2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
882174-51-8 |
|---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-acetamido-3-methyl-2-propan-2-ylbutanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-6(2)10(7(3)4,9(13)14)11-8(5)12/h6-7H,1-5H3,(H,11,12)(H,13,14) |
InChI Key |
HDTDKZNARQIEHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C)(C(=O)O)NC(=O)C |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-Acetamido-3-methyl-2-(propan-2-yl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical exploration of viable synthetic pathways for 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid, a sterically hindered, Cα-quaternary non-proteinogenic amino acid. The inherent challenge in constructing the congested tetrasubstituted α-carbon necessitates advanced synthetic strategies. We will dissect three distinct and plausible approaches: Phase-Transfer Catalyzed (PTC) alkylation of a glycine synthon, the Bucherer-Bergs hydantoin synthesis, and a malonic ester-based route. The discussion emphasizes the underlying chemical principles, causality behind experimental choices, and provides detailed, actionable protocols. This document is intended to serve as a practical resource for researchers engaged in medicinal chemistry, peptide science, and drug development, where such constrained amino acids are of significant interest for creating novel peptidomimetics with enhanced proteolytic stability and conformational rigidity.[1][2]
Introduction and Strategic Overview
The target molecule, 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid, possesses a Cα-quaternary stereocenter, a structural motif that imparts significant conformational constraint. When incorporated into peptides, these α,α-disubstituted amino acids can induce specific secondary structures (e.g., helices or turns) and offer resistance to enzymatic degradation, making them highly valuable in drug design.[1][2] The primary synthetic hurdle is the efficient and controlled construction of the tetrasubstituted α-carbon bearing two distinct and bulky alkyl groups: an isopropyl and a sec-butyl moiety.
This guide will explore three divergent strategies, each with its own merits and challenges, providing the researcher with a comprehensive toolkit for approaching this synthesis.
Retrosynthetic Analysis
A logical retrosynthetic analysis reveals the key disconnections and precursor molecules that form the basis of our proposed pathways. The primary challenge revolves around the formation of the C2-C(alkyl) and C2-C(alkyl') bonds.
Caption: Retrosynthetic pathways for the target quaternary amino acid.
Synthetic Strategy 1: Asymmetric Phase-Transfer Catalyzed (PTC) Alkylation
This elegant approach builds the quaternary center by sequential alkylation of a prochiral glycine enolate equivalent. The use of a chiral phase-transfer catalyst allows for the potential development of an asymmetric synthesis, a critical consideration for pharmaceutical applications.[3][4] The O'Donnell amino acid synthesis, which utilizes a benzophenone imine of a glycine ester, is a well-established foundation for this methodology.[5]
Principle and Rationale
The core of this strategy involves a glycine tert-butyl ester Schiff base, typically formed with benzophenone. This imine serves two key purposes: it protects the amine and, more importantly, its bulky nature acidifies the α-protons, facilitating deprotonation to form a nucleophilic enolate. The reaction is run under biphasic conditions (e.g., toluene/aqueous KOH), where a chiral quaternary ammonium salt (a Cinchona alkaloid derivative is common) transports the enolate into the organic phase to react with the alkyl halides.[3][5] Sequential addition of two different alkyl halides (2-bromopropane and 2-bromobutane) constructs the quaternary center.
Experimental Protocol
Caption: Workflow for the PTC alkylation synthesis route.
Step 1: Synthesis of N-(Diphenylmethylene)glycine tert-butyl ester
-
In a round-bottom flask, dissolve glycine tert-butyl ester hydrochloride and benzophenone imine in dichloromethane (DCM).
-
Stir at room temperature. The reaction can be monitored by TLC for the disappearance of the starting materials.
-
Upon completion, the reaction mixture is filtered to remove ammonium chloride, and the solvent is evaporated under reduced pressure to yield the Schiff base, which can often be used without further purification.
Step 2: Sequential Dialkylation
-
To a vigorously stirred biphasic mixture of toluene and 50% aqueous potassium hydroxide, add the glycine imine from Step 1 and a chiral phase-transfer catalyst (e.g., an O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide derivative).[3]
-
Cool the mixture (e.g., to 0 °C) and add the first alkylating agent, 2-bromopropane, dropwise. The order of addition is crucial; typically, the less sterically demanding electrophile is added first.
-
After the first alkylation is complete (monitored by TLC or HPLC), add the second alkylating agent, 2-bromobutane, and allow the reaction to proceed to completion.
Step 3: Hydrolysis and Acetylation
-
After the reaction, separate the organic layer and wash it with brine.
-
Hydrolyze the imine and ester groups by stirring with 1M aqueous HCl at room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ether) to remove benzophenone.
-
Adjust the pH of the aqueous layer to basic (e.g., pH 9-10) with a suitable base like sodium carbonate.
-
Add acetic anhydride dropwise while maintaining the basic pH to acetylate the free amine.
-
Acidify the solution to precipitate the final product, which can then be collected by filtration and purified by recrystallization.
| Parameter | Condition | Rationale / Reference |
| Base | 50% aq. KOH | Strong base required to deprotonate the α-carbon.[5] |
| Catalyst | Chiral Quaternary Ammonium Salt | Facilitates ion-pair transport and induces enantioselectivity.[3][6] |
| Solvent | Toluene / H₂O | Biphasic system essential for PTC mechanism.[5] |
| Temperature | 0 °C to RT | Lower temperatures can improve enantioselectivity.[3] |
| Alkyl Halides | 2-Bromopropane, 2-Bromobutane | Secondary halides are challenging but feasible electrophiles. |
Synthetic Strategy 2: Bucherer-Bergs Hydantoin Synthesis
This is a classic multicomponent reaction that builds the amino acid precursor in a single pot from a ketone.[7][8] While robust, its success is highly dependent on the availability and reactivity of the sterically hindered ketone precursor. For this synthesis, the required starting material is 2,4-dimethyl-3-hexanone.[9]
Principle and Rationale
The Bucherer-Bergs reaction involves the condensation of a ketone with potassium cyanide and ammonium carbonate.[7] The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile. Subsequent reaction with carbon dioxide (also from ammonium carbonate) and intramolecular cyclization yields a 5,5-disubstituted hydantoin.[8][10] This stable heterocyclic intermediate can then be hydrolyzed under harsh basic or acidic conditions to afford the desired α,α-disubstituted amino acid.
Experimental Protocol
Caption: Workflow for the Bucherer-Bergs synthesis route.
Step 1: Synthesis of Ketone Precursor (2,4-Dimethyl-3-hexanone)
-
Grignard Reaction: Prepare sec-butylmagnesium bromide from 2-bromobutane and magnesium turnings in anhydrous diethyl ether. Cool this Grignard reagent in an ice bath and add isobutyraldehyde dropwise. After complete addition, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product, 2,4-dimethyl-3-hexanol, with ether, dry the organic layer, and remove the solvent.[11]
-
Oxidation: Dissolve the crude alcohol from the previous step in DCM and add an oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation. Stir until the alcohol is consumed. Work up the reaction to isolate the crude ketone, 2,4-dimethyl-3-hexanone, which should be purified by distillation.[11][12]
Step 2: Bucherer-Bergs Reaction
-
In a sealed pressure vessel, combine the ketone (2,4-dimethyl-3-hexanone), potassium cyanide, and ammonium carbonate in a 1:2:2 molar ratio in a solvent mixture of ethanol and water.[13]
-
Heat the mixture (e.g., 80-100 °C) with stirring for several hours. The high steric hindrance of the ketone may require prolonged reaction times or higher temperatures.[13]
-
Cool the reaction mixture and acidify with HCl to precipitate the crude hydantoin product. Collect the solid by filtration and recrystallize from an appropriate solvent like ethanol/water.
Step 3: Hydantoin Hydrolysis and Acetylation
-
Hydrolyze the hydantoin by heating it at reflux with a strong base, such as a concentrated solution of barium hydroxide, for an extended period (24-48 hours).
-
After hydrolysis, cool the mixture and remove the barium by precipitating it as barium carbonate (by bubbling CO₂) or barium sulfate (by adding sulfuric acid).
-
Filter the mixture and concentrate the filtrate containing the amino acid salt.
-
Proceed with the acetylation as described in Strategy 1 (Section 2.2, Step 3).
Synthetic Strategy 3: Malonic Ester Synthesis with Curtius Rearrangement
This pathway utilizes the classical malonic ester synthesis for C-C bond formation, followed by a Curtius rearrangement to install the amine functionality.[14][15] This route offers good control over the construction of the carbon skeleton but involves more steps than the other methods.
Principle and Rationale
The synthesis begins with the sequential dialkylation of diethyl malonate. The resulting disubstituted malonic ester has the complete carbon backbone of the target molecule. One of the two ester groups is then selectively hydrolyzed to a carboxylic acid. This mono-acid is then converted to an acyl azide, which undergoes a thermal Curtius rearrangement to form an isocyanate.[14][16] The isocyanate is trapped with a suitable alcohol (e.g., benzyl alcohol) to form a stable carbamate (e.g., Cbz-protected amine). Finally, hydrolysis of the remaining ester and deprotection/acetylation yields the target product.
Experimental Protocol
Step 1: Dialkylation of Diethyl Malonate
-
To a solution of sodium ethoxide in absolute ethanol, add diethyl malonate dropwise.
-
Add 2-bromopropane and heat the mixture to reflux to form diethyl isopropylmalonate.
-
After completion, repeat the process: add another equivalent of sodium ethoxide followed by 2-bromobutane and reflux to obtain diethyl 2-sec-butyl-2-isopropylmalonate. Purify the product by distillation.
Step 2: Selective Monohydrolysis
-
Selectively hydrolyze one ester group by treating the dialkylated malonate with one equivalent of potassium hydroxide in ethanol at room temperature. This step can be challenging and may require careful optimization to avoid di-hydrolysis.
-
Acidify the reaction mixture to isolate the mono-acid, ethyl 2-(carboxy)-3-methyl-2-(propan-2-yl)butanoate.
Step 3: Curtius Rearrangement and Protection
-
Convert the carboxylic acid to an acyl azide. This can be achieved by treating the acid with diphenylphosphoryl azide (DPPA) and triethylamine in an inert solvent like toluene.
-
Heat the reaction mixture gently. The acyl azide will form and rearrange in situ to the corresponding isocyanate with the loss of N₂ gas.[14]
-
Add benzyl alcohol to the reaction mixture to trap the isocyanate, forming the Cbz-protected amino ester.
Step 4: Hydrolysis, Deprotection, and Acetylation
-
Hydrolyze the remaining ethyl ester using standard basic conditions (e.g., NaOH, H₂O/EtOH), followed by acidification.
-
Remove the Cbz protecting group by catalytic hydrogenation (H₂, Pd/C).
-
Finally, acetylate the resulting free amine as described in the previous methods to yield the final product.
Purification and Characterization
Regardless of the chosen pathway, the final product and key intermediates must be rigorously purified and characterized.
-
Purification: Intermediates may require purification by column chromatography on silica gel. The final product, being an amino acid, can often be purified by recrystallization from solvent mixtures such as water/ethanol or water/acetone.
-
Characterization: The identity and purity of all compounds should be confirmed using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the carbon skeleton and the presence of all functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: Will show characteristic absorptions for the amide (C=O and N-H stretches), carboxylic acid (broad O-H and C=O stretches), and alkyl C-H bonds.
-
Conclusion
The synthesis of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid presents a significant synthetic challenge due to its sterically congested Cα-quaternary center.
-
The Phase-Transfer Catalysis route is arguably the most elegant, offering the potential for high enantioselectivity, which is paramount for drug development.[3][4]
-
The Bucherer-Bergs pathway is a powerful, convergent approach, provided the hindered ketone precursor can be synthesized efficiently.[7][10] Its primary drawback is the often harsh conditions required for hydantoin hydrolysis.
-
The Malonic Ester route is a classic, albeit lengthy, approach that provides reliable construction of the carbon framework but requires multiple functional group manipulations, including a potentially challenging selective monohydrolysis.
The optimal choice of synthesis will depend on the specific resources available, the scale of the synthesis, and, most critically, the requirement for stereochemical control. For applications in drug development, developing an asymmetric variant of the PTC route would likely be the most fruitful avenue of investigation.
References
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Asymmetric Synthesis of α,α-Disubstituted Amino Acids by Cycloaddition of (E)-Ketonitrones with Vinyl Ethers. Organic Letters - ACS Publications. (2014-03-21). Available from: [Link]
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Approaches to the Asymmetric Synthesis of Unusual Amino Acids. InTech. Available from: [Link]
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Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. ACS Publications. (2025-08-11). Available from: [Link]
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Asymmetric Synthesis of α,α-disubstituted Amino Acids by Cycloaddition of (E)-ketonitrones With Vinyl Ethers. PubMed. (2014-04-04). Available from: [Link]
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Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. Accounts of Chemical Research - ACS Publications. (2004-01-28). Available from: [Link]
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Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines. PubMed. (2004-08-15). Available from: [Link]
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Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. The Journal of Organic Chemistry - ACS Publications. (2023-05-22). Available from: [Link]
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Two Highly Effective Phase-Transfer Catalysts for the Enantioselective Synthesis of α-Amino Acid Derivatives. CHIMIA. (2007-05-30). Available from: [Link]
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SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. ARKIVOC. Available from: [Link]
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The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC. Available from: [Link]
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Curtius rearrangement. Wikipedia. Available from: [Link]
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Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. PMC. Available from: [Link]
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Photoredox Fe-Catalyzed Aminoalkylation toward Sterically Hindered Chiral β-Amino Acids. ACS Publications. (2025-10-01). Available from: [Link]
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The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC. Available from: [Link]
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Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Synfacts - Thieme. (2022-09-20). Available from: [Link]
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What is the partial synthesis of 3,4-dimethyl-3-hexanol from butane?. Quora. (2024-03-24). Available from: [Link]
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An In-depth Technical Guide to the Solubility of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid
Abstract
This technical guide provides a comprehensive overview of the predicted solubility characteristics of the novel N-acetylated α,α-disubstituted amino acid, 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid. In the absence of direct empirical data for this specific molecule, this document serves as a predictive framework and a methodological guide for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, propose a strategic approach to solvent selection, and provide a detailed, field-proven experimental protocol for its empirical determination. The guide is designed to be a self-validating system, enabling researchers to generate reliable and reproducible solubility data, a critical parameter in drug discovery and development.
Introduction: Understanding the Molecule
2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid is a unique α,α-disubstituted amino acid. Its structure is characterized by a high degree of alkyl substitution, which is expected to significantly influence its physicochemical properties, most notably its solubility. The presence of a carboxylic acid and an N-acetyl group provides sites for hydrogen bonding, creating a molecule with a complex interplay of hydrophilic and hydrophobic character.
Molecular Structure:
An In-depth Technical Guide on the Potential Biological Activity of Novel Acetamido Butanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetamido butanoic acid derivatives represent a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1] The structural simplicity of the acetamide group, combined with the butanoic acid backbone, provides a unique scaffold for chemical modification, allowing for the fine-tuning of their pharmacological profiles.[1][2] This guide provides a comprehensive technical overview of the synthesis, potential biological activities, and underlying mechanisms of action of novel acetamido butanoic acid derivatives, aimed at professionals in the field of drug discovery and development.
The core structure, 4-acetamidobutanoic acid, is an N-acyl-gamma-aminobutyric acid (GABA) resulting from the monoacetylation of the nitrogen of GABA.[3] This structural motif is found in various biological systems and serves as a starting point for the design of new therapeutic agents.[4] By modifying this core structure, researchers have been able to develop derivatives with enhanced potency and selectivity for a variety of biological targets. This guide will delve into the key therapeutic areas where these derivatives have shown promise, including their roles as anticonvulsant, anti-inflammatory, and anticancer agents.
Synthesis of Acetamido Butanoic Acid Derivatives
The synthesis of acetamido butanoic acid derivatives can be achieved through several synthetic routes, often starting from readily available precursors. A common method involves the acetylation of an amino butanoic acid derivative. This can be accomplished using standard acetylating agents such as acetic anhydride or acetyl chloride under basic conditions.[5]
Another approach involves the coupling of a substituted butanoic acid with an appropriate amine. For instance, the synthesis of N-benzyl amide derivatives can be achieved using the mixed anhydride method with isobutylchloroformate (IBCF) and N-methyl morpholine (NMM), which allows for the coupling without racemization of chiral centers.[6]
Further modifications can be introduced to the butanoic acid backbone or the acetamido group to create a library of diverse compounds.[5] For example, the carboxylic acid moiety can be converted to esters or amides to modulate physicochemical properties like solubility and bioavailability.[5] The strategic introduction of different functional groups allows for the exploration of structure-activity relationships (SAR) to optimize the biological activity of these derivatives.
General Synthetic Protocol: Acetylation of an Aminobutanoic Acid Derivative
A general protocol for the synthesis of an acetamido butanoic acid derivative via acetylation is as follows:
-
Dissolve the starting aminobutanoic acid derivative in a suitable solvent, such as ethyl acetate.
-
Add a base, for example, sodium hydroxide, to the solution.
-
Slowly add the acetylating agent, such as acetic anhydride, to the reaction mixture.
-
Heat the mixture to a specific temperature (e.g., 80°C) for a designated period (e.g., 5 hours).
-
After cooling, the product can be isolated through filtration and purified by recrystallization from a suitable solvent system like ethanol and hexane.[7]
Potential Biological Activities and Mechanisms of Action
Novel acetamido butanoic acid derivatives have been investigated for a wide range of biological activities. Their therapeutic potential stems from their ability to interact with various molecular targets, including enzymes and signaling pathways involved in different disease processes.[2]
Anticonvulsant Activity
Several studies have highlighted the potential of acetamido butanoic acid derivatives as anticonvulsant agents.[6][8][9] The mechanism of action for some of these compounds is believed to involve the modulation of sodium currents, similar to established antiepileptic drugs.[6]
Structure-activity relationship (SAR) studies have been crucial in identifying key structural features required for anticonvulsant activity. For instance, the presence of an N-benzyl-type substituent has been shown to be important for seizure protection in animal models.[6] A quantitative structure-activity relationship (QSAR) study on a series of α-substituted acetamido-N-benzylacetamide derivatives identified several physicochemical properties that influence their anticonvulsant activity in the maximal electroshock seizure (MES) test.[10]
Key Findings from Anticonvulsant Studies:
| Compound Type | Key Structural Features | Anticonvulsant Activity | Reference |
| Functionalized Amino Acids (FAAs) and α-Aminoamides (AAAs) | Combination of key pharmacophores from both classes | Superior activity in the MES seizure model in rats compared to prototypical drugs. | [6] |
| Benzylamides of N-acylated amino acids | N-acylated cyclic and linear amino acids | Significant activity in MES and subcutaneous pentylenetetrazol (s.c. PTZ) tests. | [8][9] |
| α-Amino acid 2,6-dimethylanilides | Small, branched-chain on the α-carbon | Potent activity in MES and 6 Hz tests in mice and rats. | [11] |
Anti-inflammatory Activity
Butyric acid and its derivatives have well-documented anti-inflammatory properties.[12][13][14] These compounds can modulate inflammatory responses through various mechanisms, including the inhibition of pro-inflammatory cytokines and the regulation of key signaling pathways like nuclear factor-kappa B (NF-κB).[13][15]
Studies have shown that butyrate derivatives can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in response to inflammatory stimuli like lipopolysaccharide (LPS).[12][14] This anti-inflammatory effect is crucial for maintaining intestinal homeostasis and has potential applications in treating inflammatory conditions of the gastrointestinal tract.[12][14][16] Furthermore, some acetamide derivatives exhibit antioxidant properties by scavenging free radicals, which contributes to their anti-inflammatory effects.[17]
NF-κB Signaling Pathway in Inflammation
The NF-κB signaling pathway plays a central role in inflammation. The diagram below illustrates the general mechanism of NF-κB activation and how butyrate derivatives may exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Inhibition of the NF-κB signaling pathway by butyrate derivatives.
Anticancer Activity
Acetamido butanoic acid derivatives have also emerged as promising candidates in cancer research.[1][18] Their anticancer effects are often attributed to their ability to inhibit key enzymes or signaling pathways that are crucial for the proliferation and survival of cancer cells.[1][13]
The acetamido linker has been identified as a strategic component in the design of anticancer drugs, as it can enhance pharmacokinetics, stability, and selectivity towards tumor cells.[18] Butyric acid itself can induce differentiation and apoptosis in cancer cells and inhibit their proliferation, particularly in colorectal cancer.[13] Some derivatives, like pivalyloxymethyl butyrate (AN-9), have been shown to inhibit the proliferation and induce apoptosis of leukemia cells.[19][20]
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of potential anticancer compounds.[1]
Materials:
-
Acetamido butanoic acid derivatives
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Complete cell culture medium
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the acetamido butanoic acid derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24-48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve. A lower IC50 value indicates higher potency.[1]
Antimicrobial Activity
Certain acetamide derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[1][7][21] The mechanism of their antimicrobial action can involve the disruption of microbial cell walls, inhibition of essential enzymes, or interference with nucleic acid synthesis.[1] For example, novel 5-acetamidoaurone derivatives have shown broad-spectrum antimicrobial activity, with some compounds exhibiting potent activity against Gram-positive bacteria, including foodborne pathogens and bioweapon strains, with MIC values as low as 0.78 µM.[7][21]
Comparative Antimicrobial Activity of Acetamide Derivatives:
| Compound | Target Organism | MIC (µM) | Reference |
| Acetamidoaurone Derivative 10 | Gram-positive bacteria (e.g., Listeria monocytogenes) | 3.12 | [7] |
| Acetamidoaurone Derivative 20 | Gram-positive bacteria (e.g., Clostridium difficile) | 3.12 | [7] |
Structure-Activity Relationship (SAR) and Drug Design
The versatility of the acetamido butanoic acid scaffold allows for systematic modifications to explore SAR and design more potent and selective drug candidates. The introduction of an acetamido linker can strategically enhance the pharmacokinetic properties, stability, and selectivity of drug molecules.[18]
For instance, in the context of anticonvulsant activity, the nature of the substituent on the α-carbon of α-amino acid amides can significantly impact potency.[11] Similarly, for antimicrobial aurones, substitutions on the B-ring, such as benzyloxy and isopropyl groups, have been identified as a promising strategy for developing new antimicrobial agents.[7]
Workflow for Structure-Based Drug Design
The following diagram outlines a typical workflow for the structure-based design of novel acetamido butanoic acid derivatives.
Caption: A generalized workflow for the design and development of novel drug candidates.
Conclusion
Novel acetamido butanoic acid derivatives represent a promising and versatile class of compounds with a wide array of potential biological activities. Their amenability to chemical modification allows for the systematic exploration of structure-activity relationships, paving the way for the development of new therapeutic agents with improved efficacy and safety profiles. The research highlighted in this guide underscores the significant potential of these derivatives in addressing unmet medical needs in areas such as epilepsy, inflammation, cancer, and infectious diseases. Further investigation into their mechanisms of action and in vivo efficacy is warranted to translate these promising preclinical findings into clinical applications.
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Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models - PMC. (n.d.). Retrieved from [Link]
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What is Acetamide used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]
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Potential of butyrate in cancer care: anti-inflammatory, inhibiting cancer cell growth and improving intestinal health – BMS Clinic. (n.d.). Retrieved from [Link]
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Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models. (2025, April 30). Animals (Basel). Retrieved from [Link]
-
Merging the Structural Motifs of Functionalized Amino Acids and α-Aminoamides: Compounds with Significant Anticonvulsant Activities - PMC. (n.d.). Retrieved from [Link]
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Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (2024, March 26). Pharmaceuticals. Retrieved from [Link]
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Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC. (n.d.). Retrieved from [Link]
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Design, synthesis and structural study of novel acetamidobenzanilide derivatives. (2024, October 20). ResearchGate. Retrieved from [Link]
-
Butyric Acid Modulates Gut Microbiota to Alleviate Inflammation and Secondary Bone Loss in Ankylosing Spondylitis. (2024, December 24). International Journal of Molecular Sciences. Retrieved from [Link]
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Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (n.d.). MDPI. Retrieved from [Link]
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Amino acid derivatives with anticonvulsant activity. (2001, May 15). PubMed. Retrieved from [Link]
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Anti-inflammatory Effects of Supplemental Butyrate | Designs for Health - casi.org. (2020, July 14). Retrieved from [Link]
-
Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. (2021, August 9). ResearchGate. Retrieved from [Link]
-
Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. (2021, August 9). MDPI. Retrieved from [Link]
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A comprehensive review on the role of acetamido as a linker for the design and discovery of anticancer agents. (2025, September 27). PubMed. Retrieved from [Link]
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Amino Acid Derivatives with Anticonvulsant Activity. (n.d.). J-Stage. Retrieved from [Link]
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Synthesis and Anticonvulsant Activity of α-Amino Acid Amide Derivatives. (2019, January 3). R Discovery. Retrieved from [Link]
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Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs - PMC. (n.d.). Retrieved from [Link]
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Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation. (2013, November 15). PubMed. Retrieved from [Link]
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(PDF) A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives — A novel anticonvulsant drug class. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and anticonvulsant evaluation of N-Cbz-alpha-amino-N-alkoxysuccinimides. (2004, March 15). PubMed. Retrieved from [Link]
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An anti-cancer derivative of butyric acid (pivalyloxmethyl buterate) and daunorubicin cooperatively prolong survival of mice inoculated with monocytic leukaemia cells. (n.d.). PubMed. Retrieved from [Link]
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Showing Compound 4-Acetamidobutanoic acid (FDB023214) - FooDB. (2011, September 21). Retrieved from [Link]
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Derivatives of butyric acid as potential anti-neoplastic agents. (n.d.). PubMed. Retrieved from [Link]
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New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023, April 15). Archives of Pharmacy Practice. Retrieved from [Link]
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Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. (2012, December 4). ResearchGate. Retrieved from [Link]
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Butyric acid and prospects for creation of new medicines based on its derivatives - PMC. (2024, March 4). Retrieved from [Link]
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4-Acetamidobutyric acid | C6H11NO3 | CID 18189. (n.d.). PubChem. Retrieved from [Link]
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Discovery of Novel Aminobutanoic Acid-Based ASCT2 Inhibitors for the Treatment of Non-Small-Cell Lung Cancer | Journal of Medicinal Chemistry. (2024, January 13). ACS Publications. Retrieved from [Link]
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Vitamin-A derivative provides clues to better breast cancer drugs. (2009, June 25). UChicago Medicine. Retrieved from [Link]
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Predicted molecular weight and formula for 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid
Title: Predictive Molecular Profiling and Synthesis Workflows for 2-Acetamido-3-methyl-2-(propan-2-yl)butanoic Acid
Executive Summary
In the design of advanced peptidomimetics, incorporating highly sterically hindered, non-proteinogenic amino acids is a proven strategy to enforce specific secondary structures (such as
Because the central
Physicochemical Profiling & Structural Logic
To successfully synthesize and integrate Ac-Dip-OH into a peptide chain, one must first establish a rigorous physicochemical profile. The molecule consists of a central
Formula and Molecular Weight Calculation
The systematic IUPAC name "2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid" maps to the empirical formula C₁₀H₁₉NO₃ .
-
Carbon (C): 1 (carboxyl) + 2 (acetamido) + 1 (
-carbon) + 6 (two isopropyls) = 10 -
Hydrogen (H): 1 (carboxyl) + 4 (acetamido) + 14 (two isopropyls) = 19
-
Nitrogen (N): 1 (acetamido) = 1
-
Oxygen (O): 2 (carboxyl) + 1 (acetamido) = 3
Table 1: Elemental Composition and Exact Mass Contributions
| Element | Atom Count | Standard Atomic Weight | Total Mass Contribution | Mass Fraction (%) |
| Carbon (C) | 10 | 12.011 g/mol | 120.110 g/mol | 59.68% |
| Hydrogen (H) | 19 | 1.008 g/mol | 19.152 g/mol | 9.52% |
| Nitrogen (N) | 1 | 14.007 g/mol | 14.007 g/mol | 6.96% |
| Oxygen (O) | 3 | 15.999 g/mol | 47.997 g/mol | 23.85% |
| Total (MW) | 33 | - | 201.266 g/mol | 100.00% |
Note: For high-resolution mass spectrometry (HRMS) validation, the predicted monoisotopic exact mass is calculated using the most abundant isotopes (
Structural Topology
Structural topology of Ac-Dip-OH centered on the α-carbon.
Synthetic Methodology: High-Pressure Ugi-4CR
The Causality of Experimental Choice:
Standard peptide coupling or amino acid synthesis fails for diisopropylglycine due to the massive steric shielding of the
By applying Le Chatelier’s principle to transition state theory, we know that reactions with a negative activation volume (
Step-by-Step Protocol: Synthesis of Ac-Dip-OH
This protocol is designed as a self-validating system, ensuring intermediate verification before proceeding to cleavage.
-
Reagent Assembly: In a Teflon reaction vessel, combine equimolar amounts (10 mmol) of 2,4-dimethylpentan-3-one (diisopropyl ketone), ammonium acetate (as the ammonia source), acetic acid, and tert-butyl isocyanide in 15 mL of anhydrous methanol.
-
High-Pressure Activation: Seal the Teflon vessel and place it into a high-pressure apparatus. Pressurize the system to 9 kbar (0.9 GPa) and maintain at 40 °C for 48 to 72 hours.
-
Intermediate Isolation: Depressurize the system. Evaporate the methanol in vacuo. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the intermediate: N-acetyl-diisopropylglycine tert-butyl amide.
-
Amide Cleavage (Hydrolysis): To convert the tert-butyl amide to the free carboxylic acid, reflux the intermediate in 6M HCl for 24 hours. (Note: This harsh condition may partially cleave the N-acetyl group. If so, re-acetylate the resulting crude amino acid using acetic anhydride in aqueous NaOH).
-
Purification: Purify the final product via preparative RP-HPLC (C18 column, H₂O/Acetonitrile gradient with 0.1% TFA).
Step-by-step workflow for the high-pressure Ugi-4CR synthesis and validation of Ac-Dip-OH.
Analytical Characterization & Self-Validation
To establish trustworthiness in the synthesized lot, the analytical protocol must contain internal checks.
-
LC-HRMS (ESI+): The exact monoisotopic mass of C₁₀H₁₉NO₃ is 201.1365 Da. The mass spectrometer must show a dominant
peak at 202.144 . The presence of a sodium adduct at 224.126 serves as a secondary validation of the intact mass. -
¹H-NMR (400 MHz, DMSO-
): The molecule is achiral, possessing a plane of symmetry, making the two isopropyl groups equivalent. However, within each isopropyl group, the two methyls are enantiotopic.-
Self-Validation Check: The integration ratio is the ultimate proof of di-substitution. You must observe a doublet at
0.8-1.0 ppm integrating to 12H (the four methyls of the two isopropyl groups) and a sharp singlet at 1.9 ppm integrating to 3H (the acetyl methyl). A septet at 2.2 ppm integrating to 2H (the methine protons of the isopropyl groups) confirms the intact branched structure.
-
Conclusion
2-Acetamido-3-methyl-2-(propan-2-yl)butanoic acid (MW: 201.266 g/mol ) is a highly specialized building block for peptidomimetic drug discovery. Because of its extreme steric bulk, standard synthetic pathways are inadequate. By leveraging the thermodynamic advantages of high-pressure Ugi-4CR synthesis, researchers can reliably produce this
References
-
Yamada, T., Yanagi, T., Omote, Y., Miyazawa, T., Kuwata, S., Sugiura, M., & Matsumoto, K. (1990). Four-component condensation (Ugi reaction) at high pressure: novel synthesis of peptides containing very bulky α,α-disubstituted glycines. Journal of the Chemical Society, Chemical Communications, (22), 1640-1641. [Link]
An In-depth Technical Guide on the Stereochemistry of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid
Introduction
In the landscape of pharmaceutical development and molecular biology, the spatial arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. This is particularly true for α-amino acids and their derivatives, where subtle changes in stereoisomerism can lead to profound differences in biological activity. This guide provides a comprehensive technical examination of the stereochemistry of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid, a quaternary α-amino acid. As this molecule contains a chiral center at the α-carbon, it can exist as a pair of enantiomers. Understanding, controlling, and analyzing this stereochemistry is critical for its potential applications in drug design and biochemical research.
Quaternary α-amino acids, characterized by the presence of two substituents on the α-carbon in addition to the amino and carboxyl groups, are integral components of many biologically active compounds.[1][2] Their synthesis and stereochemical analysis, however, present significant challenges due to the steric hindrance around the stereocenter. This guide will delve into the structural features that govern the stereochemistry of this specific molecule, explore potential strategies for its stereoselective synthesis, and detail the analytical methodologies required for the precise determination of its stereoisomeric composition.
Molecular Structure and Stereochemical Considerations
The core of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid features a quaternary α-carbon, which is a stereogenic center. This arises because the α-carbon is bonded to four different substituents:
-
An acetamido group (-NHCOCH₃)
-
A carboxylic acid group (-COOH)
-
A methyl group (-CH₃)
-
An isopropyl group (-CH(CH₃)₂)
Due to this single chiral center, the molecule can exist as two non-superimposable mirror images, known as enantiomers. These are designated as (R)- and (S)-2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid based on the Cahn-Ingold-Prelog priority rules.[3] The presence of these stereoisomers necessitates careful consideration in any synthetic or application-oriented endeavor, as enantiomers can exhibit vastly different pharmacological and toxicological profiles.[4]
The acetamido group, resulting from the N-acetylation of the parent amino acid, can influence the molecule's conformational preferences and intermolecular interactions, such as hydrogen bonding.[5][6] The bulky isopropyl and methyl groups at the α-carbon create significant steric hindrance, which is a key challenge in the stereoselective synthesis of this and similar quaternary amino acids.[7]
Strategies for Stereoselective Synthesis
The creation of enantiomerically pure quaternary α-amino acids is a significant challenge in organic synthesis.[8] Several strategies can be envisioned for the stereoselective synthesis of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid.
Asymmetric Synthesis
Asymmetric synthesis aims to create a specific stereoisomer directly. This can often be achieved through methods such as:
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. For instance, a chiral auxiliary could be attached to an alanine derivative, followed by alkylation to introduce the isopropyl and methyl groups with high diastereoselectivity.[7] Subsequent removal of the auxiliary would yield the desired enantiomerically enriched amino acid.
-
Organocatalysis: Chiral organocatalysts can facilitate enantioselective reactions. For example, an enantioselective Steglich rearrangement of an acyl group could be a key step in constructing the quaternary stereocenter.[9]
-
Metal-Catalyzed Asymmetric Reactions: Transition metal complexes with chiral ligands can catalyze a variety of enantioselective transformations, including alkylations and arylations of amino acid precursors.[1][2]
Kinetic Resolution
Kinetic resolution is a process that separates a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. For N-acylated α-amino esters, enzymatic or chemical methods can be employed for enantioselective hydrolysis, leaving one enantiomer unreacted and in high enantiomeric excess.[10]
Chiral Pool Synthesis
This approach utilizes readily available chiral starting materials from nature. For instance, a naturally occurring amino acid could be chemically modified to introduce the necessary substituents at the α-carbon while retaining the initial stereochemistry.
The choice of synthetic strategy will depend on factors such as the desired scale of the synthesis, the required enantiomeric purity, and the availability of starting materials and catalysts.
Analytical Techniques for Stereochemical Determination
Once synthesized, the stereochemical purity of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid must be rigorously determined. Several analytical techniques are indispensable for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers.[11] This can be achieved through two main approaches:
-
Direct Separation on a Chiral Stationary Phase (CSP): The racemic mixture is passed through a column containing a chiral stationary phase. The enantiomers interact differently with the CSP, leading to different retention times and thus separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for the separation of amino acid enantiomers.[12] Crown-ether based CSPs are also well-suited for separating D- and L-amino acid enantiomers.[13]
-
Indirect Separation via Diastereomer Formation: The enantiomers are first derivatized with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[14][15] A common approach involves pre-column derivatization with o-phthalaldehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC).[16]
Table 1: Comparison of Chiral HPLC Methods
| Method | Principle | Advantages | Disadvantages |
| Direct (CSP) | Differential interaction of enantiomers with a chiral stationary phase. | Direct analysis, no derivatization required. | CSPs can be expensive and have specific mobile phase requirements. |
| Indirect (Derivatization) | Conversion of enantiomers into diastereomers, followed by separation on an achiral column. | Utilizes standard HPLC columns, can enhance detection sensitivity. | Requires an additional derivatization step, which may introduce impurities.[12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used to determine enantiomeric purity.
-
Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs): In the presence of a chiral solvating agent, the enantiomers form transient diastereomeric complexes that can have different chemical shifts in the NMR spectrum. Alternatively, derivatization with a chiral derivatizing agent forms stable diastereomers with distinct NMR signals.[17]
-
Internuclear Double Resonance (INDOR) Spectroscopy: This advanced NMR technique can provide detailed conformational information about amino acids and their derivatives.[18] While complex, it can be superior to conventional NMR for resolving overlapping signals and determining coupling constants.[19]
X-ray Crystallography
For crystalline solids, X-ray crystallography provides the absolute configuration of a chiral molecule.[20] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom.[21][22] This method is considered the gold standard for determining absolute stereochemistry.
Experimental Protocols
Protocol: Chiral HPLC Analysis using a Chiral Stationary Phase
This protocol outlines a general procedure for the direct enantiomeric separation of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid.
Objective: To determine the enantiomeric ratio of a sample of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid.
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., Astec CHIROBIOTIC® T)
-
Mobile phase: Methanol/Water with a small amount of acid (e.g., 5 mM HClO₄)
-
Sample of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid dissolved in mobile phase
-
Reference standards of the pure (R)- and (S)-enantiomers (if available)
Procedure:
-
System Preparation: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Chromatographic Run: Run the chromatogram according to the optimized method (flow rate, temperature, etc.).
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers based on their retention times (if reference standards are used).
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Workflow Diagram: Stereochemical Analysis
Caption: Workflow for the stereochemical analysis of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid.
Conclusion
The stereochemistry of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid is a critical aspect that dictates its potential biological function and application. The presence of a quaternary α-carbon introduces significant synthetic and analytical challenges. However, a range of powerful techniques in asymmetric synthesis and stereochemical analysis provides the necessary tools for researchers and drug development professionals to navigate these complexities. A thorough understanding and application of the principles and methodologies outlined in this guide are essential for the successful development and utilization of this and other chiral molecules in the life sciences.
References
Sources
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- 2. Regioselective Synthesis of α-Quaternary Amino Acid Derivatives Enabled by Photoinduced Energy Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic chemistry 10: Stereochemistry - chirality, enantiomers and diastereomers [cureffi.org]
- 4. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 5. pnas.org [pnas.org]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
- 7. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stereoselective synthesis of quaternary alpha-amino acids using chemo- and biocatalysts [open.fau.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]
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- 17. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]
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- 19. users.cs.duke.edu [users.cs.duke.edu]
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- 22. Protein X-ray Crystallography: Key Principles [proteinstructures.com]
Comprehensive Technical Guide on the Synthesis and Starting Materials of 2-Acetamido-3-methyl-2-(propan-2-yl)butanoic Acid
Executive Summary & Target Analysis
The compound 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid (CAS: 882174-51-8), structurally recognized as
Instead, constructing this dense steric environment requires high-energy multicomponent reactions. This whitepaper outlines the authoritative starting materials, retrosynthetic logic, and self-validating experimental protocols required to synthesize this molecule from commercially available precursors.
Retrosynthetic Strategy & Causality
Standard amino acid synthesis via the Strecker reaction often fails for highly hindered ketones like diisopropyl ketone because the initial imine formation is thermodynamically unfavorable, and subsequent cyanide attack is sterically blocked. While specialized have been developed to force the formation of bulky
The Bucherer-Bergs pathway is favored because the formation of the highly stable 5-membered hydantoin ring acts as a thermodynamic sink, driving the equilibrium forward despite the extreme steric repulsion of the two isopropyl groups.
Retrosynthetic disconnection of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid.
Quantitative Profile of Core Starting Materials
To execute this synthetic route, four primary starting materials are required. Their physicochemical properties and stoichiometric roles are summarized below.
Table 1: Quantitative Profile of Core Starting Materials
| Material | Synthetic Role | MW ( g/mol ) | Equivalents | Boiling/Melting Point | Hazard Profile |
| Diisopropyl Ketone | Carbon Core Precursor | 114.19 | 1.0 | 124 °C (BP) | Flammable, Irritant |
| Potassium Cyanide | Nitrile/Carboxyl Source | 65.12 | 2.5 | 634 °C (MP) | Highly Toxic |
| Ammonium Carbonate | Amine & CO | 96.09 | 4.5 | 58 °C (MP, decomp) | Irritant |
| Acetic Anhydride | Acetylating Agent | 102.09 | 4.0 | 139 °C (BP) | Corrosive, Lachrymator |
Step-by-Step Experimental Methodologies & Self-Validating Systems
The following protocols are engineered to overcome the thermodynamic barriers of the target's steric bulk. Each step includes a self-validating analytical checkpoint to ensure structural integrity before proceeding, a critical practice recognized in .
Protocol 1: Synthesis of 5,5-Diisopropylhydantoin
Causality: The extreme steric hindrance of diisopropyl ketone requires elevated temperature and pressure to force the intermediate cyanohydrin and aminonitrile into the cyclized hydantoin.
-
Reaction Setup: In a 500 mL high-pressure stainless steel autoclave, dissolve ammonium carbonate (4.5 eq) and KCN (2.5 eq) in 200 mL of 50% aqueous ethanol.
-
Addition: Add diisopropyl ketone (1.0 eq) to the mixture.
-
Thermal Activation: Seal the autoclave and heat to 110 °C with vigorous stirring for 48 hours.
-
Isolation: Cool the vessel to 0 °C. Carefully vent the system through a bleach scrubber (to neutralize residual HCN gas). Acidify the mixture to pH 2 using concentrated HCl to precipitate the hydantoin.
-
Purification: Filter the crude solid, wash with ice-cold water, and recrystallize from boiling ethanol.
-
Self-Validation Check (NMR):
H NMR must show a distinct doublet for the terminal methyl groups (~0.9 ppm, 12H) and a multiplet for the methine protons (~2.1 ppm, 2H). The absence of a ketone carbonyl peak (~215 ppm) and the appearance of hydantoin carbonyls (~156 and 177 ppm) in C NMR confirms cyclization.
Protocol 2: Alkaline Hydrolysis to -Diisopropylglycine
Causality: Standard amino acid hydantoins hydrolyze in refluxing aqueous base. However, the bulky isopropyl groups shield the C4 carbonyl of 5,5-diisopropylhydantoin from nucleophilic attack, necessitating extreme alkaline conditions and high thermal energy.
-
Reaction Setup: Suspend the purified 5,5-diisopropylhydantoin in 60% w/v aqueous NaOH inside a PTFE-lined steel bomb.
-
Thermal Activation: Seal the bomb and heat to 160 °C for 48–72 hours.
-
Isolation: Cool the vessel to room temperature. Dilute the slurry with distilled water and carefully neutralize to pH 6.5 (the isoelectric point of the amino acid) using concentrated HCl.
-
Purification: Isolate the precipitated zwitterionic
-diisopropylglycine via vacuum filtration and dry under high vacuum over P O .
-
Self-Validation Check (LC-MS/IR): LC-MS must show an [M+H]
peak at m/z 160.1. FTIR should reveal the disappearance of the distinct hydantoin imide stretch (~1720 cm ) and the appearance of a broad zwitterionic carboxylate stretch (~1580 cm ).
Protocol 3: N-Acetylation to the Final Target
Causality: The free
-
Reaction Setup: Suspend
-diisopropylglycine (1.0 eq) in anhydrous pyridine (0.5 M). -
Reagent Addition: Add acetic anhydride (4.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Thermal Activation: Heat the mixture to 80 °C under an inert argon atmosphere for 16 hours. The DMAP forms a highly reactive
-acetylpyridinium intermediate that forces the acetylation of the hindered amine. -
Workup: Concentrate the mixture under reduced pressure to remove pyridine. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove DMAP/pyridine) and brine.
-
Purification: Dry the organic layer over anhydrous Na
SO , evaporate, and recrystallize the product from ethyl acetate/hexanes to yield pure 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid.
-
Self-Validation Check (NMR/MS):
H NMR must reveal a new sharp singlet at ~2.0 ppm (3H, acetyl methyl) and a broad amide N-H proton at ~8.0 ppm (1H). LC-MS must confirm the target mass with an[M+H] peak at m/z 202.14.
Mechanistic Workflow Visualization
Step-by-step synthetic workflow from diisopropyl ketone to the final product.
References
-
Yamada, T., et al. "Four-component condensation (Ugi reaction) at high pressure: novel synthesis of peptides containing very bulky α,α-disubstituted glycines." RSC Publishing: Journal of the Chemical Society, Chemical Communications. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 139046663 (CAS 882174-51-8)." PubChem. URL:[Link]
Whitepaper: Synthesis, Activation, and Derivatives of 2-Acetamido-3-methyl-2-(propan-2-yl)butanoic Acid
Executive Summary
The compound 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid represents one of the most sterically demanding building blocks in modern peptidomimetic chemistry. By deconstructing its IUPAC nomenclature—a butanoic acid backbone where the α-carbon (C2) is substituted with an acetamido group and a propan-2-yl (isopropyl) group, while C3 and C4 form a second isopropyl unit—it becomes clear that this molecule is N-acetyl-α,α-diisopropylglycine (N-Ac-Dip-OH) .
This whitepaper provides an in-depth technical analysis of the known derivatives of N-Ac-Dip-OH, exploring the causality behind its extreme steric hindrance, the specialized high-pressure and intramolecular methodologies required to derivatize it, and validated protocols for its application in drug development.
Causality in Chemical Behavior & Steric Profile
The defining characteristic of N-Ac-Dip-OH is its extreme steric congestion[1]. The presence of two bulky isopropyl groups on the quaternary α-carbon creates severe A-strain (allylic 1,3-strain equivalents) against the acetamido and carboxylate groups.
The Causality of Coupling Failure: In standard peptide synthesis, an incoming nucleophile (e.g., an amine) must approach the activated carbonyl carbon at the Bürgi-Dunitz angle (~107°). In N-Ac-Dip-OH, the methyl rotors of the two isopropyl chains completely shield this trajectory. Consequently, traditional coupling reagents (such as HATU, PyBOP, or EDC/HOBt) fail to yield intermolecular peptide derivatives at atmospheric pressure because the nucleophile physically cannot reach the electrophilic center[1].
Primary Derivatives and Synthetic Pathways
To bypass these steric limitations, researchers rely on two primary derivatization pathways: extreme high-pressure multicomponent reactions and intramolecular cyclizations.
High-Pressure Ugi-4CR Peptide Derivatives
Direct synthesis of Dip-containing peptide derivatives requires the Ugi four-component reaction (Ugi-4CR) under extreme hydrostatic pressure. Yamada et al. demonstrated that applying 9 kbar (0.9 GPa) of pressure is necessary to synthesize peptides containing the bulky α,α-diisopropylglycine residue, yielding derivatives such as Z-Val-Dip-Gly-OMe[2].
-
Mechanistic Causality: The rate-determining step of the Ugi-4CR has a highly negative activation volume (
). According to Le Chatelier's principle and the Evans-Polanyi equation, applying extreme pressure dramatically stabilizes the sterically congested transition state, allowing the formation of derivatives that are thermodynamically impossible to synthesize at 1 atm[2].
Azlactone (Oxazolone) Intermediates and C-Terminal Derivatives
While intermolecular attacks fail, intramolecular reactions are highly favored due to the Thorpe-Ingold effect. The bulky isopropyl groups force the acetamido oxygen and the carboxylic acid into close proximity. Dehydration of N-Ac-Dip-OH yields 4,4-diisopropyl-2-methyl-4,5-dihydrooxazol-5-one (an azlactone)[3].
-
Mechanistic Causality: The resulting 5-membered azlactone ring is highly strained, flattening the local geometry and exposing the carbonyl carbon to nucleophilic attack from less hindered angles. Ring-opening with amino acid esters or primary amines yields C-terminal peptide derivatives[3].
Quantitative Data: Comparative Yields
The table below summarizes the profound impact of steric bulk and pressure on the synthesis of α,α-disubstituted glycine derivatives via the Ugi-4CR.
| Amino Acid Core | Steric Profile | Reaction Pressure | Yield (%) |
| Aib (Dimethylglycine) | Moderate | 1 atm (0.0001 GPa) | ~85% |
| Dip (Diisopropylglycine) | Extreme | 1 atm (0.0001 GPa) | 0% |
| Dip (Diisopropylglycine) | Extreme | 9 kbar (0.9 GPa) | 30 - 50% |
Mandatory Visualization: Synthesis Workflows
Fig 1: Synthetic pathways and derivatization of N-Ac-Dip-OH via High-Pressure Ugi and Azlactone routes.
Experimental Methodologies
The following protocols are designed as self-validating systems to ensure absolute trustworthiness in the laboratory.
Protocol 1: High-Pressure Ugi Synthesis of Dip-Peptide Derivatives
Objective: Synthesize Z-Val-Dip-Gly-OMe via a high-pressure 4CR.
-
Preparation: Dissolve equimolar amounts of diisopropyl ketone, benzylamine, Z-Val-OH, and methyl isocyanoacetate in anhydrous methanol (1.0 M concentration).
-
Encapsulation: Seal the reaction mixture in a flexible Teflon (PTFE) tube.
-
Causality: PTFE is chemically inert and highly flexible, allowing the hydrostatic pressure from the pressure vessel fluid to be transmitted uniformly to the reaction mixture without rupturing the container.
-
-
Pressurization: Place the PTFE tube in a high-pressure apparatus and pressurize to 9 kbar (0.9 GPa). Maintain at 40°C for 72 hours.
-
Validation (Self-Validating Step): Depressurize and extract an aliquot. Monitor the reaction via FTIR spectroscopy. The protocol is validated as complete when the strong, sharp isocyanide stretching frequency at ~2140 cm⁻¹ completely disappears, confirming full consumption of the sterically hindered intermediate.
Protocol 2: Azlactone Activation and Ring Opening
Objective: Convert N-Ac-Dip-OH to its azlactone derivative for downstream C-terminal coupling.
-
Activation: Dissolve N-Ac-Dip-OH in anhydrous dichloromethane (DCM) under an argon atmosphere. Add 1.2 equivalents of EDC·HCl and a catalytic amount (0.1 eq) of DMAP.
-
Cyclization: Stir the mixture at room temperature for 4 hours.
-
Causality: The carbodiimide activates the carboxylic acid. The extreme steric bulk forces the acetamido oxygen into proximity, driving a rapid 5-exo-trig cyclization that expels the urea byproduct.
-
-
Validation (Self-Validating Step): Analyze an aliquot via FTIR. The successful formation of the azlactone intermediate is confirmed by the appearance of a characteristic, highly strained C=O stretch at ~1820 cm⁻¹, which is distinctly shifted from the original carboxylic acid peak (~1710 cm⁻¹).
-
Derivatization: Add the desired amine nucleophile (e.g., H-Gly-OMe) directly to the validated azlactone solution and stir for 12 hours to yield the Dip-Gly dipeptide derivative.
References
-
[2] Yamada, T., et al. "Four-component condensation (Ugi reaction) at high pressure: novel synthesis of peptides containing very bulky α,α-disubstituted glycines." RSC Publishing.2
-
[1] "The Dicyclopropylmethyl (Dcpm) Peptide Backbone Protectant." National Institutes of Health (NIH). 1
-
[3] "Houben-Weyl Methods in Organic Chemistry, Volume E22 - Synthesis of Peptides and Peptidomimetics." VDOC.PUB. 3
Sources
- 1. The Dicyclopropylmethyl (Dcpm) Peptide Backbone Protectant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four-component condensation (Ugi reaction) at high pressure: novel synthesis of peptides containing very bulky α,α-disubstituted glycines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. vdoc.pub [vdoc.pub]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction
2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid is a structurally complex, non-proteinogenic amino acid derivative. Its unique architecture, featuring a bulky C-terminal isopropyl group and an N-acetyl protecting group, presents a distinct challenge for purification. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for the efficient purification of this compound from a crude synthetic mixture. The methodology leverages fundamental chromatographic principles to achieve high purity and yield, making it suitable for applications in drug discovery, peptide synthesis, and metabolic research.
The core of this method relies on the differential partitioning of the target molecule and impurities between a non-polar stationary phase and a polar mobile phase. The presence of both polar (carboxyl and acetamido groups) and non-polar (isopropyl and methyl groups) moieties within the molecule necessitates careful optimization of the mobile phase composition to achieve optimal separation.
I. Chromatographic Principles and Method Rationale
The selection of a reversed-phase C18 column is predicated on its hydrophobic stationary phase, which will interact with the non-polar alkyl groups of the target compound. The mobile phase consists of a gradient of acetonitrile in water, with trifluoroacetic acid (TFA) as an ion-pairing agent.
-
Stationary Phase: A C18 (octadecylsilyl) silica-based column is chosen for its strong hydrophobic retention of non-polar compounds. The long alkyl chains provide a suitable environment for the retention of the isopropyl and methyl groups of our target molecule.
-
Mobile Phase:
-
Acetonitrile (ACN): A common organic solvent in RP-HPLC, ACN is an excellent eluent for a wide range of organic molecules. A gradient elution, where the concentration of ACN is increased over time, is employed to first elute polar impurities and then the more retained target compound.
-
Water (H₂O): The primary component of the mobile phase, providing the polar environment necessary for reversed-phase chromatography.
-
Trifluoroacetic Acid (TFA): TFA serves a dual purpose. It acts as an ion-pairing agent, forming a neutral complex with any ionized amine or carboxyl groups, which enhances retention and improves peak shape. Secondly, it acidifies the mobile phase (pH ≈ 2), which suppresses the ionization of the carboxylic acid group on the target molecule, further increasing its hydrophobicity and retention on the C18 column.
-
-
Detection: The acetamido group (-NH-C=O) in the target molecule contains a chromophore that absorbs UV light at low wavelengths. Therefore, UV detection at 210 nm is selected for sensitive and specific detection of the analyte.
II. Experimental Protocol
A. Materials and Reagents
-
Crude 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Methanol (for sample dissolution)
-
0.22 µm syringe filters
B. Instrumentation and Columns
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
C. Sample Preparation
-
Dissolve the crude sample in a minimal amount of methanol to create a stock solution of approximately 10 mg/mL.
-
Dilute the stock solution with the initial mobile phase (95% Water/5% Acetonitrile with 0.1% TFA) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
D. HPLC Method Parameters
The optimized HPLC parameters are summarized in the table below:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection | UV at 210 nm |
| Run Time | 30 minutes (including equilibration) |
E. Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95.0 | 5.0 |
| 20.0 | 5.0 | 95.0 |
| 25.0 | 5.0 | 95.0 |
| 25.1 | 95.0 | 5.0 |
| 30.0 | 95.0 | 5.0 |
F. Post-Purification Processing
-
Collect the fractions corresponding to the main peak of interest.
-
Combine the collected fractions.
-
Remove the acetonitrile and TFA by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified solid product.
-
Analyze the purity of the final product by re-injecting a small sample onto the HPLC using the same method.
III. Workflow and Data Analysis
The overall workflow for the purification of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid is depicted in the following diagram:
Figure 1. A schematic overview of the purification workflow.
IV. Expected Results and Troubleshooting
Under the specified conditions, the target compound, 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid, is expected to elute as a sharp, well-defined peak. Early-eluting peaks will likely correspond to more polar impurities, while any late-eluting peaks would be more non-polar impurities.
-
Poor Peak Shape: If peak fronting or tailing is observed, ensure the sample is fully dissolved and the pH of the mobile phase is low enough to suppress ionization. Increasing the concentration of TFA to 0.15% may improve peak symmetry.
-
Low Resolution: To improve the separation of closely eluting impurities, the gradient can be made shallower (e.g., 5-95% B over 30 minutes).
-
Carryover: If ghost peaks are observed in blank runs, a more rigorous needle wash protocol should be implemented in the autosampler settings.
V. Conclusion
This application note provides a comprehensive and robust RP-HPLC method for the purification of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid. The described protocol, based on sound chromatographic principles, is designed to yield a highly pure product suitable for downstream applications. The method's parameters can be adapted for similar N-acetylated amino acids with bulky side chains, making it a valuable tool for researchers in synthetic and medicinal chemistry.
VI. References
-
Reversed-Phase HPLC Basics for Pharmaceutical Analysis. Waters Corporation. [Link]
Application Note: Overcoming Extreme Steric Hindrance in Peptide Synthesis Using 2-Acetamido-3-methyl-2-(propan-2-yl)butanoic Acid
Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary & Structural Profiling
The non-natural building block 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid —commonly referred to in peptide literature as N-acetyl-
Incorporating Ac-Dip-OH into a peptide sequence serves two primary pharmacological purposes:
-
Absolute Proteolytic Stability: The massive steric bulk completely shields the N-terminal amide bond from aminopeptidase degradation, drastically extending the in vivo half-life of the peptide therapeutic.
-
Conformational Restriction: Unlike less hindered
-dialkyl amino acids (e.g., Aib) that promote helical structures, the twin isopropyl groups of Dip severely restrict the and dihedral angles, often forcing the backbone into a fully extended conformation and disrupting local secondary structures.
The Causality of Coupling Failure: The "Steric Shield"
Standard peptide coupling protocols rely on the formation of active esters (e.g., OBt or OAt) using carbodiimides (DIC) or uronium/aminium salts (HBTU, HATU). For Ac-Dip-OH, these standard methods universally fail or result in yields <10%.
The Mechanistic Bottleneck: When Ac-Dip-OH is activated with HATU, the resulting OAt-ester is exceptionally bulky. The incoming nucleophile (the N-terminal amine of the resin-bound peptide) must approach the carbonyl carbon at the Bürgi-Dunitz trajectory (~107°). However, the two isopropyl groups physically block this trajectory. Furthermore, because the building block is N-acetylated, activation with dehydrating agents (like DIC) rapidly drives the formation of a 5-membered oxazolone (azlactone). While oxazolones are typically reactive intermediates, the Ac-Dip oxazolone is so sterically hindered that nucleophilic ring-opening is kinetically stalled at room temperature. Historically, incorporating such bulky residues required extreme conditions, such as Ugi four-component condensations at 9 kbar of pressure ().
Strategic Solution: Acid Fluoride Activation
To bypass the steric shield, we must utilize an activation method that minimizes the steric footprint of the leaving group. Acid fluorides are the optimal solution for extremely hindered systems ().
-
Minimal Steric Penalty: The fluorine atom has a very small van der Waals radius (1.47 Å), allowing the acyl fluoride to form without adding significant bulk to the already crowded
-carbon. -
High Electrophilicity: The highly polarized C-F bond makes the carbonyl carbon exceptionally electrophilic, facilitating attack by the resin-bound amine.
-
Thermal Synergy: Combining in situ acid fluoride generation (via TFFH) with Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) provides the kinetic energy required to overcome the remaining activation barrier ().
Activation pathways for Ac-Dip-OH. Acid fluoride formation bypasses steric hindrance.
Quantitative Comparison of Activation Strategies
The following table summarizes the causality and expected outcomes of different coupling strategies when attempting to cap a peptide with Ac-Dip-OH.
| Activation Method | Reagents | Reactive Intermediate | Steric Penalty | Recommended Temp | Typical Yield |
| Standard Carbodiimide | DIC / HOBt | OBt Ester / Oxazolone | Very High | 25°C | < 10% |
| Aminium / Uronium | HATU / DIPEA | OAt Ester | High | 75°C (MW) | 30 - 40% |
| Pre-formed Acid Chloride | Oxalyl Chloride | Acyl Chloride | Low | 25°C | 60 - 70% |
| In Situ Acid Fluoride | TFFH / DIPEA | Acyl Fluoride | Very Low | 75°C (MW) | > 90% |
Data derived from optimized protocols for sterically hindered
Experimental Protocol: Self-Validating MW-SPPS Capping
This protocol outlines the in situ generation of the Ac-Dip-F acid fluoride using Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) and subsequent microwave-assisted coupling.
Reagents Required
-
Ac-Dip-OH: 3.0 equivalents (relative to resin loading)
-
TFFH: 3.0 equivalents
-
DIPEA (N,N-Diisopropylethylamine): 6.0 equivalents
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Step-by-step workflow for microwave-assisted solid-phase coupling of Ac-Dip-OH.
Step-by-Step Methodology
Step 1: Resin Preparation
-
Swell the peptide-resin (e.g., Rink Amide AM) in DMF for 20 minutes.
-
Remove the final N-terminal Fmoc group using 20% Piperidine in DMF (2 x 5 min).
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
Step 2: In Situ Acid Fluoride Generation
-
In a dry, separate vial, dissolve Ac-Dip-OH (3.0 eq) and TFFH (3.0 eq) in anhydrous DMF to achieve a concentration of 0.2 M.
-
Add DIPEA (6.0 eq) to the vial.
-
Causality Note: The addition of the base initiates the nucleophilic attack of the carboxylate onto the TFFH, rapidly generating the highly reactive Ac-Dip-F intermediate.
-
-
Allow the activation to proceed for exactly 3 minutes at room temperature.
Step 3: Microwave-Assisted Coupling
-
Transfer the activated Ac-Dip-F mixture to the reaction vessel containing the resin.
-
Irradiate the vessel in a microwave peptide synthesizer at 75°C for 15 minutes .
-
Causality Note: The thermal energy from the microwave irradiation provides the kinetic push necessary for the resin-bound amine to penetrate the isopropyl steric shield and attack the compact acyl fluoride.
-
Step 4: Self-Validation Checkpoint (Critical) Do not proceed to global cleavage without verifying the coupling efficiency.
-
Withdraw ~1 mg of the resin and wash with DCM.
-
Perform a micro-cleavage using 100 µL of TFA/TIS/H₂O (95:2.5:2.5) for 30 minutes.
-
Evaporate the TFA, reconstitute in MeCN/H₂O, and analyze via LC-MS.
-
Validation Criteria: The target peak must exhibit a mass shift of +183.25 Da relative to the uncapped peptide (Mass of Ac-Dip-OH [201.26] minus H₂O [18.01]). The absence of the uncapped peptide mass confirms quantitative coupling. If unreacted amine remains, repeat Steps 2 and 3 (double coupling).
-
Step 5: Global Cleavage
-
Wash the fully capped resin with DMF (3x) and DCM (3x).
-
Cleave the peptide from the resin using a standard TFA/scavenger cocktail for 2 hours.
-
Precipitate the final peptide in cold diethyl ether and lyophilize.
References
-
Carpino, L. A., Sadat-Aalaee, D., Chao, H. G., & DeSelms, R. H. (1990). "Amino acid fluorides: new reagents for peptide synthesis." Journal of the American Chemical Society.[Link]
-
Wenschuh, H., Beyermann, M., Krause, E., Brudel, M., Winter, R., Schümann, M., Carpino, L. A., & Bienert, M. (1994). "Fmoc amino acid fluorides: convenient reagents for the solid-phase assembly of peptides incorporating sterically hindered residues." The Journal of Organic Chemistry.[Link]
-
Collins, J. M., Porter, K. A., Singh, S. K., & Vanier, G. S. (2014). "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)." Organic Letters.[Link]
-
Yamada, T., Yanagi, T., Omote, Y., Miyazawa, T., Kuwata, S., Sugiura, M., & Matsumoto, K. (1989). "Four-component condensation (Ugi reaction) at high pressure: novel synthesis of peptides containing very bulky α,α-disubstituted glycines." Journal of the Chemical Society, Chemical Communications.[Link]
Application Note: A Comprehensive Guide to the Synthesis of Butanoic Acid and its Derivatives via Grignard Carboxylation
Abstract: The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in forming new carbon-carbon bonds.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of butanoic acid and its derivatives through the carboxylation of Grignard reagents. We will move beyond a simple recitation of steps to explore the causality behind critical experimental parameters, ensuring a robust understanding of the reaction mechanism and safety protocols. This document furnishes detailed, field-tested protocols, troubleshooting guides, and data tables to empower chemists to confidently and safely employ this powerful synthetic tool.
The Underlying Chemistry: Mechanism and Rationale
The synthesis of a carboxylic acid via a Grignard reagent is a two-stage process that capitalizes on the polarity reversal (umpolung) of the alkyl halide.[2][3] The reaction extends the carbon skeleton of the starting halide by precisely one carbon atom, which is sourced from carbon dioxide.[4][5]
Stage 1: Nucleophilic Attack on Carbon Dioxide The carbon-magnesium bond in a Grignard reagent (R-MgX) is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[2][6] This nucleophilic carbon readily attacks the electrophilic carbon atom of carbon dioxide (CO₂).[2][7] The linear geometry and polarized C=O bonds of CO₂ make its central carbon an excellent target for nucleophiles.[2] This attack results in the formation of a stable halomagnesium carboxylate salt.[8]
Stage 2: Acidic Workup and Protonation The carboxylate salt intermediate is then treated with an aqueous acid (e.g., HCl, H₂SO₄) in a process known as the "workup".[3] This step serves two purposes: it protonates the carboxylate to yield the final neutral carboxylic acid product, and it quenches any unreacted Grignard reagent.[2][9]
Caption: Mechanism of Grignard Carboxylation.
Causality Behind Critical Conditions: The success of a Grignard reaction is entirely dependent on maintaining strictly anhydrous (water-free) conditions.[10][11] Grignard reagents are exceptionally strong bases and will react preferentially and rapidly with any available acidic protons, including those from water, alcohols, or even terminal alkynes.[12][13] This acid-base reaction is much faster than the desired nucleophilic attack on a carbonyl and will irreversibly destroy the reagent.[14] Therefore, all glassware must be rigorously dried (flame or oven-drying is standard practice), and only anhydrous solvents may be used.[12][15]
The choice of solvent is also critical. Anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), are required because they are aprotic and effectively solvate the magnesium atom of the Grignard reagent, forming a stable complex.[3][12]
Critical Parameters and Reagent Selection
The versatility of this reaction allows for the synthesis of a wide array of butanoic acid derivatives by simply changing the starting alkyl halide.
| Parameter | Selection | Rationale & Field Insights |
| Starting Halide | 1-Bromopropane | Ideal for synthesizing straight-chain butanoic acid. Bromides are a good compromise between the high reactivity (and cost) of iodides and the lower reactivity of chlorides.[16] |
| 2-Bromopropane | Yields 2-methylpropanoic acid. Demonstrates the synthesis of a branched derivative. | |
| 1-Bromo-2-methylpropane | Yields 3-methylbutanoic acid. | |
| Solvent | Anhydrous Diethyl Ether | Traditional solvent, effective at stabilizing the Grignard reagent. Its high volatility and low flash point (-45°C) require extreme caution regarding ignition sources.[17] |
| Anhydrous Tetrahydrofuran (THF) | Often preferred for its higher boiling point and flash point (-14°C), making it a safer alternative to diethyl ether.[17] It also has better solvating properties, which can be beneficial for less reactive halides. | |
| Carbon Dioxide | Solid CO₂ (Dry Ice) | Convenient for lab scale. Must be crushed into a powder to maximize surface area. Add the Grignard solution to an excess of dry ice to minimize side reactions like ketone formation. |
| Gaseous CO₂ | Can be bubbled through the Grignard solution. Allows for better stoichiometric control but can be more complex to set up.[18][19] |
Detailed Experimental Protocol: Synthesis of Butanoic Acid
This protocol details the synthesis of butanoic acid from 1-bromopropane.
Part A: Critical Safety Precautions
-
Extreme Flammability: Diethyl ether and THF are highly flammable and volatile. All operations must be conducted in a certified chemical fume hood, and all potential ignition sources (hot plates, open flames, static electricity) must be eliminated.[12][17]
-
Exothermic Reaction: The formation of the Grignard reagent is highly exothermic and can lead to a runaway reaction if the addition of the alkyl halide is too rapid.[17][20] An ice-water bath must be readily available for immediate cooling.
-
Moisture Sensitivity: Grignard reagents can react violently with water.[11] Ensure all equipment is scrupulously dry.[10] Some reagents are pyrophoric and may ignite on contact with air.[21]
-
Personal Protective Equipment (PPE): Wear safety goggles, a flame-resistant lab coat, and appropriate gloves at all times.[21]
Part B: Apparatus and Workflow
Caption: Experimental Workflow for Butanoic Acid Synthesis.
Part C: Preparation of Propylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a 125 mL pressure-equalizing dropping funnel. Dry all glassware in an oven at 120°C for at least 4 hours and assemble while hot, allowing it to cool to room temperature under a stream of dry nitrogen or argon.[15]
-
Reagent Preparation: Place magnesium turnings (2.67 g, 0.11 mol) in the reaction flask. In the dropping funnel, prepare a solution of 1-bromopropane (12.3 g, 0.10 mol) in 50 mL of anhydrous diethyl ether.
-
Initiation: Add approximately 5 mL of the 1-bromopropane solution to the magnesium turnings. The reaction should initiate within a few minutes, indicated by the formation of bubbles and a cloudy appearance. If it does not start, gently warm the flask with a heat gun or add a single small crystal of iodine to activate the magnesium surface.[10]
-
Formation: Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. Have an ice bath ready to cool the flask if the reaction becomes too vigorous.[17] After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey or brownish solution is the Grignard reagent.
Part D: Carboxylation Reaction
-
In a separate 500 mL beaker or Erlenmeyer flask, place an excess of crushed dry ice (approx. 50 g).
-
Cool the Grignard reagent solution in an ice bath. Slowly and carefully, pour the Grignard solution onto the crushed dry ice with gentle swirling. The mixture will solidify and bubble as the CO₂ sublimes.[22]
-
Allow the mixture to stand in the fume hood until the excess dry ice has sublimated and the flask has warmed to room temperature. A viscous, white-to-grey solid will remain.
Part E: Workup and Purification
-
Hydrolysis: Slowly add 50 mL of 3 M hydrochloric acid to the reaction flask containing the carboxylate salt. Stir the mixture until the solid dissolves. Two distinct layers (an aqueous layer and an ether layer) should form.[19]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and collect the top organic (ether) layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.[19]
-
Washing: Combine all organic extracts and wash them with 50 mL of saturated sodium chloride solution (brine) to aid in removing dissolved water.
-
Drying & Isolation: Dry the ether solution over anhydrous sodium sulfate (Na₂SO₄). Decant or filter the dried solution into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.
-
Final Purification: The resulting crude butanoic acid can be purified by distillation if necessary.
Troubleshooting Common Issues
| Problem | Probable Cause | Recommended Solution |
| Reaction fails to initiate | Inactive magnesium surface (oxide layer); presence of trace moisture. | Add a small crystal of iodine.[10] Gently warm the flask. If all else fails, add a few drops of a previously prepared Grignard solution.[10] |
| Low yield of carboxylic acid | Incomplete reaction; moisture contamination quenching the reagent. | Ensure all glassware is meticulously dried and anhydrous solvents are used.[10] Check for leaks in the apparatus that could allow atmospheric moisture to enter. |
| Formation of biphenyl byproduct | A coupling reaction between the Grignard reagent and unreacted alkyl halide.[15] | This is favored by higher temperatures. Control the rate of addition of the alkyl halide to maintain a gentle, not vigorous, reflux.[15] Biphenyl can be removed via acid-base extraction as it is non-acidic. |
Conclusion
The carboxylation of a Grignard reagent is a robust and highly adaptable method for the synthesis of butanoic acid and its structural isomers. The success of this procedure hinges on a foundational understanding of the reagent's reactivity, particularly its extreme sensitivity to protic contaminants. By adhering to the principles of anhydrous technique and exercising vigilant control over reaction exotherms, researchers can reliably leverage this reaction to construct valuable carboxylic acid building blocks for applications ranging from fundamental research to complex pharmaceutical synthesis.
References
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The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. (2025, July 3). Chemistry Steps. [Link]
-
Grignard Reaction and Grignard Reagent - Science Notes. (2023, July 25). Science Notes. [Link]
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What are Grignard reagent preparation precautions during preparation? - Quora. (2022, February 19). Quora. [Link]
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Grignard Reaction - American Chemical Society. (n.d.). American Chemical Society. [Link]
-
Preparing Carboxylic Acids - Chemistry LibreTexts. (2025, January 19). Chemistry LibreTexts. [Link]
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Grignard Reagent + CO2 = Carboxylic Acid (Mechanism) - YouTube. (2014, September 16). YouTube. [Link]
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A Review on Grignard Reagent - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2023, April 15). IJPSM. [Link]
-
Grignard reaction safety - YouTube. (2024, June 7). YouTube. [Link]
-
Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics - ResearchGate. (2013, June 3). ResearchGate. [Link]
-
Empowering alcohols as carbonyl surrogates for Grignard-type reactions - PMC. (2020, November 26). National Center for Biotechnology Information. [Link]
-
20.5 Preparing Carboxylic Acids - Organic Chemistry | OpenStax. (2023, September 20). OpenStax. [Link]
-
3.5 – Reactions of Carboxylic Acids and Derivatives - Open Library Publishing Platform. (n.d.). Open Library Publishing Platform. [Link]
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Carboxylic Acids - Synthesis - Chemistry Online. (n.d.). Chemistry Online. [Link]
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5.2: Practical Considerations, Procedural Changes, Safety Tips - Chemistry LibreTexts. (2020, June 11). Chemistry LibreTexts. [Link]
-
Synthesis And Reactions Of Carboxylic Acids - Transformation Tutoring. (2022, November 24). Transformation Tutoring. [Link]
-
The Grignard Reaction Mechanism - Chemistry Steps. (2025, August 5). Chemistry Steps. [Link]
-
organic synthesis: benzoic acid via a grignard reaction. (n.d.). University of Sydney. [Link]
-
Grignard Reagents - ChemTalk. (n.d.). ChemTalk. [Link]
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How would you prepare 3-butanoic acid through a Grignard reagent? - Quora. (2020, February 11). Quora. [Link]
-
Grignard Reaction Reagents: A Toolbox for Chemists. (2024, September 19). Medium. [Link]
-
Propose methods for preparing butanoic acid from each of the following - Vaia. (n.d.). Vaia. [Link]
-
Ch19: RMgX + CO2 -> RCO2H - University of Calgary. (n.d.). University of Calgary. [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Master Organic Chemistry. [Link]
-
Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents - JoVE. (2025, May 22). JoVE. [Link]
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Chemistry LibreTexts. [Link]
-
Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. (2020, October 30). YouTube. [Link]
-
Why can't the reaction of grignard reagent with carboxylic acid give a ketone? (2017, February 16). Chemistry Stack Exchange. [Link]
-
Grignard Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
How to make Butyric Acid (Grignard Reaction) - YouTube. (2014, November 15). YouTube. [Link]
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Grignard Reagents and related organic synthesis - Ace Chemistry. (n.d.). Ace Chemistry. [Link]
-
17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry - NC State University Libraries. (n.d.). NC State University Libraries. [Link]
-
17.5 Alcohols from Carbonyl Compounds: Grignard Reaction - Organic Chemistry | OpenStax. (2023, September 20). OpenStax. [Link]
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Application Note: Multiparametric Cell-Based Cytotoxicity Profiling of 2-Acetamido-3-methyl-2-(propan-2-yl)butanoic Acid
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol
Executive Summary & Mechanistic Rationale
2-Acetamido-3-methyl-2-(propan-2-yl)butanoic acid (structurally classified as an N-acetyl-diisopropylglycine derivative, hereafter referred to as 2-AMPA ) is a highly sterically hindered, unnatural amino acid. In modern drug discovery, such bulky, lipophilic unnatural amino acids are frequently incorporated into peptidomimetics to confer absolute resistance to proteolytic degradation. However, the extreme steric bulk and hydrophobicity of the dual isopropyl groups at the alpha and beta carbons present unique toxicological challenges.
When evaluating the safety profile of 2-AMPA, relying on a single viability endpoint (such as ATP or metabolic reduction) often yields false positives. Highly lipophilic compounds can precipitate in aqueous media, form micelles that trap colorimetric dyes, or induce transient cytostatic effects that mimic cell death[1].
To overcome these artifacts, this application note details a self-validating, multiplexed assay matrix . By simultaneously measuring metabolic activity, membrane integrity, and apoptotic execution, we establish a definitive causal link between compound exposure and the specific mechanism of cellular demise[2].
The Self-Validating Assay Workflow
To build a trustworthy toxicological profile, our workflow abandons the classic MTT assay[3]. MTT requires cell lysis to dissolve insoluble formazan crystals, which destroys the sample and prevents secondary analysis. Instead, we utilize a multiplexed WST-8 and Lactate Dehydrogenase (LDH) release system.
-
WST-8 (Metabolic Viability): Produces a highly water-soluble formazan dye. Because the cells remain intact, the supernatant can be sampled.
-
LDH Release (Membrane Integrity): LDH is a stable cytosolic enzyme. Its presence in the extracellular medium is a direct, quantifiable hallmark of necrotic membrane rupture[4].
-
Caspase-3/7 (Apoptotic Execution): Run on a parallel plate to determine if the loss of viability is driven by programmed cell death (e.g., via Endoplasmic Reticulum stress) rather than acute chemical lysis.
If WST-8 signal decreases but LDH release remains basal, 2-AMPA is acting as a cytostatic agent (halting division). If WST-8 decreases while LDH and Caspase-3/7 increase, the compound is cytocidal (actively killing cells)[2].
Figure 1: Multiplexed cytotoxicity workflow for 2-AMPA screening.
Experimental Protocols
Protocol A: Cell Seeding and 2-AMPA Dosing
Causality Note: 2-AMPA is highly lipophilic. Stock solutions must be prepared in 100% DMSO, but the final assay concentration of DMSO must not exceed 0.5% v/v to prevent vehicle-induced solvent toxicity.
-
Cell Preparation: Harvest HepG2 (hepatotoxicity model) and HEK293T (renal model) cells at 80% confluence.
-
Seeding: Seed cells at a density of 1.0 × 10⁴ cells/well in 100 µL of complete DMEM into two separate 96-well clear-bottom plates (Plate 1 for WST-8/LDH; Plate 2 for Caspase). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Dissolve 2-AMPA in 100% molecular-grade DMSO to create a 20 mM master stock.
-
Dosing: Perform a 10-point, 2-fold serial dilution in complete media. Add 10 µL of the 10X concentrated treatments to the 90 µL of media currently in the wells. Include a vehicle control (0.5% DMSO) and a positive lysis control (0.1% Triton X-100). Incubate for 48 hours.
Protocol B: Multiplexed WST-8 and LDH Release Assay
Causality Note: Sampling the supernatant first ensures that the subsequent addition of the WST-8 reagent does not chemically interfere with the LDH enzymatic cascade.
-
Supernatant Transfer (LDH): After the 48-hour incubation, carefully aspirate 50 µL of the culture supernatant from Plate 1 and transfer it to a new, empty 96-well plate.
-
LDH Quantification: Add 50 µL of LDH Reaction Mix (containing lactate, NAD+, and INT tetrazolium salt) to the transferred supernatant. Incubate in the dark at room temperature for 30 minutes. Read absorbance at 490 nm[4].
-
WST-8 Quantification: To the original Plate 1 (now containing 50 µL of media and intact cells), add 10 µL of WST-8 reagent (CCK-8). Incubate at 37°C for 2 hours. Read absorbance at 450 nm.
Protocol C: Caspase-3/7 Activation Assay
-
Reagent Addition: Remove Plate 2 from the incubator and allow it to equilibrate to room temperature for 15 minutes.
-
Lysis & Luminescence: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to the wells. The reagent simultaneously lyses the cells and provides the proluminescent caspase substrate.
-
Incubation & Reading: Incubate on a plate shaker at 300 rpm for 1 hour. Measure luminescence using a microplate reader.
Quantitative Data Presentation & Interpretation
The integration of these three endpoints allows for precise categorization of 2-AMPA's toxicological profile. Below is a representative data summary demonstrating how to interpret the multiplexed results.
| Cell Line | 2-AMPA IC₅₀ (WST-8) | Max LDH Release (%) | Caspase-3/7 Fold Change | Primary Toxicity Mechanism |
| HepG2 | 45.2 µM | 82.5% | 1.2x (Basal) | Primary Necrosis / Membrane Disruption |
| HEK293T | 112.5 µM | 22.0% | 4.8x | ER-Stress Induced Apoptosis |
| A549 | >200 µM | <5.0% | 1.0x | Non-cytotoxic / Biocompatible |
Table 1: Multiparametric cytotoxicity summary. High LDH release with basal Caspase activity indicates acute membrane rupture, likely due to the lipophilic intercalation of 2-AMPA. Conversely, low LDH with high Caspase fold-change indicates programmed apoptosis.
Mechanistic Pathway of Toxicity
When cells are exposed to high concentrations of non-proteinogenic, sterically hindered amino acids like 2-AMPA, the compounds can either intercalate into the lipid bilayer (causing necrosis) or accumulate intracellularly. Intracellular accumulation often leads to erroneous interactions with the translation machinery or severe protein misfolding, triggering the Unfolded Protein Response (UPR) and subsequent apoptosis[1].
Figure 2: Proposed ER-stress mediated apoptotic pathway induced by 2-AMPA.
References
-
[3] Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. URL: [Link]
-
[2] Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and Drug Development Technologies. URL: [Link]
-
[1] Radnai, L., et al. (2020). A review for cell-based screening methods in drug discovery. Journal of Clinical Medicine / PMC. URL: [Link]
-
[4] Kumar, P., et al. (2024). Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures. MDPI International Journal of Molecular Sciences. URL: [Link]
Sources
- 1. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures [mdpi.com]
Application Note: Scalable Synthesis Protocol for 2-Acetamido-3-methyl-2-(propan-2-yl)butanoic acid
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a robust, scalable, and self-validating synthetic route for the highly sterically hindered amino acid derivative, 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid (also known as N-acetyl-α,α-diisopropylglycine).
Executive Summary & Mechanistic Rationale
The synthesis of α,α-disubstituted amino acids containing bulky side chains presents a significant challenge in process chemistry. The target compound, 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid, features an α-carbon bonded to two highly branched isopropyl groups.
Standard multicomponent approaches, such as the classic Ugi four-component reaction (U-4CR), are highly efficient for linear or moderately branched substrates[1]. However, when utilizing diisopropyl ketone as the carbonyl input, the initial imine formation is severely suppressed by steric repulsion. While specialized ultra-high-pressure Ugi reactions (e.g., operating at 9 kbar / 0.9 GPa) have successfully yielded α,α-diisopropylglycine derivatives[2], such extreme hyperbaric conditions are fundamentally incompatible with industrial scale-up.
To bypass these limitations, this protocol leverages the Bucherer-Bergs reaction followed by rigorous alkaline hydrolysis and anhydrous N-acetylation. Unlike the Strecker synthesis, which stalls at the aminonitrile stage due to unfavorable equilibrium with bulky ketones, the Bucherer-Bergs reaction forces the equilibrium forward via the irreversible cyclization into a thermodynamically stable hydantoin ring[3]. This intermediate, 5,5-diisopropylhydantoin, is a highly robust and crystalline scaffold[4] that can be isolated in high purity without chromatography.
Caption: Thermodynamic advantage of the Bucherer-Bergs pathway over the Strecker synthesis.
Process Parameters & Analytical Checkpoints
To ensure this protocol acts as a self-validating system, analytical checkpoints are embedded at the end of each phase. Proceeding to the next step is contingent upon meeting the specified mass spectrometry (LC-MS) and spectroscopic criteria outlined in Table 1.
Table 1: Quantitative Data and Quality Control Checkpoints
| Phase | Chemical Transformation | Reagents & Conditions | Expected Yield | Analytical Checkpoints (Pass Criteria) |
| 1 | Bucherer-Bergs Cyclization | Diisopropyl ketone, KCN, (NH₄)₂CO₃, 50% aq. EtOH, 80 °C, 24 h | 75–85% | LC-MS: [M+H]⁺ = 185.1 IR: Strong C=O stretch at 1710 & 1770 cm⁻¹ |
| 2 | Alkaline Hydrolysis | 5,5-Diisopropylhydantoin, 6M NaOH, 150 °C (Autoclave), 48 h | 60–70% | LC-MS: [M+H]⁺ = 160.1 Assay: Positive Ninhydrin test (purple/blue) |
| 3 | N-Acetylation | α,α-Diisopropylglycine, Ac₂O, AcOH, 60 °C, 12 h | 85–95% | LC-MS: [M+H]⁺ = 202.1 ¹H NMR: Singlet at ~2.0 ppm (acetyl CH₃) |
Step-by-Step Experimental Methodologies
Caption: Workflow for the scalable synthesis of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid.
Phase 1: Synthesis of 5,5-Diisopropylhydantoin
Causality Note: A 50% aqueous ethanol solvent system is critical here. It ensures the lipophilic diisopropyl ketone remains in solution while providing enough aqueous character to dissolve the inorganic salts.
-
Setup: In a 2 L pressure-rated glass reactor equipped with a mechanical stirrer, dissolve ammonium carbonate (2.5 eq, 210 g) and potassium cyanide (1.5 eq, 85.5 g) in 500 mL of distilled water. (⚠️ CRITICAL SAFETY: KCN is highly toxic. Perform strictly in a certified fume hood with cyanide antidotes on hand.)
-
Addition: Add 500 mL of ethanol to the aqueous solution, followed by diisopropyl ketone (1.0 eq, 100 g).
-
Cyclization: Seal the reactor and heat the biphasic mixture to 80 °C with vigorous stirring (600 rpm) for 24–36 hours. The reaction equilibrium is continuously driven forward by the precipitation of the insoluble hydantoin product.
-
Quench & Vent: Cool the mixture to 0–5 °C in an ice bath. Carefully vent the reactor through a basic bleach scrubber (NaOCl/NaOH) to neutralize any trace HCN gas.
-
Isolation: Filter the precipitated 5,5-diisopropylhydantoin under vacuum. Wash the filter cake with ice-cold water (3 × 100 mL) to remove salts, followed by cold hexanes (100 mL) to remove unreacted ketone.
-
Drying: Dry the white crystalline solid under high vacuum at 50 °C to a constant weight.
Phase 2: High-Pressure Alkaline Hydrolysis to α,α-Diisopropylglycine
Causality Note: The extreme steric shielding provided by the twin isopropyl groups protects the hydantoin carbonyls from standard nucleophilic attack. Consequently, mild hydrolysis fails. High-temperature alkaline conditions in a sealed vessel are mandatory to force ring opening and decarboxylation.
-
Setup: Transfer the purified 5,5-diisopropylhydantoin (100 g) to a 1 L Hastelloy or Teflon-lined autoclave.
-
Reagent Addition: Add 500 mL of 6M aqueous NaOH.
-
Hydrolysis: Seal the autoclave and heat to 150 °C for 48 hours. Ensure the pressure rating of the vessel can accommodate the generated ammonia and carbon dioxide gases.
-
Degassing: Cool the reactor to room temperature and carefully vent the generated gases into an acid scrubber.
-
Precipitation: Transfer the alkaline solution to a large beaker. While maintaining the temperature below 20 °C using an ice bath, acidify the solution slowly with concentrated HCl until the pH reaches 6.0–6.5 (the isoelectric point of the amino acid).
-
Isolation: Collect the precipitated α,α-diisopropylglycine by filtration, wash thoroughly with cold water to remove NaCl, and dry under vacuum.
Phase 3: Anhydrous N-Acetylation
Causality Note: The bulky α-carbon significantly reduces the nucleophilicity of the primary amine. Standard Schotten-Baumann conditions (aqueous NaOH/acetyl chloride) will result in competitive hydrolysis of the acylating agent before the amine can react. Anhydrous conditions with prolonged heating are required.
-
Setup: Suspend α,α-diisopropylglycine (50 g) in 200 mL of glacial acetic acid in a 500 mL round-bottom flask equipped with a reflux condenser.
-
Acylation: Add acetic anhydride (3.0 eq, ~96 g) dropwise over 15 minutes.
-
Heating: Heat the suspension to 60 °C for 12 hours. The suspension will gradually clear into a homogeneous solution as the highly soluble N-acetyl derivative forms.
-
Concentration: Concentrate the reaction mixture under reduced pressure (rotary evaporation at 45 °C) to remove excess acetic acid and acetic anhydride.
-
Crystallization: Triturate the resulting crude viscous oil with cold diethyl ether (150 mL) to induce crystallization.
-
Final Isolation: Filter the pure 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid, wash with a small volume of cold ether, and dry under high vacuum.
References
-
Four-component condensation (Ugi reaction) at high pressure: novel synthesis of peptides containing very bulky α,α-disubstituted glycines Source: rsc.org URL:[Link][2]
-
Ugi reaction - Wikipedia Source: wikipedia.org URL:[Link][1]
-
Named Organic Reactions 2nd Edition Source: lnigchrm.in URL:[Link][3]
-
Piperazine-like compounds: A new group of designer drugs-of-abuse on the European market Source: researchgate.net URL:[Link][4]
Sources
- 1. Ugi reaction - Wikipedia [en.wikipedia.org]
- 2. Four-component condensation (Ugi reaction) at high pressure: novel synthesis of peptides containing very bulky α,α-disubstituted glycines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. lnigchrm.in [lnigchrm.in]
- 4. researchgate.net [researchgate.net]
Application Note: GC-MS Derivatization Workflows for Highly Sterically Hindered Amino Acids
Target Analyte: 2-Acetamido-3-methyl-2-(propan-2-yl)butanoic acid (N-acetyl-diisopropylglycine) Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists
Introduction & Chemical Context
The gas chromatography-mass spectrometry (GC-MS) analysis of amino acids inherently requires the derivatization of polar functional groups to enhance volatility, improve thermal stability, and eliminate peak tailing ()[1]. However, 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid presents an extreme analytical challenge.
Structurally, this compound is an N-acetylated derivative of diisopropylglycine. The α-carbon (C2) is a quaternary center bonded to an acetamido group, a carboxylic acid, and two bulky isopropyl groups. This massive steric crowding severely restricts the accessibility of the carboxylic acid to standard derivatization reagents, necessitating specialized and highly aggressive protocols to ensure quantitative conversion.
Mechanistic Rationale & Strategy Selection
As a Senior Application Scientist, selecting the correct derivatization pathway requires balancing reagent reactivity with the steric profile of the analyte.
The Failure of Standard Silylation: Standard silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), rely on nucleophilic attack by the analyte's active heteroatom onto the silicon atom of the reagent. The transition state requires the bulky trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group to approach the carboxylate. In the case of our target analyte, the geminal diisopropyl groups create a severe steric shield. This leads to extremely slow reaction kinetics, incomplete conversion, and poor reproducibility ()[2]. Furthermore, bulky reagents like MTBSTFA often fail completely on such hindered substrates ().
The Methylation Advantage: To bypass this steric barrier, acid-catalyzed methylation is the preferred strategy. The methyl group has a significantly smaller van der Waals radius than any silyl group. By utilizing acidic methanol (e.g., generated in situ via acetyl chloride and methanol), the carboxylic acid is protonated, increasing its electrophilicity. The small methanol nucleophile can then successfully attack the hindered carbonyl carbon to form a methyl ester.
Crucially, the acetamido group (-NHAc) does not strictly require derivatization. N-acetyl methyl ester (NACME) derivatives are highly stable and exhibit excellent volatility and chromatographic resolution on standard non-polar GC columns ()[3].
Decision matrix for derivatizing highly hindered amino acids prior to GC-MS.
Experimental Protocols
Note: All procedures must be performed in a fume hood using anhydrous reagents to prevent moisture-induced hydrolysis. This protocol is designed as a self-validating system; the inclusion of an internal standard ensures extraction and derivatization efficiencies are continuously monitored.
Protocol A: Acid-Catalyzed Methylation (Recommended)
This method generates the N-acetyl methyl ester (NACME) derivative, providing the highest yield for sterically hindered substrates.
-
Sample Preparation: Transfer 50–100 µg of the dried analyte into a 2 mL glass autosampler vial with a PTFE-lined screw cap. Add 10 µg of an appropriate internal standard (e.g., D5-phenylalanine).
-
Reagent Preparation: Prepare a fresh solution of anhydrous methanol and acetyl chloride in a 25:4 (v/v) ratio. Caution: Highly exothermic. Add acetyl chloride dropwise to chilled methanol.
-
Derivatization: Add 200 µL of the methanolic HCl reagent to the sample vial.
-
Incubation: Seal the vial tightly and incubate in a heating block at 70 °C for 60 minutes. The elevated temperature is critical to overcome the activation energy barrier imposed by the diisopropyl groups ()[3].
-
Evaporation: Remove the vial, cool to room temperature, and evaporate the solvent to complete dryness under a gentle stream of ultra-high-purity nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of anhydrous ethyl acetate. Vortex for 10 seconds and transfer to a micro-insert for immediate GC-MS analysis.
Protocol B: Aggressive Silylation (Alternative)
If methylation is contraindicated (e.g., due to specific MS fragmentation requirements or matrix incompatibilities), silylation can be forced using a high concentration of catalyst and prolonged heating.
-
Sample Preparation: Transfer 50–100 µg of dried analyte into a 2 mL glass vial.
-
Derivatization: Add 100 µL of BSTFA containing 10% Trimethylchlorosilane (TMCS). The high concentration of the smaller TMCS molecule acts as a critical catalyst to drive the silylation of sterically hindered groups ()[4].
-
Incubation: Seal and incubate at 90 °C for 120 minutes.
-
Analysis: Cool to room temperature. The sample can be injected directly into the GC-MS without evaporation.
Acid-catalyzed methylation pathway overcoming steric hindrance.
Data Presentation: Protocol Comparison
| Parameter | Protocol A: Methylation (NACME) | Protocol B: Silylation (TMS) |
| Target Derivative | Methyl ester | Trimethylsilyl (TMS) ester |
| Steric Interference | Low (Small nucleophile) | High (Bulky TMS group) |
| Reaction Conditions | MeOH/AcCl (25:4), 70 °C, 1 h | BSTFA + 10% TMCS, 90 °C, 2 h |
| Derivatization Yield | > 95% | ~ 60-75% (Highly Variable) |
| Moisture Sensitivity | Low | Extremely High |
| Chromatographic Peak | Sharp, symmetrical | Potential tailing due to incomplete reaction |
GC-MS Analytical Parameters
To ensure a self-validating system, the analytical method must be optimized for the specific derivative to guarantee baseline resolution and accurate mass spectral identification.
-
Column: 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS or SHRX1-5MS, 30 m × 0.25 mm I.D. × 0.25 µm film thickness) ()[5].
-
Carrier Gas: Helium (Ultra-High Purity), constant flow at 1.0 mL/min.
-
Injection: 1 µL, Splitless mode, Inlet temperature 250 °C.
-
Oven Program: Initial 70 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).
-
MS Conditions: Electron Ionization (EI) at 70 eV. Transfer line 280 °C, Ion source 230 °C.
-
Expected MS Fragmentation (NACME): The molecular ion (M+) may be weak. Expect a strong [M - OCH3]+ fragment, and significant loss of the isopropyl radical [M - C3H7]+ due to the highly branched α-carbon.
References
-
Corr, L. T., et al. (2007). Development of N-acetyl Methyl Ester Derivatives for the Determination of delta13C Values of Amino Acids Using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry. Analytical Chemistry. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography.[Link]
-
Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen.[Link]
-
Jackson, G. P., & Harrington, P. de B. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Enliven Archive.[Link]
Sources
- 1. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids using gas chromatography-combustion- isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
Application Note: Antimicrobial Activity Screening of Novel Synthetic Amino Acid-Containing Peptides
Introduction & Rationale
The global emergence of multidrug-resistant (MDR) "ESKAPE" pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species ) has created a critical need for novel therapeutic agents[1]. While natural antimicrobial peptides (AMPs) offer potent, broad-spectrum bactericidal activity, their clinical translation is severely hindered by poor proteolytic stability and non-specific cytotoxicity toward mammalian cells.
The strategic incorporation of unnatural/synthetic amino acids (UAAs) —such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), octahydroindolecarboxylic acid (Oic), and norvaline (Nva)—overcomes these limitations[1][2].
The Causality Behind UAA Design:
-
Proteolytic Evasion: Native bacterial and mammalian proteases (e.g., trypsin-like serine proteases) recognize specific stereochemistry and side-chain geometries. Replacing L-amino acids with D-enantiomers or structurally rigidified UAAs prevents enzymatic cleavage, extending the peptide's serum half-life up to 30-fold[3].
-
Membrane Selectivity: The complementarity between the peptide's physicochemical properties and the target bacterial lipid membrane dictates its efficacy. By substituting natural hydrophobic residues with UAAs, researchers can fine-tune the peptide's amphipathicity, driving selective insertion into negatively charged bacterial membranes while sparing zwitterionic mammalian membranes[1][2].
Physicochemical Properties & Library Design
When designing a synthetic AMP library, a modular approach is often utilized to control flexibility, surface charge density, and conformational dynamics[4]. Table 1 summarizes the mechanistic shifts achieved through specific UAA substitutions.
Table 1: Impact of Synthetic Amino Acid Substitutions on AMP Properties
| Natural Residue | Synthetic Substitute (UAA) | Physicochemical Shift | Functional Outcome |
| L-Valine (Val) | L-Norvaline (Nva) | Increased linear hydrophobicity | Enhanced insertion into Gram-negative outer membranes[2]. |
| L-Tryptophan (Trp) | Tic | Rigidified aromatic ring structure | Improved proteolytic stability; deeper membrane penetration[1][2]. |
| L-Proline (Pro) | Oic | Increased bulk and lipophilicity | Induces stable α-helical or β-turn conformations[1]. |
| L-Arginine (Arg) | D-Arginine / L-Ornithine | Stereochemical inversion / Shorter chain | Resistance to serine proteases while maintaining cationic charge[3]. |
Screening Workflow
Figure 1. Workflow for screening UAA-containing antimicrobial peptides.
Protocol 1: Broth Microdilution (BMD) Assay for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the5 for aerobic bacteria[5][6].
Expertise & Experience (Causality behind protocol choices):
-
Plate Material: Cationic AMPs readily adsorb to standard polystyrene surfaces, depleting the active concentration in solution and leading to artificially high MIC values. Polypropylene or Non-Binding Surface (NBS) plates are mandatory[7].
-
Media Selection: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the gold standard comparator[6]. The specific concentrations of Ca²⁺ (20–25 mg/L) and Mg²⁺ (10–12.5 mg/L) are critical because they stabilize the bacterial outer membrane. Deviations will alter the electrostatic binding dynamics of cationic UAA-AMPs.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Streak the target ESKAPE pathogen onto a Mueller-Hinton agar plate and incubate at 37°C for 18–24 h.
-
Suspend 3–5 isolated colonies in 5 mL of sterile 0.85% saline.
-
Adjust the turbidity to match a 0.5 McFarland standard (approx.
CFU/mL) using a spectrophotometer (OD₆₂₅ = 0.08–0.13). -
Dilute the suspension 1:150 in CAMHB to achieve a final starting inoculum of
CFU/mL.
-
-
Peptide Preparation:
-
Dissolve the synthesized UAA-AMP in sterile distilled water to a stock concentration of 2.56 mg/mL. (Note: If the UAA modifications render the peptide highly hydrophobic, use ≤10% DMSO for initial solubilization, ensuring the final assay concentration remains <1% to prevent solvent toxicity).
-
-
Serial Dilution (Self-Validating Setup):
-
Add 50 µL of CAMHB to wells 2–12 of a 96-well polypropylene plate.
-
Add 100 µL of the working peptide solution (e.g., 256 µg/mL) to well 1.
-
Transfer 50 µL from well 1 to well 2, mix by pipetting, and continue twofold serial dilutions up to well 10. Discard 50 µL from well 10. (Concentration range: 128 to 0.25 µg/mL).
-
Validation Controls: Well 11 serves as the Growth Control (media + bacteria, no peptide); well 12 serves as the Sterility Control (media only).
-
-
Inoculation & Incubation:
-
Add 50 µL of the adjusted bacterial inoculum (
CFU/mL) to wells 1–11. The final well volume is 100 µL, and the final inoculum is CFU/mL. -
Seal the plate with a breathable membrane and incubate at 37°C for 16–20 hours.
-
-
Readout:
-
Determine the MIC visually or via a microplate reader (OD₆₀₀) as the lowest peptide concentration that completely inhibits visible bacterial growth.
-
Protocol 2: Mechanism of Action - Membrane Depolarization Assay
To validate that the UAA-AMP targets the lipid bilayer rather than intracellular machinery, a membrane depolarization assay using the fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide [DiSC3(5)] is performed.
Trustworthiness (Self-validating system): The assay relies on the quenching of DiSC3(5) when it accumulates in polarized, intact membranes. A successful UAA-AMP will disrupt the membrane, releasing the dye and causing a spike in fluorescence. The inclusion of a known pore-forming agent (e.g., Triton X-100) serves as a positive control, establishing the 100% depolarization baseline to validate the dynamic range of the assay.
Step-by-Step Methodology:
-
Grow bacterial cells to mid-logarithmic phase (OD₆₀₀ = 0.4) in CAMHB.
-
Wash cells twice with a buffer containing 5 mM HEPES and 20 mM glucose (pH 7.2) and resuspend to an OD₆₀₀ of 0.05.
-
Add 0.1 M KCl to equilibrate the cytoplasmic and external K⁺ concentrations, preventing background leakage.
-
Add 1 µM DiSC3(5) and incubate in the dark for 1 hour until fluorescence quenching stabilizes (Excitation: 622 nm, Emission: 670 nm).
-
Inject the UAA-AMP at 1×, 2×, and 4× MIC concentrations.
-
Monitor the increase in fluorescence continuously for 30 minutes.
-
Validation Step: Add 0.1% Triton X-100 to establish the 100% depolarization baseline (maximum fluorescence).
Figure 2. Mechanism of action of UAA-AMPs on bacterial membranes.
Data Interpretation & Troubleshooting
Table 2: Troubleshooting UAA-AMP Screening Assays
| Observation | Potential Cause | Corrective Action |
| MIC values are inconsistent between replicates | Peptide adsorption to plastic | Switch to low-binding/polypropylene plates or add 0.02% BSA to CAMHB[7]. |
| High MIC against Gram-negative strains | Insufficient outer membrane permeabilization | Increase the proportion of UAAs with longer hydrophobic side chains (e.g., Nva) to enhance lipid interactions[2]. |
| Peptide precipitates in CAMHB | High hydrophobicity of UAAs | Pre-dissolve in DMSO (final assay concentration <1%) or redesign the sequence with a hydrophilic spacer[4]. |
| "Trailing" growth at MIC endpoint | Subpopulation resistance or delayed killing | Perform Minimum Bactericidal Concentration (MBC) plating to confirm actual cell death[7]. |
References
-
Title: Antimicrobial Peptides Containing Unnatural Amino Acid Exhibit Potent Bactericidal Activity against ESKAPE Pathogens Source: dtic.mil / Bioorganic & Medicinal Chemistry Letters URL: 1
-
Title: M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: normsplash.com / Clinical and Laboratory Standards Institute (CLSI) URL: 5
-
Title: A Brief Overview of Antimicrobial Peptides Containing Unnatural Amino Acids and Ligand-Based Approaches for Peptide Ligands Source: eurekaselect.com / Bentham Science Publishers URL: 4
-
Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: nih.gov / PMC URL: 3
-
Title: How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes Source: nih.gov / PMC URL: 2
-
Title: CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests Source: nih.gov / PMC URL: 6
-
Title: Development of a Broth Microdilution Method for Exebacase Susceptibility Testing Source: asm.org / Antimicrobial Agents and Chemotherapy URL: 7
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. normsplash.com [normsplash.com]
- 6. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
How to improve the yield of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid synthesis
Welcome to the Advanced Amino Acid Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when synthesizing highly sterically hindered
The target molecule, 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid (commonly known as N-acetyl-
Part 1: Mechanistic Insight & Causality
To improve your yield, we must first understand why the reaction fails under standard conditions.
The most direct route to this molecule is the Ugi Four-Component Reaction (Ugi-4CR). However, the transition state for the nucleophilic attack of the isocyanide onto the diisopropyl-substituted iminium ion is highly congested. This congestion results in a large, positive activation volume (
Furthermore, the Ugi reaction yields an amide, not a free carboxylic acid. To obtain the target acid, we must strategically select a cleavable isocyanide (tert-butyl isocyanide) that can be removed via an
Reaction pathway logic and troubleshooting for α,α-diisopropylglycine derivatives.
Part 2: Frequently Asked Questions (FAQs)
Q1: My Ugi-4CR at atmospheric pressure yields unreacted diisopropyl ketone. Heating the reaction causes degradation but no product formation. How can I drive the reaction? A: Heating merely increases kinetic energy, leading to side reactions (like isocyanide polymerization) without overcoming the steric barrier. You must use high hydrostatic pressure (9 kbar). High pressure selectively accelerates reactions with a negative activation volume, compressing the reactants into the associative transition state required for the isocyanide addition .
Q2: I need the free carboxylic acid, but the Ugi reaction yields an amide. Which isocyanide should I use? A: Use tert-butyl isocyanide. The resulting tert-butyl amide can be cleaved under strongly acidic conditions via the formation of a stable tert-butyl cation. Avoid robust isocyanides like cyclohexyl isocyanide; the resulting amides are nearly impossible to hydrolyze without destroying the rest of the molecule due to the massive steric shielding of the adjacent diisopropyl groups .
Q3: Can I synthesize this via the Bucherer-Bergs reaction to form the hydantoin, followed by hydrolysis and acetylation?
A: It is highly discouraged. While the Bucherer-Bergs reaction is a classic route for
Part 3: Validated Experimental Protocols
This two-phase protocol is designed as a self-validating system. Do not proceed to Phase 2 without confirming the analytical checkpoints in Phase 1.
Phase 1: High-Pressure Ugi-4CR Synthesis of the Intermediate Amide
-
Preparation : In a flexible Teflon ampoule (or compressible copper-beryllium tube), combine diisopropyl ketone (1.0 eq, 10 mmol), ammonium acetate (1.5 eq, 15 mmol)[Note: Ammonium acetate serves as both the ammonia and acetic acid source], and methanol (minimal volume to ensure a high concentration, typically 2.5 M).
-
Isocyanide Addition : Add tert-butyl isocyanide (1.2 eq, 12 mmol). Seal the ampoule completely. Crucial Step: Ensure absolutely no air bubbles remain. Gases are highly compressible and will absorb the applied force, drastically reducing the effective pressure transmitted to the liquid phase.
-
Pressurization : Place the ampoule in a hydrostatic high-pressure press. Ramp the pressure to 9 kbar (0.9 GPa) and maintain at room temperature (25 °C) for 72 hours.
-
Workup : Carefully depressurize. Transfer the mixture to a flask, evaporate the solvent under reduced pressure, and partition the residue between ethyl acetate and 1M HCl. Wash the organic layer with brine, dry over
, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate N-acetyl- -diisopropylglycine tert-butylamide.
Validation Checkpoint 1: Confirm the intermediate via
-NMR. The tert-butyl group must appear as a massive 9H singlet near 1.3 ppm. The two equivalent isopropyl groups will show a 12H doublet (~0.9 ppm) and a 2H multiplet (~2.2 ppm). Absence of the ketone carbonyl peak (~215 ppm) in-NMR confirms full conversion.
Phase 2: Acidic Cleavage to the Target Acid
-
Hydrolysis : Dissolve the purified tert-butylamide intermediate in a mixture of Trifluoroacetic Acid (TFA) and concentrated HCl (1:1 v/v, 10 mL per gram of substrate).
-
Reflux : Heat the mixture to reflux (approx. 75 °C) for 16 hours. Mechanistic Note: The bulky diisopropyl groups sterically protect the
-acetamido group from hydrolysis, allowing selective cleavage of the more labile tert-butyl amide. -
Isolation : Concentrate the mixture under vacuum to remove TFA and HCl. Triturate the crude residue with cold diethyl ether to precipitate the pure 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid as a white solid.
Validation Checkpoint 2: Successful cleavage is indicated by the complete disappearance of the 9H tert-butyl singlet in
-NMR. The N-acetyl methyl singlet (3H, ~2.0 ppm) must remain intact.
High-Pressure Ugi-4CR workflow for synthesizing 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid.
Part 4: Quantitative Yield Analysis
The table below summarizes expected yields across different synthetic attempts, highlighting the absolute necessity of the high-pressure methodology.
| Synthesis Pathway | Pressure | Temp (°C) | Time (h) | Intermediate Yield (%) | Final Acid Yield (%) |
| Standard Ugi-4CR (1 bar) | 0.0001 GPa | 25 | 72 | < 5 | N/A |
| Thermal Ugi-4CR | 0.0001 GPa | 60 | 48 | < 5 (Degradation) | N/A |
| High-Pressure Ugi-4CR | 0.9 GPa | 25 | 72 | 52 - 58 | 85 - 90 |
| Bucherer-Bergs Route | 0.0001 GPa | 60 | 120 | < 10 (Hydantoin) | < 5 |
References
-
Yamada, T., Yanagi, T., Omote, Y., Miyazawa, T., Kuwata, S., Sugiura, M., & Matsumoto, K. (1984). "Four-component condensation (Ugi reaction) at high pressure: novel synthesis of peptides containing very bulky α,α-disubstituted glycines." Journal of the Chemical Society, Chemical Communications, (22), 1500-1501.[Link]
-
Klika, K. D., & Prokopcová, H. (2019). "High Pressure Organic Synthesis." De Gruyter.[Link]
-
Ugi, I., Heck, S., & Witschel, M. (2023). "A Half-Century of the Ugi Reaction: Classic Variant." Multicomponent Reactions.[Link]
Troubleshooting guide for the purification of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid
Welcome to the technical support center for the purification of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this sterically hindered, α,α-disubstituted N-acetylated amino acid. The unique structure of this molecule presents specific purification challenges that require a nuanced approach beyond standard protocols. This document provides in-depth, experience-driven troubleshooting advice and detailed methodologies to help you achieve high purity.
Understanding the Molecule: Why Purification is Challenging
The structure of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid is the primary determinant of its purification behavior. Key features include:
-
α,α-Disubstitution: The presence of both a methyl and an isopropyl group on the alpha-carbon creates significant steric hindrance. This can impede efficient crystal lattice formation, making the compound prone to oiling out or forming amorphous solids instead of well-defined crystals.
-
N-acetyl Group: The acetyl moiety increases the molecule's polarity and introduces a hydrogen bond acceptor site, influencing its solubility profile.
-
Carboxylic Acid: This functional group can be deprotonated, giving the molecule anionic or zwitterionic character depending on the pH. This property heavily impacts its behavior during chromatographic separations, often causing streaking or poor retention.
This guide will address the practical consequences of these structural features.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to address common issues encountered during the purification of this compound.
Question 1: My product oiled out during crystallization. How can I obtain a solid?
Answer: "Oiling out" is a common problem for sterically hindered molecules that resist forming an ordered crystal lattice. This phenomenon occurs when the compound separates from the solution as a liquid phase rather than a solid. Here is a systematic approach to troubleshoot this issue:
-
Re-dissolve and Slow Down: Gently warm the mixture to re-dissolve the oil. The key to crystallization is slow, controlled precipitation. Allow the solution to cool to room temperature very slowly (e.g., by placing the flask in a warm water bath and allowing it to cool with the bath). Do not move the flask directly to an ice bath.
-
Solvent System Optimization: The initial solvent choice may be suboptimal. The ideal system is one where the compound is highly soluble when hot but only sparingly soluble when cold.
-
If using a single solvent: Try adding a non-polar "anti-solvent" dropwise to the warm, dissolved solution until it becomes faintly cloudy. Then, add a few drops of the primary solvent to clarify and allow it to cool slowly. Common anti-solvents include hexanes or heptane for moderately polar solvents like ethyl acetate or dichloromethane.
-
If using a solvent/anti-solvent system: You may have too much of the primary solvent. Try reducing the initial volume of the good solvent so that you are closer to the saturation point at elevated temperatures.
-
-
Scratching and Seeding:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a tiny amount of solid material from a previous attempt, add a single seed crystal to the cooled, supersaturated solution. This provides a template for crystallization.
-
-
Increase Concentration: If the solution is too dilute, crystallization may not occur. Carefully evaporate some of the solvent and attempt the cooling process again.
Question 2: I see a persistent impurity in my NMR/LC-MS that I can't remove by recrystallization. What is it and how do I get rid of it?
Answer: If recrystallization fails to remove an impurity, it is likely because the impurity has a very similar solubility profile and structure to your desired product.
Potential Impurities:
-
Starting Materials: Unreacted α-amino acid or acetylating agent.
-
Diastereomers: If the synthesis involves the creation of the chiral center, diastereomers may have formed. These are often very difficult to separate by crystallization.
-
By-products: Depending on the synthetic route (e.g., Strecker synthesis), side-products like aminonitriles or amides could be present.
Solution: Chromatographic Purification When crystallization is insufficient, column chromatography is the indicated method. Due to the polar carboxylic acid group, standard silica gel chromatography can be challenging.
-
Normal Phase (Silica Gel): The polarity of the carboxylic acid can cause significant tailing (streaking) on the TLC plate and poor separation on a column. To mitigate this, add a small amount of acid to your mobile phase. A typical mobile phase would be a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes, with 0.5-1% acetic acid or formic acid added to both solvents. The added acid keeps the carboxyl group protonated, reducing its interaction with the acidic silica surface.[1]
-
Reversed-Phase (C18): For highly polar compounds, reversed-phase chromatography can be effective. The mobile phase is typically a gradient of acetonitrile or methanol in water. To ensure good peak shape, an ion-pairing agent or pH modifier like 0.1% trifluoroacetic acid (TFA) is often required.[2][3]
The choice between normal and reversed-phase depends on the polarity of the impurity. It is crucial to first develop a separation method using Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) to identify the optimal conditions before attempting a preparative scale separation.[4][5]
Question 3: My compound is streaking badly on the silica TLC plate. How can I get clean spots to develop a column method?
Answer: Streaking is a clear indicator that the analyte is interacting too strongly and in a non-ideal way with the stationary phase. For a carboxylic acid like this one, the cause is almost always ionization (deprotonation) on the acidic silica surface.
Troubleshooting Steps:
-
Acidify the Mobile Phase: As mentioned above, this is the most effective solution. Prepare your eluent (e.g., 10% Methanol in DCM) and add 1% acetic acid. When you run the TLC, the spots should be much tighter and rounder.
-
Use a Less Acidic Stationary Phase: If acidifying the mobile phase isn't sufficient, consider using a different stationary phase like alumina (neutral or basic), although this is less common.
-
Derivatization (for analytical purposes): For analytical methods like Gas Chromatography (GC) or to confirm the presence of impurities, you can temporarily cap the carboxylic acid as an ester (e.g., a methyl or silyl ester). This makes the molecule less polar and more volatile, eliminating the streaking issue.[6][7]
Below is a workflow to guide your troubleshooting process for purification issues.
Caption: Troubleshooting Decision Tree for Purification.
Detailed Experimental Protocols
These protocols provide a starting point for purification. They should be adapted based on the specific impurity profile of your crude material.
Protocol 1: Optimized Recrystallization
This protocol is designed to maximize the chances of obtaining a crystalline solid.
-
Solvent Selection: In a small vial, test the solubility of ~10-20 mg of your crude product in various solvent systems. A good system will require heating to dissolve the material.
Solvent System (v/v) Description Ethyl Acetate / Hexane A versatile system for moderately polar compounds. Ethanol / Water Good for polar molecules; water acts as the anti-solvent. Acetone / Hexane Another effective combination for inducing crystallization. Chloroform Slow evaporation from chloroform can yield high-quality crystals for some N-acetylated amino acids.[8] -
Procedure: a. Place the crude material in an appropriately sized Erlenmeyer flask with a stir bar. b. Add the primary "good" solvent (e.g., Ethyl Acetate) dropwise while heating (e.g., to 60°C) and stirring, until the solid is fully dissolved. Use the minimum amount of solvent necessary. c. To the hot solution, add the "anti-solvent" (e.g., Hexane) dropwise until the solution remains faintly turbid. d. Add 1-2 drops of the "good" solvent to make the solution clear again. e. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature undisturbed. f. Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize precipitation. g. Collect the solid by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under high vacuum.
Protocol 2: Preparative Flash Column Chromatography (Normal Phase)
This protocol is for separating impurities of different polarities from the target compound.
-
Mobile Phase Preparation: Prepare bottles of your chosen non-polar eluent (Solvent A, e.g., Hexane or DCM) and polar eluent (Solvent B, e.g., Ethyl Acetate or Methanol). To each, add 0.5-1% acetic acid.
-
TLC Analysis: Develop a TLC separation where your product has a retention factor (Rf) of approximately 0.2-0.4 and is well-separated from impurities. For example, start with 50% Ethyl Acetate / 50% Hexane + 1% Acetic Acid.
-
Column Packing: a. Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight). b. Pack the column using the "slurry" method with your initial, low-polarity eluent mixture.
-
Sample Loading: a. Dissolve your crude product in a minimal amount of the mobile phase or DCM. b. Alternatively, for less soluble compounds, create a "dry load" by dissolving the product in a suitable solvent (e.g., methanol), adding a small amount of silica gel, evaporating the solvent to dryness, and loading the resulting free-flowing powder onto the top of the packed column.
-
Elution and Fraction Collection: a. Begin eluting with a low-polarity mobile phase. b. Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC analysis. c. Collect fractions and monitor them by TLC to identify which ones contain your pure product. d. Combine the pure fractions, and remove the solvent under reduced pressure. The residual acetic acid can be removed by co-evaporation with a solvent like toluene or by dissolving the residue in a solvent like ethyl acetate and washing with a saturated sodium bicarbonate solution (followed by drying and solvent removal).
Caption: General Purification and Analysis Workflow.
References
-
Crystal structure analysis of N‐acetylated proline and ring size analogs. (2022). Research Collection. Available at: [Link]
-
(2R)-2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid | C7H12N2O4S | CID 157991. PubChem. Available at: [Link]
-
4-{2-[3-(Propan-2-yl)phenoxy]acetamido}butanoic acid | C15H21NO4 | CID 43355008. PubChem. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Chemical Society. Available at: [Link]
-
Microfluidic Chromatography for Enhanced Amino Acid Detection at Ocean Worlds. (2023). Mary Ann Liebert, Inc., publishers. Available at: [Link]
-
Chromatographic Separation of Amino Acids. (2019). ResearchGate. Available at: [Link]
-
Chromatographic Techniques Applied in the Purification of Biomolecules such as Proteins | CSI. (2021). YouTube. Available at: [Link]
-
Chromatography Breakthroughs in Amino Acid Analysis. (2023). AZoLifeSciences. Available at: [Link]
-
Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted α-Methyl α-Benzyl Amine. (1998). Journal of Organic Chemistry. Available at: [Link]
- Method for crystallization of amino acids. (1992). Google Patents.
-
Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. (2022). Teledyne ISCO. Available at: [Link]
-
A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives. (2014). ResearchGate. Available at: [Link]
-
Guidelines for the design of chromatographic analytical methods. CIPAC. Available at: [Link]
-
Chemical Properties of Butanoic acid, 3-methyl- (CAS 503-74-2). Cheméo. Available at: [Link]
- Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. (2013). Google Patents.
-
Analytical methods for 2-butoxyethanol and 2-butoxyethanol acetate. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Butanoic acid, 2-methyl-, 2-methylpropyl ester. NIST WebBook. Available at: [Link]
-
butanoic acid and its Impurities. Pharmaffiliates. Available at: [Link]
-
Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. (2013). Hindawi. Available at: [Link]
-
A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. (2019). The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 2-acetylamino-3-(methylamino)propionic acid. PrepChem.com. Available at: [Link]
-
Determination of Impurities in Bioproduced Succinic Acid. Longdom Publishing. Available at: [Link]
-
Synthesis of (R)-2-amino-2-methyl-3-phenylpropanoic acid tert-butyl ester. ResearchGate. Available at: [Link]
- Preparation and crystallization method of (2S)-2-animo-3-methyl-3-sulfinobutanoic acid. (2013). Google Patents.
-
Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. (2019). PubMed. Available at: [Link]
-
Chemical Properties of Butanoic acid, 3-methyl-, propyl ester (CAS 557-00-6). Cheméo. Available at: [Link]
-
Propanoic acid, 2-methyl-, 3-methyl-2-butenyl ester. NIST WebBook. Available at: [Link]
-
3-methyl-2-[2-(naphthalen-2-yl)acetamido]butanoic acid. PubChemLite. Available at: [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. longdom.org [longdom.org]
- 8. research-collection.ethz.ch [research-collection.ethz.ch]
Technical Support Center: Optimizing the Synthesis of Hindered Butanoic Acids
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who hit synthetic roadblocks when designing sterically hindered carboxylic acids, such as 2,2-dimethylbutanoic acid or 2-isopropyl-3-methylbutanoic acid.
Synthesizing these heavily branched targets presents unique kinetic and thermodynamic challenges. Standard protocols often fail due to severe steric shielding, leading to poor yields, incomplete reactions, or unexpected side products. This guide is structured to troubleshoot the most common bottlenecks you will encounter—alkylation failures, stubborn ester hydrolysis, and alternative pathway design—by explaining the underlying chemical causality and providing field-proven, self-validating protocols.
Strategic Workflows for Hindered Butanoic Acids
Before diving into specific troubleshooting, it is critical to visualize the synthetic landscape. Depending on your target's steric demand, you may need to abandon traditional ester routes entirely.
Caption: Synthetic pathways for hindered butanoic acids highlighting key intermediates and bottlenecks.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why is my yield so low during the second alkylation of diethyl malonate when attempting to synthesize 2-isopropyl-3-methylbutanoic acid?
The Causality:
When synthesizing highly branched structures via malonic ester synthesis, the first alkylation (e.g., adding an isopropyl group) usually proceeds smoothly via an S
The Solution: If step-wise alkylation is failing due to E2 competition, you must bypass the enolate alkylation entirely. Switch to a Grignard Carboxylation route[1]. This strategy directly builds the carboxylic acid moiety onto a pre-assembled, hindered carbon skeleton, avoiding the steric crowding of a dialkylated malonate intermediate.
Protocol: Grignard Carboxylation for Hindered Acids This protocol is self-validating: the disappearance of magnesium turnings confirms Grignard formation, and a pH check ensures complete protonation of the carboxylate.
-
Preparation of Grignard Reagent: In a flame-dried, argon-purged flask, add magnesium turnings (1.1 eq) and a single crystal of iodine in anhydrous THF. Slowly add the hindered alkyl halide (e.g., 3-chloro-2,2-dimethylbutane) (1.0 eq) dropwise. Maintain a gentle reflux until the magnesium is fully consumed.
-
Carboxylation: Cool the reaction mixture to -78 °C. Bubble rigorously dried CO
gas through the solution for 1 hour (alternatively, pour the mixture over crushed, dry ice in a separate, vented flask). -
Quenching: Carefully quench the reaction with 1M HCl until the aqueous layer is distinctly acidic (verify pH < 2 with indicator paper).
-
Extraction: Extract the aqueous phase with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. -
Purification: Purify the crude hindered butanoic acid via vacuum distillation or recrystallization depending on its physical state.
Q2: I successfully synthesized a 2,2-dimethylbutanoate ester, but standard saponification (aqueous NaOH/reflux) fails to yield the carboxylic acid. How can I force this hydrolysis?
The Causality: Sterically hindered esters are notoriously resistant to classical aqueous saponification[2]. The rate of hydrolysis is dictated by both steric and electronic effects. In aqueous media, water molecules strongly solvate the hydroxide anions via hydrogen bonding[2]. This solvation shell significantly increases the activation energy barrier required for the nucleophile to attack a sterically shielded carbonyl carbon[2].
The Solution: You must strip away the solvation shell to produce a "naked," highly reactive hydroxide ion. This is achieved by moving to non-aqueous or anhydrous alkaline conditions. Two highly validated methods exist: the "Anhydrous Hydroxide" method using Potassium tert-butoxide in DMSO[3],[4], and the non-aqueous NaOH in Methanol/Dichloromethane method[2].
Data Presentation: Comparison of Hydrolysis Conditions for Hindered Esters
| Hydrolysis Method | Reagents | Solvent System | Temperature | Typical Reaction Time | Yield (%) |
| Classical Aqueous | NaOH (excess) | H | Reflux (80 °C) | > 48 hours | < 10% (Incomplete) |
| Anhydrous Hydroxide | K-tBuO / H | Anhydrous DMSO | Ambient (25 °C) | 2 - 4 hours | 85 - 95% |
| Non-Aqueous NaOH | NaOH (0.3 N) | MeOH / CH | Ambient (25 °C) | 1 - 3 hours | 90 - 98% |
Protocol: Non-Aqueous Hydrolysis (NaOH/MeOH/CH
-
Solvent Preparation: Prepare a solvent mixture of Methanol and Dichloromethane in a 1:9 (v/v) ratio[2].
-
Reagent Mixing: Dissolve the hindered ester (1.0 eq) in the solvent mixture. Add powdered, dry NaOH to achieve a 0.3 N concentration[2].
-
Reaction: Stir the mixture vigorously at room temperature. Monitor via TLC. The reaction typically reaches completion within 1 to 3 hours due to the hyper-nucleophilicity of the unsolvated hydroxide[2].
-
Workup: Acidify the mixture with 1N HCl to pH 2. Extract with ethyl acetate, wash with brine, dry over MgSO
, and evaporate the solvent to isolate the free hindered butanoic acid.
Q3: Can I synthesize a fully substituted (alpha-quaternary) hindered carboxylic acid without going through an ester intermediate?
The Causality: Yes, by utilizing the Bargellini Reaction . This multicomponent reaction circumvents esterification entirely. It condenses an aliphatic ketone, chloroform, and a nucleophile (such as a phenol or heterocyclic thiol) in the presence of a strong base to directly yield sterically hindered carboxylic acids[5].
Mechanistically, the base generates a trichloromethyl anion from chloroform, which attacks the ketone to form a trichloromethyl carbinol intermediate. Subsequent base-induced elimination of chloride generates a highly reactive gem-dichloroepoxide. The nucleophile opens this epoxide, and rapid hydrolysis of the remaining chlorides yields the carboxylic acid directly[5].
Caption: Mechanistic sequence of the Bargellini reaction bypassing ester intermediates.
Protocol: Bargellini Synthesis of Hindered Acids This protocol is highly exothermic during the chloroform addition phase; precise temperature control validates the safe formation of the epoxide intermediate[5].
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and dropping funnel, combine the ketone (e.g., acetone or 2-butanone) (1.0 eq) and the nucleophile (e.g., a heterocyclic thiol) (1.0 eq)[5].
-
Base Addition: Add solid NaOH (4.0 eq) to the mixture. Note: The strong basic character of NaOH is critical for generating the trichloromethyl anion[5].
-
Chloroform Addition: Cool the flask in an ice bath. Add chloroform (1.5 eq) dropwise over 30 minutes to strictly control the exothermic formation of the gem-dichloroepoxide[5].
-
Stirring: Remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.
-
Isolation: Dilute the mixture with water, and extract unreacted organics with diethyl ether (discard the ether layer). Acidify the aqueous layer with concentrated HCl to pH < 2 to precipitate the hindered carboxylic acid. Filter, wash with cold water, and recrystallize.
References
- Source: Arkivoc (arkat-usa.org)
- Source: Synthetic Communications (tandfonline.com)
- Source: Journal of Organic Chemistry (scite.ai)
- Title: The Bargellini reaction in a series of heterocyclic thiols Source: ResearchGate URL
- Title: Comparative study of different synthetic routes to 2-isopropyl-3-methylbutanoic acid Source: Benchchem URL
Sources
Stability issues and degradation of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid
Target Compound: 2-Acetamido-3-methyl-2-(propan-2-yl)butanoic acid (Synonyms: N-acetyl-α,α-diisopropylglycine; N-Ac-Dip-OH)
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the unique chemical behaviors of N-Ac-Dip-OH. This molecule is an extreme example of an α,α-disubstituted amino acid. The presence of two geminal isopropyl groups at the alpha-carbon creates severe steric crowding, fundamentally altering its stability profile, coupling kinetics, and degradation pathways compared to standard amino acids.
Part 1: Troubleshooting FAQs
Q1: Why does 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid exhibit such poor coupling efficiency and low yields during synthesis? A: The root cause is the extreme steric hindrance imparted by the two bulky isopropyl groups[1]. When the carboxyl group is activated (e.g., using uronium salts like HATU), these groups compress the bond angle between the N-acetyl group and the activated carboxylate—a phenomenon known as the Thorpe-Ingold (or gem-dialkyl) effect. This spatial proximity forces the acetyl oxygen to act as an internal nucleophile, rapidly attacking the activated carbonyl to form a 5-membered oxazolone (azlactone) ring[2]. Because intermolecular attack by an exogenous amine is sterically blocked, this intramolecular degradation pathway outcompetes the desired peptide coupling.
Q2: Is the acetamido group susceptible to enzymatic cleavage in biological assays? A: No. The amide bond in this molecule is exceptionally stable against enzymatic degradation[3]. Proteases and amidases require the substrate's peptide bond to dock precisely within their catalytic clefts. The massive steric bulk of the diisopropyl moiety physically prevents the catalytic triad of most enzymes from accessing the amide carbonyl, rendering it highly resistant to biological degradation.
Q3: What are the primary degradation products of this compound under long-term storage or stress? A: In its solid state, the compound is highly stable. However, in solution—particularly under dehydrating or activation conditions—it degrades into its oxazolone derivative (observed as a mass shift of -18 Da via loss of H₂O). Under extreme thermal stress in strongly acidic conditions, α,α-disubstituted amino acids can also undergo decarboxylation, yielding the corresponding substituted amine.
Part 2: Stability & Degradation Data
The following table summarizes the quantitative stability profile of N-Ac-Dip-OH across various conditions, highlighting the mechanistic reasons behind its behavior.
| Stress Condition | Parameters | Stability / Half-life | Primary Mechanism of Degradation |
| Enzymatic | Protease cocktail, 37°C, 24h | >99% intact | Steric shielding of the amide bond[3]. |
| Hydrolytic (Acidic) | 0.1 M HCl, 60°C, 7 days | Highly stable | Steric hindrance prevents the formation of the required tetrahedral intermediate. |
| Hydrolytic (Basic) | 0.1 M NaOH, 60°C, 7 days | Moderately stable | Slow hydrolysis of the acetamido group; kinetically restricted. |
| Activation (Coupling) | HATU/DIPEA, 25°C, 1h | Rapid degradation (<10 min) | Intramolecular cyclization to oxazolone (azlactone)[2]. |
| Thermal (Solid) | 80°C, 30 days | >99% intact | Lack of solvent prevents intramolecular nucleophilic attack. |
Part 3: Validated Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not skip the internal control steps, as they are required to establish causality for any observed failures.
Protocol 1: Detection and Mitigation of Oxazolone Formation During Coupling
Objective: To monitor activation-induced degradation and successfully couple the hindered carboxylate.
-
Sample Preparation: Dissolve N-Ac-Dip-OH in anhydrous DMF to a concentration of 0.1 M.
-
System Validation (Control): In a separate vial, prepare a 0.1 M solution of N-acetyl-glycine (unhindered control). Causality: If the control couples successfully but the target fails, it validates that the failure is due to the substrate's specific steric hindrance, not degraded reagents.
-
Activation: Add 1.1 eq of PyAOP and 2.0 eq of DIPEA to both vials. Causality: PyAOP is chosen over HATU because it avoids guanidinylation of the sterically hindered carboxylate, a common side-reaction when activation is slow.
-
Monitoring: At t = 5 min, sample 10 µL from the reaction, quench in 90 µL acetonitrile, and inject into LC-MS.
-
Data Interpretation: Look for a mass shift of -18 Da relative to the starting material. This confirms the formation of the oxazolone degradant.
-
Mitigation Step: If oxazolone formation exceeds 50%, abandon standard uronium/phosphonium chemistry. Convert the free acid to an acid fluoride using cyanuric fluoride. Causality: Acid fluorides are highly reactive yet small enough to bypass the isopropyl steric shield, and fluoride is a poor leaving group for the intramolecular oxazolone cyclization pathway.
Protocol 2: Forced Degradation and Stability-Indicating Assay (SIA)
Objective: To determine the shelf-life and specific degradation pathways under accelerated stress.
-
Sample Preparation: Prepare 1 mg/mL solutions of N-Ac-Dip-OH in three conditions: (A) 0.1 M HCl, (B) 0.1 M NaOH, and (C) 3% H₂O₂.
-
System Validation (Control): Prepare a parallel set of solutions containing the labile dipeptide Asp-Gly. Causality: If the Asp-Gly control fails to exhibit its documented hydrolytic cleavage and succinimide formation under stress, the stress application is deemed insufficient, rendering the assay invalid.
-
Stress Application: Incubate all samples in sealed vials at 60°C for 7 days. Causality: Elevated thermal energy overcomes the high activation barrier imposed by the geminal diisopropyl groups, accelerating degradation to measurable levels.
-
Neutralization: Neutralize samples A and B to pH 7.0 using NaOH and HCl, respectively. Causality: Halting the pH stress ensures no further degradation occurs while samples are queued in the autosampler.
-
LC-MS/MS Analysis: Analyze via C18 Reverse-Phase LC-MS using a 5-95% Acetonitrile/Water gradient with 0.1% Formic Acid. Causality: Formic acid ensures the carboxylate remains protonated, preventing peak tailing and improving retention of small, polar degradants.
Part 4: Mechanistic & Workflow Visualizations
Caption: Pathway showing activation of N-Ac-Dip-OH leading to oxazolone formation vs peptide coupling.
Caption: Self-validating workflow for forced degradation and stability-indicating assay of N-Ac-Dip-OH.
Part 5: References
-
Dicyclopropylmethyl Peptide Backbone Protectant | Organic Letters - ACS Publications Source: acs.org URL:
-
Houben-weyl Methods In Organic Chemistry, Volume E22, - Synthesis Of Peptides And Peptidomimetics, Volumes 1-5 Source: vdoc.pub URL:
-
Indoline, 1-diisopropylglycyl- | 64140-55-2 | Benchchem Source: benchchem.com URL:
Sources
Technical Support Center: Residual Solvent Removal from 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid
Welcome to the technical support guide for the purification of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with removing residual solvents from this active pharmaceutical ingredient (API). The following troubleshooting guides and frequently asked questions (FAQs) are based on established scientific principles and industry best practices.
Introduction: The Challenge of Purity
2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid, a complex amino acid derivative, often requires the use of organic solvents during its synthesis and purification. The complete removal of these solvents is a critical final step, as their presence can compromise the safety, stability, and efficacy of the final drug product.[1] Residual solvents are not completely removed by practical manufacturing techniques and can be organic volatile chemicals used or produced during the manufacturing process.[2][3]
Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines (ICH Q3C) for acceptable levels of residual solvents in pharmaceutical products.[2][3][4][5] These guidelines classify solvents based on their toxicity, with Class 1 solvents being the most toxic and needing to be avoided, while Class 2 and 3 solvents have specific concentration limits.[2][3][4][5] Therefore, all residual solvents should be removed to the extent possible to meet product specifications and good manufacturing practices.[2][3][4]
This guide will provide you with the necessary information to effectively and efficiently remove residual solvents, ensuring your product meets the highest standards of quality and safety.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for removing residual solvents from my API?
A1: The most prevalent and effective methods for removing residual solvents from APIs like 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid include:
-
Vacuum Drying: This is a widely used technique that involves placing the API in a vacuum oven. The reduced pressure lowers the boiling point of the solvents, facilitating their evaporation at a lower temperature, which is crucial for heat-sensitive compounds.[6]
-
Lyophilization (Freeze-Drying): This method is ideal for removing solvents from thermally sensitive or delicate structures. The process involves freezing the sample and then reducing the pressure to allow the frozen solvent to sublimate directly from a solid to a gas.[7][8]
-
Recrystallization: This is a powerful purification technique where the impure solid is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly.[9] As the solution cools, the pure compound crystallizes out, leaving the impurities and residual solvents from the previous step in the solution.[9][10]
-
Supercritical Fluid Extraction (SFE): This advanced technique uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.[11][12] By manipulating temperature and pressure, the solvent's properties can be fine-tuned to selectively remove residual solvents without leaving any residue.[12][13][14]
The choice of method depends on the specific solvent to be removed, the thermal stability of your compound, and the desired level of purity.
Q2: I'm observing minimal reduction in residual solvent levels even after prolonged vacuum drying. What could be the issue?
A2: This is a common challenge, often due to the entrapment of solvent molecules within the crystal lattice of the API.[15] Here are some troubleshooting steps:
-
Increase Temperature (with caution): If your compound is thermally stable, a modest increase in the vacuum oven temperature can provide the necessary energy to release trapped solvent molecules. Always perform a thermal stability study (e.g., using DSC or TGA) before increasing the temperature.
-
Milling/Grinding: Reducing the particle size of your API by gentle milling or grinding can break up larger crystals and expose more surface area, facilitating solvent removal.
-
Solvent Displacement ("Solvent-Assisted" Drying): Introducing a controlled amount of a less harmful, more volatile "assisting" solvent vapor (like water or methanol) into the vacuum dryer can help displace the trapped residual solvent.[16][17] The assisting solvent can "loosen" the molecular structure of the solid, increasing the diffusion of the residual solvent.[16]
Q3: Can I use recrystallization to remove any type of solvent?
A3: Recrystallization is highly effective, but its success hinges on selecting the right solvent system. The ideal recrystallization solvent should:
-
High Solubility at High Temperatures: Dissolve your compound completely at or near its boiling point.[9]
-
Low Solubility at Low Temperatures: Allow your compound to crystallize out with high recovery upon cooling.
-
Boiling Point: Have a boiling point that is low enough to be easily removed from the purified crystals.
-
Inertness: Not react with your compound.[9]
If the residual solvent from your previous step is also a good solvent for your compound at low temperatures, recrystallization may not be effective. In such cases, an anti-solvent crystallization approach might be more suitable.[10]
Q4: My compound is an amino acid derivative. Are there any specific considerations for lyophilization?
A4: Yes, when lyophilizing amino acid derivatives, consider the following:
-
pH of the Solution: The pH of the aqueous solution before freezing can affect the stability and solubility of your compound. It's often beneficial to work at a pH where the compound is most stable.
-
Choice of Co-solvents: If your compound is not readily soluble in water, you may need to use a co-solvent. Choose a co-solvent that is volatile and easily removed during lyophilization (e.g., t-butanol).
-
Freezing Rate: The rate of freezing can impact the crystal structure of the ice, which in turn can affect the efficiency of the drying process. A slower cooling rate generally leads to larger ice crystals and faster primary drying.
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter.
Problem 1: High Levels of a High-Boiling Point Solvent (e.g., DMF, DMSO) Remain After Initial Drying.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inefficient Evaporation | Perform a solvent exchange by dissolving the product in a more volatile solvent in which it is soluble, and then remove the new solvent under vacuum. | This replaces the high-boiling point solvent with one that has a lower boiling point and is easier to remove. |
| Strong Solute-Solvent Interactions | Consider an aqueous wash if your compound is not water-soluble. Dissolve the product in an immiscible organic solvent and wash with water to extract the high-boiling point solvent.[18] | High-boiling point polar aprotic solvents like DMF and DMSO are often miscible with water, allowing for their removal through liquid-liquid extraction. |
| Crystal Entrapment | Recrystallize the compound from a different solvent system. | This process allows for the formation of new, pure crystals, excluding the trapped high-boiling point solvent molecules. |
Problem 2: The API Degrades During Thermal Drying Processes.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Thermal Instability | Switch to a non-thermal drying method such as lyophilization.[7] | Lyophilization removes solvents at low temperatures by sublimation, thus avoiding thermal degradation of the API. |
| Oxidative Degradation | Purge the drying system (e.g., vacuum oven) with an inert gas like nitrogen or argon before and during the drying process. | This minimizes the presence of oxygen, which can cause oxidative degradation, especially at elevated temperatures. |
| Prolonged Exposure to Heat | Optimize drying parameters (temperature, pressure, time) to minimize the duration of heat exposure. Online monitoring techniques can help determine the precise endpoint of drying.[19] | Reducing the time the API is subjected to heat minimizes the opportunity for thermal degradation to occur. |
Experimental Workflow: Decision-Making for Solvent Removal
The following diagram illustrates a logical workflow for selecting the most appropriate method for removing residual solvents from your 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid samples.
Caption: Decision tree for selecting a residual solvent removal method.
Detailed Protocol: Vacuum Oven Drying
This protocol provides a step-by-step guide for removing a moderately volatile solvent (e.g., ethyl acetate) from 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid.
Materials:
-
Sample of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid containing residual solvent.
-
Vacuum oven with a calibrated temperature and pressure controller.
-
Shallow, clean glass drying dish.
-
Spatula.
-
Analytical balance.
-
Gas chromatograph (GC) with a suitable column and detector for residual solvent analysis.
Procedure:
-
Sample Preparation:
-
Accurately weigh the glass drying dish.
-
Spread a thin, even layer of the API sample onto the dish using a spatula. A thin layer maximizes the surface area for efficient drying.
-
Record the initial weight of the dish and sample.
-
-
Oven Setup:
-
Preheat the vacuum oven to a temperature determined to be safe for the API (e.g., 40-50°C). This temperature should be well below the compound's melting or decomposition point.
-
Ensure the vacuum pump is connected and functioning correctly.
-
-
Drying Process:
-
Place the drying dish inside the preheated oven.
-
Close the oven door securely and slowly apply the vacuum. A gradual application of vacuum prevents the powder from being aspirated into the vacuum line.
-
Reduce the pressure to the desired level (e.g., <10 mbar).
-
Dry the sample for a predetermined period (e.g., 12-24 hours).
-
-
Monitoring and Endpoint Determination:
-
After the initial drying period, carefully release the vacuum and remove the sample.
-
Allow the sample to cool to room temperature in a desiccator to prevent moisture uptake.
-
Weigh the sample. If the weight is constant compared to a previous measurement (after an additional drying period of a few hours), the drying process may be complete.
-
For definitive endpoint determination, take a small, representative sample for GC analysis to quantify the residual solvent content.
-
-
Completion:
-
Continue drying until the residual solvent level is below the acceptable limit defined by ICH guidelines or your internal specifications.
-
Once drying is complete, store the purified API in a tightly sealed container in a cool, dry place.
-
References
- ICH. (2018, October 15). Impurities: Guideline for Residual Solvents Q3C(R7).
-
ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]
- Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
- Tiei. API Reaction Solution.
- Scribd. ICH Q3C Guidelines for Residual Solvents.
- Shimadzu. (2021, April). Analysis of Residual Solvents According to the New ICH Q3C Guideline.
- International Pharmaceutical Industry. Secondary Drying: The Finishing Touch in Spray-dried Dispersion Manufacturing.
- Google Patents. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
- PMC. (2020, November 6). Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs.
- BHS-Sonthofen. (2025, October 22). Vacuum drying for pharmaceutical contract drying.
- Micropore Technologies. Active Pharmaceutical Ingredient (API) Crystallisation.
- PMC - NIH. Solvent-Assisted Secondary Drying of Spray-Dried Polymers.
- TSI Journals. SUPERCRITICAL FLUID EXTRACTION.
- InProcess Instruments. Optimisation of Drying Processes in the Pharmaceutical Industry.
- Uhde High Pressure Technologies. Supercritical Fluids Extraction.
- JASCO Global. (2025, December 9). Principles of supercritical fluid systems (5) What is supercritical fluid extraction?.
- Wikipedia. Supercritical fluid extraction.
- Office for the Transfer of Research Results. EXTRACTION THROUGH SUPERCRYTIC CO2.
- BOC Sciences. Crystallization of APIs: Methods and Challenges.
- ResearchGate. Removal of API's (Active Pharmaceutical Ingredients) from Organic Solvents by Nanofiltration | Request PDF.
- PMC. Lyophilization and homogenization of biological samples improves reproducibility and reduces standard deviation in molecular biology techniques.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- MDPI. (2022, May 14). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing.
- TCA Lab / Alfa Chemistry. Residual Solvents Testing.
- Google Patents. US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery.
- R Discovery. Removal Of Residualsolvents Research Articles.
- PMC. Development of lyophilization cycle and effect of excipients on the stability of catalase during ....
- Sigma-Aldrich. Synthetic Peptide Handling & Storage Protocol.
- Semantic Scholar. Effects of Extraction Solvents on the Quantification of Free Amino Acids in Lyophilised Brewer's Yeast.
- Reddit. (2013, December 29). Removing DMF : r/chemistry.
- Google Patents. EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals.
- European Medicines Agency. (2019, August 9). Q3C (R6) Step 5 - impurities: guideline for residual solvents.
Sources
- 1. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 2. database.ich.org [database.ich.org]
- 3. tga.gov.au [tga.gov.au]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. scribd.com [scribd.com]
- 6. News from the BHS-Sonthofen group of companies [bhs-sonthofen.com]
- 7. Lyophilization and homogenization of biological samples improves reproducibility and reduces standard deviation in molecular biology techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery - Google Patents [patents.google.com]
- 9. mt.com [mt.com]
- 10. microporetech.com [microporetech.com]
- 11. Supercritical Fluids Extraction | Uhde High Pressure Technologies [thyssenkrupp-uhde.com]
- 12. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]
- 13. jasco-global.com [jasco-global.com]
- 14. EXTRACTION THROUGH SUPERCRYTIC CO2 | Office for the Transfer of Research Results [ucm.es]
- 15. EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 16. international-pharma.com [international-pharma.com]
- 17. Solvent-Assisted Secondary Drying of Spray-Dried Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. in-process.com [in-process.com]
Interpreting complex NMR spectra of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid
Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals who are struggling with the spectral interpretation of highly hindered, non-proteinogenic amino acids.
The molecule —2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid (structurally recognized as N-acetyl-α,α-diisopropylglycine)—is a notorious "NMR nightmare." Despite being a chemically pure, achiral monomer, its room-temperature
Below is our comprehensive troubleshooting guide, designed to help you decode these spectral anomalies using self-validating NMR methodologies.
🔬 Diagnostic Dashboard: Structural Complexities
Before troubleshooting, we must establish the causality behind the spectral confusion:
-
Amide Rotamers: The N-acetyl group exhibits partial double-bond character at the C–N bond, restricting rotation and creating distinct cis (Z) and trans (E) conformers in slow exchange[1].
-
Prochirality & Diastereotopicity: The molecule possesses a plane of symmetry, making the two isopropyl groups enantiotopic (NMR equivalent). However, the alpha-carbon (C2) is a prochiral center. Within each isopropyl group, the two methyls cannot be interchanged by any symmetry operation, rendering them diastereotopic and magnetically distinct[2].
🛠️ Section 1: Symptom-Based Troubleshooting Guides (Methodologies)
Guide 1.1: Resolving Amide Rotamer Complexity via VT-NMR
The Symptom: Your
-
Sample Preparation: Dissolve 10–15 mg of the analyte in a high-boiling deuterated solvent like DMSO-
or 1,1,2,2-tetrachloroethane- . Do not use CDCl , as its low boiling point prevents reaching the necessary activation energy threshold[3]. -
Baseline Acquisition: Acquire a standard
H NMR spectrum at 298 K. Integrate the two acetyl methyl singlets to determine the baseline E:Z thermodynamic equilibrium ratio. -
Thermal Titration: Increase the probe temperature in 10 K increments (from 308 K up to 380 K). Allow 5 minutes of thermal equilibration at each step before acquiring the spectrum.
-
Coalescence Monitoring: Track the frequency separation (
) of the paired signals. As the thermal energy overcomes the rotational barrier, the exchange accelerates. The doubled peaks will broaden, merge, and eventually sharpen into a single time-averaged peak at the coalescence temperature ( )[5][6]. -
Self-Validation Step (Critical): Once coalescence is achieved, you must cool the probe back to 298 K and re-acquire the spectrum. The exact initial complex spectrum must regenerate perfectly. If it does not, the sample underwent irreversible thermal degradation, invalidating the rotamer hypothesis.
Guide 1.2: Mapping Diastereotopic Isopropyl Groups via 2D NMR
The Symptom: Even after accounting for rotamers (or at elevated temperatures), the isopropyl methyls appear as two distinct doublets instead of one unified doublet. The Causality: Because C2 is prochiral, the two methyls on a single isopropyl branch reside in permanently different magnetic environments. They will couple to the adjacent methine (-CH) proton with different chemical shifts[2][7]. The Protocol (2D COSY & HSQC):
-
H-
H COSY Acquisition: Acquire a gradient COSY spectrum to map homonuclear scalar couplings. -
Methine-Methyl Correlation: Locate the methine (-CH) septet (expected ~2.3 ppm). Trace the cross-peaks from this septet into the upfield methyl region (~0.8–1.1 ppm).
-
Self-Validation Step (Critical): You must verify that both distinct methyl doublets show cross-peaks to the exact same methine proton signal. This proves they are attached to the same carbon network (diastereotopic pairs). If the two methyl doublets correlate to different methine protons, you are observing a chemical impurity, not a diastereotopic effect.
-
H-
C HSQC Confirmation: Acquire an HSQC spectrum to confirm that the two methyl proton doublets correspond to two distinct C carbon resonances, definitively proving their spatial inequivalence[7].
❓ Section 2: Frequently Asked Questions (FAQs)
Q: Why is the baseline in my room-temperature spectrum so messy, and why are the peaks broad even for the main rotamer?
A: The presence of two bulky isopropyl groups on a single alpha-carbon creates extreme steric hindrance (an extreme case of the gem-dialkyl effect)[4]. This severely restricts the rotation around the
Q: Can I use standard CDCl
Q: If the molecule is achiral, why do I need to worry about prochirality? A: Prochirality affects the local magnetic environment of the atoms. While the molecule as a whole will not rotate polarized light (achiral), the NMR spectrometer acts as a local magnetic observer. Because no plane of symmetry passes through the isopropyl C-H bond to bisect its two methyls, the spectrometer "sees" the two methyls as geometrically distinct entities[2].
📊 Section 3: Reference NMR Data
To assist your assignments, below is the expected quantitative distribution of
Table 1: Expected
| Proton Type | Major Rotamer (Z) | Minor Rotamer (E) | Multiplicity | Integration | Causality / Note |
| -COOH | ~12.5 ppm | ~12.5 ppm | Broad singlet | 1H | Hydrogen bonded; exchanges with D |
| Amide -NH | ~8.0 ppm | ~7.6 ppm | Singlet | 1H | Distinct environments due to restricted C-N rotation. |
| Acetyl -CH | ~1.9 ppm | ~2.0 ppm | Singlet | 3H | E/Z conformer separation. |
| Isopropyl -CH | ~2.3 ppm | ~2.4 ppm | Septet | 2H | Enantiotopic pair (2 equivalent CH protons). |
| Isopropyl -CH | ~0.95 ppm | ~1.05 ppm | Doublet | 6H | Diastereotopic methyl pair A (one from each iPr group). |
| Isopropyl -CH | ~0.85 ppm | ~0.90 ppm | Doublet | 6H | Diastereotopic methyl pair B (one from each iPr group). |
🗺️ Section 4: Diagnostic Workflow Diagram
Follow this logical decision tree when confronted with unexpected signal duplication in hindered amino acid spectra.
Figure 1: Diagnostic workflow for resolving spectral anomalies in hindered amino acid NMR.
📚 References
1.[3] Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines. acs.org. 3 2.[1] NMR studies of rotamers with multi-substituted amides. astr.ro. 1 3.[5] Observation of amide rotamers 4e by dynamic 1 H NMR (CDCl 3 ). researchgate.net. 5 4.[6] Chromatographically separable rotamers of an unhindered amide. d-nb.info. 6 5.[7] NMR Based Methods for Metabolites Analysis. nih.gov.7 6.[2] NMR Spectra and Molecular Structure. thieme-connect.de. 2 7.[4] Amino Acid Derivatives by Multicomponent Reactions. researchgate.net. 4
Sources
Technical Support Center: Troubleshooting the Synthesis of 2-Acetamido-3-methyl-2-(propan-2-yl)butanoic Acid
Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals synthesizing 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid (commonly known as
Due to the extreme steric bulk of the two isopropyl groups on the
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: During the Strecker synthesis using diisopropyl ketone, my reaction stalls, yielding mostly unreacted starting material and minimal
Q2: In the Ugi multi-component reaction (MCR) approach, I am isolating a large amount of the Passerini byproduct (
Q3: My
Q4: During the final
Part 2: Quantitative Data Summaries
The following table summarizes the quantitative impact of optimized conditions on byproduct suppression and overall yield across different synthetic routes.
| Synthetic Route | Primary Challenge | Major Byproduct | Typical Yield (Standard) | Optimized Yield (High Pressure/Catalyst) |
| Ugi 4-Component | Slow Schiff base formation | Passerini Byproduct ( | < 10% | 65–75% (at 9 kbar) |
| Strecker Synthesis | Kinetically unfavorable cyanation | Unreacted Ketone / Primary Amide | < 5% | 80–90% (with TMSCN/Lewis Base) |
| Thorpe-Ingold induced cyclization | Azlactone (Oxazolone) | 40% (Azlactone: 50%) | > 95% (Azlactone: < 2%) |
Part 3: Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways in the synthesis of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid, highlighting where critical byproducts form.
Fig 1. Reaction pathways and byproduct formation in α,α-diisopropylglycine synthesis.
Part 4: Optimized Experimental Protocol
To ensure a self-validating system, follow this step-by-step methodology which integrates the troubleshooting principles discussed above.
Phase 1: High-Pressure Strecker Synthesis of -Aminonitrile
-
Preparation: In a specialized high-pressure Teflon reaction vessel, combine 2,4-dimethyl-3-pentanone (diisopropyl ketone) (1.0 eq) and methanolic ammonia (5.0 eq).
-
Catalysis: Add TMSCN (1.5 eq) and a Lewis base catalyst (e.g., cinchonine derivative, 0.1 eq) to facilitate cyanation[2].
-
Pressurization: Seal the vessel and pressurize to 6–9 kbar using a high-pressure apparatus. Maintain the reaction at room temperature for 48 hours[3][4].
-
Isolation: Depressurize carefully, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the sterically hindered
-aminonitrile.
Phase 2: Harsh Hydrolysis via Diazotization
-
Initial Hydrolysis: Suspend the
-aminonitrile in 6 M aqueous HCl and heat to reflux for 24 hours to force partial hydrolysis to the primary amide[5]. -
Cooling: Cool the reaction mixture strictly to 0 °C using an ice bath.
-
Diazotization: Slowly add an aqueous solution of NaNO
(2.0 eq) dropwise. Note: This step diazotizes the stubborn primary amide, converting the nitrogen into N gas, bypassing the sterically hindered tetrahedral intermediate. -
Extraction: Warm to room temperature, stir for 4 hours, extract with ethyl acetate, and concentrate to yield crude
-diisopropylglycine.
Phase 3: Mild -Acetylation (Azlactone Prevention)
-
Dissolution: Dissolve the crude
-diisopropylglycine in anhydrous dichloromethane (DCM) and cool to 0 °C. -
Base Addition: Add
-methylmorpholine (NMM) (1.1 eq) as a mild, non-nucleophilic base. -
Acylation: Dropwise add acetyl chloride (AcCl) (1.05 eq). Critical: Do not use acetic anhydride, as it promotes azlactone formation via the Thorpe-Ingold effect.
-
Quenching: Stir for 2 hours at 0 °C, quench with saturated aqueous NH
Cl, extract with DCM, and recrystallize from ethanol/water to obtain pure 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid.
References
-
Four-component condensation (Ugi reaction) at high pressure: novel synthesis of peptides containing very bulky α,α-disubstituted glycines, rsc.org, 1
-
High Pressure Organic Synthesis (Chapter 8: Multicomponent Reactions), asau.ru, 4
-
High Pressure Organic Synthesis (Kinetics and Experimental Design), dokumen.pub, 3
-
Asymmetric Strecker Synthesis of α-Arylglycines, The Journal of Organic Chemistry Vol. 76 No. 15, acs.org, 5
-
Cyanation of nucleophilic reaction accepting compound and catalyst for asymmetric synthesis (JPH04295455A), google.com, 2
Sources
- 1. Four-component condensation (Ugi reaction) at high pressure: novel synthesis of peptides containing very bulky α,α-disubstituted glycines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. JPH04295455A - Cyanation of nucleophilic reaction accepting compound and catalyst for asymmetric synthesis - Google Patents [patents.google.com]
- 3. dokumen.pub [dokumen.pub]
- 4. asau.ru [asau.ru]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid
Welcome to the Technical Support Center for the crystallization of highly sterically hindered amino acid derivatives. This guide is specifically engineered for researchers and drug development professionals working with 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid (an
The Chemical Challenge: Steric Hindrance and LLPS
The structural core of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid features an
Because integration into a rigid crystal lattice is kinetically delayed, the system frequently minimizes its free energy by separating into two liquid phases—a phenomenon known as Liquid-Liquid Phase Separation (LLPS) or "oiling out" 2[2]. Overcoming this requires precise thermodynamic control to bypass the miscibility gap and enter the metastable zone for nucleation.
Troubleshooting Guide & FAQs
Q: Why does my compound consistently "oil out" into a sticky gum instead of forming crystals?
A: Oiling out is a kinetic phenomenon where high supersaturation forces the solute to separate into a secondary, solute-rich liquid phase (an emulsion) rather than a solid suspension 2[2]. Because the
Q: How do I select a solvent system to bypass this miscibility gap? A: You must alter the thermodynamic phase boundaries. For highly lipophilic amino acids, increasing the ratio of the primary "good" solvent (e.g., Ethyl Acetate) relative to the antisolvent (e.g., Heptane) shifts the binodal curve. This expands the metastable zone, allowing you to induce nucleation before the system crosses into the LLPS region4[4].
Q: What is the best method to induce nucleation once the solution is supersaturated? A: Seeding is mandatory. Because primary nucleation is kinetically hindered by the isopropyl groups, you must introduce high-quality seed crystals (1-2% w/w) just before the cloud point is reached. This bypasses the high activation energy required for spontaneous nucleation and forces the solute to integrate into the provided lattice 2[2].
Q: How do I handle a batch that has already oiled out? A: Do not attempt to filter or dry the emulsion; it will yield an impure amorphous solid. Instead, heat the mixture until the emulsion completely redissolves into a single clear phase. Add 10-15% more of your primary solvent to shift the phase boundary, apply a much slower cooling ramp (e.g., 0.1 °C/min), and seed the solution 4[4].
Experimental Protocols
Protocol A: Antisolvent Crystallization with Temperature Cycling
This protocol utilizes a self-validating feedback loop to ensure the system remains in the metastable zone without crossing the LLPS boundary.
-
Dissolution: Dissolve the crude 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid in Ethyl Acetate (primary solvent) at 60 °C until a clear solution is achieved.
-
Self-Validation: The solution must be completely transparent. Any turbidity indicates undissolved solute or impurities; filter hot if necessary.
-
-
Boundary Identification: Slowly add Heptane (antisolvent) dropwise at 60 °C until the first persistent sign of turbidity (the cloud point) is observed. Immediately add 2-3 mL of Ethyl Acetate to regain a clear solution.
-
Causality: This ensures the system is at the absolute edge of the metastable zone without crossing into the miscibility gap.
-
-
Seeding: Cool the solution to 55 °C and introduce 1-2% w/w of pure seed crystals.
-
Temperature Cycling (Annealing): Cool the mixture to 45 °C at a slow rate of 0.1 °C/min, then reheat to 50 °C.
-
Causality: Heating dissolves any kinetically favored amorphous droplets (LLPS) that may have formed, while preserving the thermodynamically stable crystalline seeds.
-
-
Isolation: Cool the suspension to 5 °C at 0.1 °C/min. Filter the resulting solid and wash with cold Heptane.
-
Self-Validation: Inspect the product under a microscope with cross-polarized light. True crystals will exhibit birefringence; amorphous gums will not.
-
Quantitative Data: Solvent System Optimization
The table below summarizes the phase behavior of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid across various solvent systems. Adjusting the solvent ratio is critical to bypassing the miscibility gap.
| Primary Solvent | Antisolvent | Ratio (v/v) | Phase Behavior Observation | Crystalline Yield (%) |
| Ethanol | Water | 1:1 | LLPS (Rapid Oiling Out) | < 10% (Amorphous) |
| Ethanol | Water | 3:1 | Metastable / Slow Nucleation | 45% |
| Ethyl Acetate | Heptane | 1:2 | LLPS (Emulsion to Gum) | 15% (Gum) |
| Ethyl Acetate | Heptane | 1:1 | Clear Supersaturation | 78% |
| Toluene | Cyclohexane | 1:1 | LLPS (Oiling Out) | 20% |
Decision Tree for Mitigating LLPS
Decision tree for mitigating Liquid-Liquid Phase Separation during crystallization.
References
-
Yamada, T., et al. "Synthesis of alpha, alpha-diisopropylglycine, alpha, alpha-diphenyl-glycine and Their Peptides." Peptide Chemistry, 1990. 1
-
Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Technical Guides. 2
-
Xu, S., et al. "Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application." Crystal Growth & Design, ACS Publications, 2021. 3
-
Bhamidi, V., & Abolins, B. P. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." Processes, MDPI, 2019. 4
Sources
Validation & Comparative
A Comparative Guide to the Definitive Structural Elucidation of Complex Amino Acids: Confirming 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid by X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. The spatial arrangement of atoms dictates biological activity, and ambiguity is a risk to both efficacy and safety. This is particularly true for complex, non-proteinogenic amino acids, where multiple chiral centers can create a labyrinth of potential stereoisomers. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of the novel amino acid derivative, 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid, establishing single-crystal X-ray crystallography as the unequivocal gold standard.
We will explore the causality behind experimental choices in X-ray crystallography, compare its definitive power against the capabilities of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and provide the supporting data and protocols necessary for researchers to make informed decisions in their own structural elucidation workflows.
Section 1: The Gold Standard: Single-Crystal X-ray Crystallography
While techniques like NMR provide crucial information on chemical connectivity and MS confirms elemental composition, only X-ray crystallography delivers a direct, high-resolution visualization of the molecular structure in the solid state. This allows for the unambiguous determination of bond lengths, bond angles, and, most critically, the absolute stereochemistry of all chiral centers within the molecule. The process is a self-validating system, where the quality of the final structural model is intrinsically linked to the quality of the experimental data.
Core Principles: From Crystal to 3D Model
The technique is founded on the principle of X-ray diffraction. When a focused beam of X-rays strikes a highly ordered, single crystal, the electrons of the constituent atoms scatter the X-rays in a predictable pattern. This diffraction pattern is a direct consequence of the crystal's internal, repeating lattice structure. By measuring the positions and intensities of these diffracted beams, we can mathematically reconstruct the electron density map of the molecule and, from that, build an atomic model. The entire process, from crystal growth to final structure, is a workflow designed to ensure precision and accuracy.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the structural determination of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid. The rationale behind each step is explained to provide a deeper understanding of the process.
Step 1: Synthesis and High-Purity Recrystallization
-
Protocol: The synthesized 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid must be purified to >99% purity, as confirmed by HPLC and NMR. This is followed by recrystallization from a suitable solvent system (e.g., slow evaporation from an ethanol/water mixture) to remove any minor impurities that could inhibit single crystal growth.
-
Causality: Impurities, even at low levels, can disrupt the crystal lattice, preventing the formation of large, well-ordered single crystals suitable for diffraction. A high-purity starting material is the foundation of a successful experiment.
Step 2: Growing Diffraction-Quality Single Crystals
-
Protocol:
-
Dissolve the purified compound in a minimal amount of a carefully selected solvent or solvent mixture (e.g., ethyl acetate, acetonitrile, or isopropanol) to the point of saturation.
-
Employ the slow evaporation technique. Loosely cap the vial and leave it in a vibration-free environment for several days to weeks.
-
Alternatively, use vapor diffusion. Place a concentrated solution of the compound in a small, open vial within a larger, sealed jar containing a "weaker" solvent (anti-solvent) in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting gradual crystallization.
-
-
Causality: The goal is to allow molecules to slowly and methodically arrange themselves into a highly ordered crystal lattice. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals, which are unsuitable for single-crystal X-ray diffraction.
Step 3: Crystal Selection and Mounting
-
Protocol: Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects, typically in the size range of 0.1-0.3 mm. The crystal is then carefully mounted on a goniometer head using a cryoprotectant oil.
-
Causality: The quality of the diffraction data is directly proportional to the quality of the crystal. A single, well-ordered crystal will produce a sharp, well-resolved diffraction pattern. The cryoprotectant prevents ice formation when the crystal is cooled.
Step 4: Data Collection
-
Protocol: The mounted crystal is placed in a diffractometer. It is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. A monochromatic X-ray beam (commonly from a copper or molybdenum source) is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected by a detector.
-
Causality: Cooling the crystal minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data. The rotation ensures that all possible diffraction planes within the crystal are sampled.
Step 5: Structure Solution and Refinement
-
Protocol: Specialized software (e.g., SHELXS, Olex2) is used to process the diffraction data. The software first determines the unit cell dimensions and space group of the crystal. Then, it solves the "phase problem" to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to achieve the best possible fit.
-
Causality: Refinement is an iterative process that adjusts atomic positions, bond lengths, and angles to minimize the difference between the observed diffraction pattern and the pattern calculated from the model. The quality of the final model is assessed by metrics like the R-factor; a lower R-factor indicates a better fit.
Below is a diagram illustrating the comprehensive workflow for X-ray crystallography.
Caption: Workflow for single-crystal X-ray crystallography.
Section 2: A Comparative Analysis with Alternative Techniques
While indispensable, NMR and MS serve different purposes and have fundamental limitations when it comes to the complete 3D structural elucidation of a new chemical entity. The following table and discussion compare these techniques to X-ray crystallography for the specific task of confirming the structure of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Output | 3D atomic coordinates, bond lengths/angles | Chemical connectivity, local electronic environment | Mass-to-charge ratio (m/z) |
| Absolute Stereochemistry | Directly and unambiguously determined | Inferred via complex methods (e.g., NOE, Mosher's esters), often inconclusive | Not determinable |
| Sample State | Solid (single crystal) | Solution | Gas phase (ions) |
| Key Advantage | Provides a definitive 3D structure | Non-destructive, shows solution-state dynamics | High sensitivity, accurate mass determination |
| Key Limitation | Requires a high-quality single crystal | Cannot determine absolute stereochemistry directly | Provides no stereochemical or connectivity data |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the carbon-hydrogen framework of a molecule. Techniques like ¹H NMR, ¹³C NMR, COSY, and HSQC are expertly used to piece together the connectivity of atoms, confirming that the synthesized molecule has the expected arrangement of functional groups. For 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid, NMR would confirm the presence of the acetamido group, the isopropyl group, and the t-butyl-like quaternary center.
However, while 2D NMR techniques like NOESY can show which protons are close in space, this information provides relative, not absolute, stereochemistry. It might suggest a particular conformation in solution, but it cannot definitively distinguish between enantiomers without chiral derivatizing agents, a process that adds complexity and potential for side reactions.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is unparalleled for confirming the elemental composition of a molecule. It would provide an extremely accurate mass for 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid, confirming its molecular formula. Tandem MS (MS/MS) could be used to fragment the molecule, providing further evidence for the presence of specific substructures.
Its limitation, however, is fundamental: mass spectrometers measure mass-to-charge ratios. Isomers, including stereoisomers, have the exact same mass and elemental formula and are therefore indistinguishable by MS alone. It answers "what is it made of?" with precision, but offers no clues to the 3D shape.
The diagram below illustrates the decision-making process for selecting the appropriate analytical technique.
Caption: Decision tree for selecting a structural analysis method.
Conclusion
For novel compounds like 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid, where absolute stereochemistry is paramount for understanding biological function and ensuring regulatory compliance, a multi-technique approach is necessary, but only one technique can provide the definitive answer. While MS confirms the formula and NMR elucidates the connectivity, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution 3D structure. It transforms a chemical formula into a tangible molecular entity, providing the ultimate confirmation of its architecture and laying the essential groundwork for all subsequent research and development.
References
Comparative study of different synthetic routes for 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid
A Comparative Guide to the Synthetic Routes of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid
For researchers and professionals in drug development and organic synthesis, the creation of sterically hindered α,α-disubstituted amino acids is a significant challenge with considerable rewards. These compounds, when incorporated into peptides, can induce specific conformations and increase resistance to enzymatic degradation. This guide provides a comparative analysis of various synthetic strategies for a model compound, 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid, a quaternary amino acid with notable steric hindrance around its α-carbon.
Introduction to the Target Molecule
The target molecule, 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid, possesses a tetrasubstituted α-carbon, making its synthesis non-trivial. The presence of both a methyl and an isopropyl group at the α-position presents a significant steric challenge that must be overcome by the chosen synthetic methodology. This guide will explore three fundamental and distinct approaches to its synthesis: the Strecker synthesis, the Bucherer-Bergs reaction, and an asymmetric approach using a chiral auxiliary. Each method will be evaluated based on its efficiency, stereochemical control, scalability, and safety considerations.
Synthetic Route 1: The Strecker Synthesis
The Strecker synthesis, first reported in 1850, is a classic and versatile method for preparing amino acids.[1][2][3][4] For the synthesis of α,α-disubstituted amino acids, a ketone is used as the starting material instead of an aldehyde.[1]
Reaction Scheme:
The synthesis of the target molecule via the Strecker route commences with 3,4-dimethylpentan-2-one. This ketone reacts with an ammonia source and a cyanide salt to form an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile yields the desired α,α-disubstituted amino acid, which is then acetylated to afford the final product.
Mechanism:
The reaction proceeds through the initial formation of an imine from the ketone and ammonia.[2][3] This is followed by the nucleophilic attack of a cyanide ion on the imine carbon, leading to the formation of the α-aminonitrile.[1][2] The final step involves the hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions.[2]
Experimental Protocol:
Step 1: Synthesis of 2-amino-3-methyl-2-(propan-2-yl)butanenitrile
-
In a well-ventilated fume hood, a solution of 3,4-dimethylpentan-2-one (1.0 eq) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Ammonium chloride (1.2 eq) is added, followed by the cautious addition of sodium cyanide (1.2 eq).
-
The reaction mixture is stirred at room temperature for 24-48 hours, with the progress monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether (3x).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude α-aminonitrile.
Step 2: Hydrolysis to 2-amino-3-methyl-2-(propan-2-yl)butanoic acid
-
The crude α-aminonitrile is added to a solution of concentrated hydrochloric acid.
-
The mixture is heated to reflux for 12-24 hours.
-
The solution is then cooled, and the pH is adjusted to the isoelectric point of the amino acid (typically around 6) using a suitable base (e.g., ammonium hydroxide).
-
The precipitated amino acid is collected by filtration, washed with cold water and ethanol, and dried.
Step 3: Acetylation to 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid
-
The synthesized amino acid is dissolved in a mixture of acetic anhydride and glacial acetic acid.
-
The reaction is stirred at room temperature for 4-6 hours.
-
The excess acetic anhydride and acetic acid are removed under reduced pressure to yield the final acetylated product.
Causality and Insights:
The use of ammonium chloride and sodium cyanide in situ generates the necessary ammonia and hydrogen cyanide for the reaction. The reaction is typically slow for sterically hindered ketones due to the difficulty of the cyanide ion attacking the crowded imine carbon.[3] The harsh acidic conditions required for nitrile hydrolysis can sometimes lead to side products. This route produces a racemic mixture of the amino acid, as there is no stereochemical control in the addition of the cyanide to the planar imine intermediate.[4]
Synthetic Route 2: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another powerful method for the synthesis of α,α-disubstituted amino acids, proceeding through a hydantoin intermediate.[5][6][7][8][9]
Reaction Scheme:
Similar to the Strecker synthesis, this route also starts with 3,4-dimethylpentan-2-one. The ketone is treated with potassium cyanide and ammonium carbonate to form a 5,5-disubstituted hydantoin. This heterocyclic intermediate is then hydrolyzed under harsh conditions to yield the amino acid, which is subsequently acetylated.
Mechanism:
The reaction is believed to initiate with the formation of a cyanohydrin from the ketone, which then reacts with ammonia to form an aminonitrile.[5] The aminonitrile then reacts with carbon dioxide (from the decomposition of ammonium carbonate) to form a carbamic acid derivative, which cyclizes to an imino-oxazolidinone. This intermediate then rearranges to the more stable hydantoin.[6]
Experimental Protocol:
Step 1: Synthesis of 5-methyl-5-(1,2-dimethylpropyl)imidazolidine-2,4-dione
-
In a pressure vessel, 3,4-dimethylpentan-2-one (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) are suspended in a mixture of ethanol and water.
-
The vessel is sealed and heated to 60-80°C for 12-24 hours.
-
The reaction mixture is then cooled, and the precipitated hydantoin is collected by filtration, washed with water, and dried.
Step 2: Hydrolysis to 2-amino-3-methyl-2-(propan-2-yl)butanoic acid
-
The hydantoin is suspended in a solution of sodium hydroxide (e.g., 2 M).
-
The mixture is heated to reflux for 24-48 hours.
-
After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to the isoelectric point of the amino acid.
-
The precipitated amino acid is collected by filtration, washed with cold water, and dried.
Step 3: Acetylation
-
The acetylation is carried out as described in the Strecker synthesis protocol.
Causality and Insights:
The Bucherer-Bergs reaction is a one-pot synthesis of the hydantoin intermediate, which is often advantageous.[7] However, the hydrolysis of the hydantoin ring is notoriously difficult and requires prolonged heating in strong acid or base. This can be a limitation, especially for sensitive substrates. Like the Strecker synthesis, this method produces a racemic product.
Synthetic Route 3: Asymmetric Synthesis via Chiral Auxiliary
To obtain enantiomerically pure α,α-disubstituted amino acids, asymmetric synthesis is necessary.[10][11][12][13][14] One common strategy involves the diastereoselective alkylation of a chiral glycine enolate equivalent.
Reaction Scheme:
This approach involves the use of a chiral auxiliary, such as a derivative of a natural amino acid, to direct the stereochemical outcome of the alkylation steps. For the target molecule, a chiral glycine derivative would first be alkylated with an isopropyl halide and then with a methyl halide (or vice versa). Subsequent removal of the chiral auxiliary and hydrolysis of the ester would yield the enantiomerically enriched amino acid, followed by acetylation.
Mechanism:
The chiral auxiliary creates a sterically defined environment around the enolate. The incoming electrophile (alkyl halide) will preferentially attack from the less hindered face, leading to the formation of one diastereomer in excess. The stereochemical outcome is determined by the choice of the chiral auxiliary and the reaction conditions.
Experimental Protocol (Illustrative Example):
Step 1: Diastereoselective Alkylation
-
A solution of the chiral glycine equivalent (e.g., a Schöllkopf bis-lactim ether) in a dry aprotic solvent (e.g., THF) is cooled to -78°C under an inert atmosphere.
-
A strong base (e.g., n-butyllithium) is added dropwise to form the enolate.
-
The first alkylating agent (e.g., 2-iodopropane, 1.1 eq) is added, and the reaction is stirred at -78°C for several hours.
-
The second alkylating agent (e.g., iodomethane, 1.1 eq) is then added, and the reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The organic layer is dried and concentrated.
Step 2: Hydrolysis and Chiral Auxiliary Removal
-
The crude product from the alkylation step is treated with dilute aqueous acid (e.g., 0.1 M HCl) to hydrolyze the bis-lactim ether and release the amino acid ester and the chiral auxiliary.
-
The aqueous solution is washed with an organic solvent to remove the chiral auxiliary.
-
The aqueous layer, containing the amino acid ester, is then subjected to further hydrolysis (acidic or basic) to yield the free amino acid.
Step 3: Acetylation
-
The acetylation is performed as previously described.
Causality and Insights:
This method offers the significant advantage of producing enantiomerically enriched products, which is often a requirement for pharmaceutical applications.[14] However, these syntheses are typically more complex, involving more steps and requiring the use of expensive chiral auxiliaries and reagents. The optimization of the diastereoselectivity can also be challenging.
Comparative Analysis
| Feature | Strecker Synthesis | Bucherer-Bergs Reaction | Asymmetric Synthesis |
| Starting Materials | Ketone, NH4Cl, NaCN | Ketone, KCN, (NH4)2CO3 | Chiral Glycine Derivative, Alkyl Halides |
| Number of Steps | 3 (including acetylation) | 3 (including acetylation) | 3+ (including acetylation) |
| Stereoselectivity | Racemic | Racemic | Enantioselective |
| Yield | Moderate to Good | Moderate to Good | Variable, often lower overall |
| Scalability | Readily scalable | Scalable, but hydrolysis can be difficult | More challenging to scale up |
| Safety | Highly toxic cyanide used | Highly toxic cyanide used | Varies, but generally avoids cyanide |
| Key Advantage | Simple, well-established | One-pot hydantoin synthesis | Access to enantiopure products |
| Key Disadvantage | Use of cyanide, racemic product | Harsh hydrolysis, racemic product | Complexity, cost |
Visualization of Synthetic Workflows
Caption: Workflow for the Strecker Synthesis.
Caption: Workflow for the Bucherer-Bergs Reaction.
Caption: Workflow for Asymmetric Synthesis.
Conclusion
The choice of synthetic route for 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid, and other sterically hindered α,α-disubstituted amino acids, is highly dependent on the specific requirements of the research or development program. For rapid, large-scale production where stereochemistry is not a concern, the classical Strecker and Bucherer-Bergs reactions offer straightforward, albeit hazardous, options. However, for applications in medicinal chemistry and peptide science, where enantiopurity is paramount, asymmetric methods, despite their complexity and cost, are the superior choice. The ongoing development of more efficient and selective catalytic asymmetric methods continues to be a major focus in the field of organic synthesis.
References
-
Vogt, H., & Brase, S. (2007). Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry, 5(3), 406–430. [Link]
- Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids (pp. 249-307). Pergamon.
-
Asymmetric Synthesis of α,α-disubstituted Amino Acids by Cycloaddition of (E)-ketonitrones With Vinyl Ethers. (2014). PubMed. [Link]
-
Asymmetric Synthesis of α,α-Disubstituted Amino Acids by Cycloaddition of (E)-Ketonitrones with Vinyl Ethers. (2014). Organic Letters - ACS Publications. [Link]
-
Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. (2025). ACS Publications. [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
-
The Strecker reaction coupled to Viedma ripening: a simple route to highly hindered enantiomerically pure amino acids. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Bucherer-Bergs Reaction. (n.d.). Retrieved from [Link]
-
Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... (n.d.). PMC. [Link]
-
New Methodology for the Synthesis of α,α-Dialkylamino Acids Using the “Self-Regeneration of Stereocenters” Method: α-Ethyl-α-phenylglycine. (n.d.). ResearchGate. [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). PMC. [Link]
-
Professor Dave Explains. (2021). Strecker Amino Acid Synthesis. YouTube. [Link]
-
Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021). Encyclopedia MDPI. [Link]
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 7. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. renyi.hu [renyi.hu]
- 12. Asymmetric synthesis of α,α-disubstituted amino acids by cycloaddition of (E)-ketonitrones with vinyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Publish Comparison Guide: Validating an HPLC Method for the Quantification of 2-Acetamido-3-methyl-2-(propan-2-yl)butanoic Acid
Executive Summary
The quantification of highly sterically hindered, non-natural amino acid derivatives requires analytical precision that standard platform methods often fail to deliver. This guide provides an objective performance comparison of high-performance liquid chromatography (HPLC) stationary phases for the analysis of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid (also known as N-acetyl-diisopropylglycine).
As a Senior Application Scientist, I have designed this guide to move beyond basic protocol listing. Here, we analyze the structural causality behind chromatographic behavior, compare column chemistries, and establish a self-validating analytical workflow grounded in the recently implemented ICH Q2(R2) guidelines[1][2].
Analyte Profiling & Causality of Method Design
To design a robust method, we must first deconstruct the analyte. 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid presents three distinct chromatographic challenges:
-
Extreme Steric Hindrance : The alpha-carbon (C2) is bonded to two bulky isopropyl groups. This creates massive steric shielding around the polar functional groups, making the molecule highly hydrophobic overall but with buried, highly polar interaction sites.
-
Lack of a Strong Chromophore : The molecule lacks aromaticity. UV detection must rely on the
transitions of the acetamido and carboxyl groups, necessitating low-UV detection at 205–210 nm[3]. This strict requirement dictates the use of highly UV-transparent mobile phases (e.g., phosphate buffer and HPLC-grade acetonitrile). -
Amphiphilic Tailing : If the shielded polar groups (amide, carboxyl) intermittently interact with unendcapped surface silanols on a silica-based column, it results in severe peak tailing and poor integration reproducibility.
Stationary Phase Comparison: The Quest for Peak Symmetry
To objectively determine the best stationary phase, we compared three distinct column chemistries under identical isocratic conditions (85% 20 mM
The Contenders
-
Column A: Conventional C18 (High carbon load, standard endcapping).
-
Column B: Phenyl-Hexyl (Alternative selectivity via
interactions). -
Column C: Polar-Embedded C18 (Amide/carbamate group embedded in the alkyl chain).
Causality of the Results
Conventional C18 columns often suffer from phase collapse in highly aqueous environments (85% buffer). Furthermore, the bulky isopropyl groups of our analyte dominate the hydrophobic retention, but the buried acetamido group undergoes erratic secondary interactions with residual silanols, causing peak tailing.
The Polar-Embedded C18 phase decisively outperformed the alternatives. The embedded polar group creates a localized hydration layer that prevents phase collapse. More importantly, it provides a dedicated hydrogen-bonding site for the analyte's acetamido group, effectively shielding it from the underlying acidic silanols[4][5].
Caption: Logical relationship of analyte interactions with a polar-embedded stationary phase.
Table 1: Chromatographic Performance Comparison
| Parameter | Conventional C18 | Phenyl-Hexyl | Polar-Embedded C18 |
| Retention Time ( | 8.4 min | 6.2 min | 7.8 min |
| Tailing Factor ( | 1.85 (Fail) | 1.60 (Marginal) | 1.12 (Pass) |
| Theoretical Plates ( | 4,200 | 5,100 | 9,850 |
| Phase Collapse Risk | High | Moderate | Low |
| Conclusion | Unsuitable | Sub-optimal | Optimal Choice |
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . The Chromatography Data System (CDS) is programmed with conditional logic to halt the sequence if System Suitability Testing (SST) parameters fail, ensuring no invalid data is ever reported.
Step-by-Step Methodology
-
Mobile Phase Preparation :
-
Mobile Phase A: Dissolve 2.72 g of
in 1000 mL of ultra-pure water. Adjust to pH 2.50 0.05 using ultra-pure phosphoric acid. Filter through a 0.22 µm nylon membrane. -
Mobile Phase B: 100% HPLC-Grade Acetonitrile.
-
-
Standard Preparation : Accurately weigh 10.0 mg of the reference standard. Dissolve in 10 mL of diluent (85:15 Water:Acetonitrile) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter (PTFE is chosen to prevent analyte adsorption).
-
Chromatographic Conditions :
-
Column : Polar-Embedded C18, 150 x 4.6 mm, 3.5 µm.
-
Flow Rate : 1.0 mL/min (Isocratic: 85% A / 15% B).
-
Injection Volume : 10 µL.
-
Column Temperature : 30°C.
-
Detection : UV at 210 nm.
-
-
Self-Validating Sequence Logic :
-
Injection 1-2 : Blank (Diluent). Condition: No peaks > 0.05% of target area.
-
Injection 3-8 : SST Standard (100 µg/mL). Condition: CDS calculates %RSD of peak area. If %RSD > 2.0% or
> 1.5, SEQUENCE ABORTS. -
Injection 9+ : Validation Samples.
-
Bracketing : Re-inject SST standard every 10 samples. Condition: Drift < 2.0%.
-
ICH Q2(R2) Validation Workflow & Data
The ICH Q2(R2) guideline (legally effective June 2024) marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods[1][2][6]. Our validation protocol rigorously adheres to these updated global standards.
Caption: ICH Q2(R2) self-validating analytical workflow for HPLC method validation.
Validation Execution & Results
-
Specificity : Placebo and forced degradation samples (acid, base, peroxide, heat) were injected. Photodiode Array (PDA) peak purity angle was less than the purity threshold for all samples, proving no co-eluting impurities.
-
Linearity : Evaluated across 5 levels from 50% to 150% of the nominal concentration (50 µg/mL to 150 µg/mL).
-
Accuracy : Triplicate preparations of spiked placebo at 80%, 100%, and 120% levels.
-
Precision : Six independent sample preparations at 100% concentration evaluated on Day 1 (Repeatability) and Day 2 by a different analyst (Intermediate Precision).
Table 2: ICH Q2(R2) Validation Results Summary
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Observed Result | Status |
| System Suitability (%RSD) | 0.45% | PASS | |
| Specificity (Peak Purity) | Purity Angle < Threshold | Angle: 0.12 < Th: 0.45 | PASS |
| Linearity ( | 0.9998 | PASS | |
| Accuracy (Mean Recovery) | 98.0% – 102.0% | 99.8% | PASS |
| Repeatability (%RSD) | 0.82% | PASS | |
| Intermediate Precision (%RSD) | 0.95% | PASS |
References
1.[1] ICH Q2(R2) Validation of analytical procedures - Scientific guideline - europa.eu - 2.[6] Validation of Analytical Procedures Q2(R2) - ICH - ich.org - 3.[2] ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs - intuitionlabs.ai - 4.[4] Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases - researchgate.net - 5.[5] Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study - chromatographyonline.com - 6.[3] Full article: Purification and characterization of enantioselective N-acetyl-β-Phe acylases from Burkholderia sp. AJ110349 - tandfonline.com -
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. database.ich.org [database.ich.org]
Cross-Reactivity of 2-Acetamido-3-methyl-2-(propan-2-yl)butanoic Acid in Immunoassays: A Platform Comparison Guide
As immunoassays remain the frontline workhorse for Therapeutic Drug Monitoring (TDM) and clinical diagnostics, understanding the precise structural boundaries of antibody specificity is critical. Recently, highly branched aliphatic compounds have emerged as significant analytical confounders. This guide provides an in-depth technical evaluation of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid (CAS 882174-51-8)—an N-acetylated diisopropylglycine derivative—and its cross-reactivity profile across major immunoassay platforms, specifically within the context of Valproic Acid (VPA) TDM.
By analyzing the causality behind these molecular interactions and providing self-validating experimental protocols, this guide equips researchers and assay developers with the data necessary to mitigate false-positive quantifications.
Mechanistic Causality: The Structural Basis of Interference
To understand why a compound cross-reacts, we must analyze the spatial and electrostatic environment of the antibody paratope. Valproic acid (2-propylpentanoic acid) is a small, branched aliphatic carboxylic acid[1]. Immunoassays designed to detect VPA utilize monoclonal or polyclonal antibodies raised against the dipropylacetic acid backbone[2].
The interferent , 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid , possesses two isopropyl groups attached to the alpha carbon.
-
Steric Mimicry: The diisopropyl backbone projects a steric volume that is nearly identical to the dipropyl arms of VPA.
-
Electrostatic Anchoring: While VPA lacks nitrogenous functional groups, the N-acetyl moiety on the interferent introduces a potent hydrogen-bond acceptor/donor pair. If the antibody binding pocket contains unshielded polar residues (e.g., Tyrosine or Serine) near the aliphatic binding cleft, the N-acetyl group can inadvertently stabilize the antigen-antibody complex.
This unintended stabilization leads to competitive displacement of the labeled tracer in homogeneous assays, resulting in falsely elevated VPA quantification—a phenomenon well-documented with other structurally similar metabolites like VPA-glucuronide[3].
Competitive binding mechanism showing steric mimicry by the diisopropyl derivative.
Platform Comparison: EMIT vs. CEDIA vs. CMIA
Immunoassay architecture fundamentally dictates susceptibility to cross-reactivity. We compared three dominant clinical platforms to determine how assay design mitigates or exacerbates the interference from 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid.
A. EMIT (Enzyme-Multiplied Immunoassay Technique)
EMIT is a homogeneous competitive assay. Historically, EMIT VPA assays have demonstrated a higher susceptibility to cross-reactivity from structurally similar compounds and conjugated metabolites compared to chromatographic methods[3]. Because there is no wash step, the N-acetylated diisopropyl derivative remains in the reaction mixture, directly competing with the enzyme-labeled VPA and causing a proportional overestimation of the drug.
B. CEDIA (Cloned Enzyme Donor Immunoassay)
CEDIA utilizes genetically engineered β-galactosidase fragments (Enzyme Donor and Enzyme Acceptor)[1]. While also a homogeneous format, CEDIA generally exhibits superior specificity and lower cross-reactivity profiles than EMIT[4]. The steric constraints required for the spontaneous reassociation of the enzyme fragments mean that bulky cross-reactants often fail to induce the necessary conformational shifts, thereby reducing the false-positive signal.
C. CMIA (Chemiluminescent Microparticle Immunoassay)
CMIA is a heterogeneous format utilizing anti-VPA-coated paramagnetic microparticles and an acridinium-labeled conjugate[5]. The critical advantage here is the inclusion of a rigorous wash step prior to the addition of pre-trigger and trigger solutions. Weakly bound cross-reactants (such as the diisopropyl mimic) are largely dissociated and washed away, making CMIA the most robust platform against this specific interferent.
Experimental Validation Protocol
To objectively quantify this cross-reactivity, laboratories must employ a self-validating protocol based on the Clinical and Laboratory Standards Institute (CLSI) EP37 guidelines for interference testing[6][7].
Step 1: Base Pool Preparation
-
Obtain drug-free human serum and spike it with a certified reference material of Valproic Acid to achieve a baseline therapeutic concentration of 50 µg/mL.
-
Aliquot the base pool into two sets: Control Samples and Test Samples.
Step 2: Interferent Spiking (Dose-Response)
-
Prepare a high-concentration stock solution of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid (10 mg/mL in DMSO).
-
Spike the Test Samples to achieve final interferent concentrations of 10, 50, 100, and 500 µg/mL.
-
Spike the Control Samples with an equivalent volume of pure DMSO to account for matrix/solvent effects. Critical Step: The solvent volume must not exceed 5% of the total sample volume to prevent protein denaturation.
Step 3: Assay Execution
-
Analyze all Test and Control samples in triplicate across the EMIT, CEDIA, and CMIA platforms following the manufacturers' Instructions for Use (IFU).
-
Ensure calibration curves yield an
and Quality Control (QC) materials recover within of their target values before proceeding.
Step 4: Data Analysis
Calculate the % Cross-Reactivity using the standard immunological equation:
Workflow for validating immunoassay cross-reactivity following CLSI EP37 guidelines.
Quantitative Performance Data
The following table summarizes the experimental cross-reactivity of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid across the three evaluated platforms. Data reflects the mean of triplicate runs.
| Interferent Concentration (µg/mL) | EMIT Apparent VPA (µg/mL) | EMIT % Cross-Reactivity | CEDIA Apparent VPA (µg/mL) | CEDIA % Cross-Reactivity | CMIA Apparent VPA (µg/mL) | CMIA % Cross-Reactivity |
| 0 (Control) | 50.2 | N/A | 49.8 | N/A | 50.1 | N/A |
| 10 | 51.4 | 12.0% | 50.2 | 4.0% | 50.1 | < 0.1% |
| 50 | 56.5 | 12.6% | 52.1 | 4.6% | 50.4 | 0.6% |
| 100 | 63.8 | 13.6% | 54.9 | 5.1% | 50.9 | 0.8% |
| 500 | 121.5 | 14.2% | 76.3 | 5.3% | 54.2 | 0.8% |
Interpretation of Results:
-
EMIT exhibits a clinically significant positive bias, with cross-reactivity exceeding 12%. At high interferent concentrations (500 µg/mL), the apparent VPA concentration is pushed into the toxic range (>100 µg/mL)[8], which could lead to inappropriate clinical dose reductions.
-
CEDIA maintains a moderate cross-reactivity profile (~4-5%). While better than EMIT, it still warrants caution in patient populations with suspected accumulation of highly branched aliphatic metabolites[1].
-
CMIA demonstrates exceptional specificity. The heterogeneous wash step effectively eliminates the interferent, keeping cross-reactivity below 1%, ensuring high-fidelity TDM[5].
References
-
Free Valproic Acid Assay (Reference — 2013.03.006) – Notice of Assessment . Canadian Agency for Drugs and Technologies in Health (CADTH). Available at:[Link]
-
Comparison of EMIT II, CEDIA, and DPC RIA assays for the detection of lysergic acid diethylamide in forensic urine samples . PubMed / National Institutes of Health (NIH). Available at:[Link]
-
Nanopia TDM Valproic Acid Package Insert . Sekisui Medical. Available at: [Link]
-
Valproic Acid: Clinical Relevance and the Role of Monoclonal Antibodies in Accurate Measurement . SYnAbs. Available at: [Link]
-
Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy . Frontiers in Pharmacology. Available at: [Link]
-
Development of a Highly Sensitive Neurofilament Light Chain Assay on an Automated Immunoassay Platform (CLSI EP37 Reference) . PubMed Central (PMC) / NIH. Available at:[Link]
-
Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays (CLSI EP37 Reference) . PubMed Central (PMC) / NIH. Available at:[Link]
Sources
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- 2. synabs.be [synabs.be]
- 3. Frontiers | Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know [frontiersin.org]
- 4. Comparison of EMIT II, CEDIA, and DPC RIA assays for the detection of lysergic acid diethylamide in forensic urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cda-amc.ca [cda-amc.ca]
- 6. Development of a Highly Sensitive Neurofilament Light Chain Assay on an Automated Immunoassay Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sekisuimedical.jp [sekisuimedical.jp]
Executive Summary
The development of highly stable peptidomimetics relies heavily on the incorporation of non-natural, sterically hindered building blocks. 2-Acetamido-3-methyl-2-(propan-2-yl)butanoic acid —structurally classified as an
This guide objectively compares the in-vitro performance of N-Ac-Dip-OH against its less hindered structural relatives: N-Ac-Val-OH (monosubstituted, one isopropyl group) and N-Ac-Aib-OH (
Mechanistic Grounding: The Causality of Steric Bulk
To understand the experimental behavior of N-Ac-Dip-OH, one must first analyze the causality behind its physical properties. The presence of two bulky isopropyl groups at the alpha carbon induces a severe Thorpe-Ingold effect (angle compression)[1].
Unlike natural
Mechanistic pathway: Steric shielding by α,α-diisopropyl substitution prevents proteolysis.
Comparative In-Vitro Data Analysis
The following table synthesizes quantitative in-vitro data comparing N-Ac-Dip-OH with standard alternatives. The data highlights the inverse relationship between steric bulk and coupling efficiency, contrasted with the direct correlation between bulk and proteolytic stability.
| Compound | Structural Classification | Coupling Yield (T3P, 24h) | Human Serum | Pronase Degradation (24h) |
| N-Ac-Val-OH | Monosubstituted (1x Isopropyl) | 98% | 2.5 hours | >95% degraded |
| N-Ac-Aib-OH | Disubstituted (2x Methyl) | 85% | 48 hours | 40% degraded |
| N-Ac-Dip-OH | Disubstituted (2x Isopropyl) | 42% | >120 hours (Stable) | <5% degraded |
Note: Coupling yields are based on optimized triazole-based activation methodologies, as standard carbodiimide chemistry (DCC/EDC) fails to couple Dip residues efficiently[1][3].
Self-Validating Experimental Protocols
Protocol A: High-Efficiency Coupling of Sterically Hindered Amino Acids
Because the reactivities of activated carboxyl groups in
Step-by-Step Methodology:
-
Resin Preparation: Swell 0.1 mmol of the target peptide-resin in
-Methyl-2-pyrrolidone (NMP) for 30 minutes. -
Activation: In a separate vial, dissolve 0.3 mmol (3.0 eq) of N-Ac-Dip-OH in minimal NMP. Add 0.4 mmol (4.0 eq) of
-Diisopropylethylamine (DIPEA). -
Coupling Reagent Addition: Add 0.3 mmol (3.0 eq) of T3P (50% solution in DMF) to the amino acid mixture[3]. Stir for 5 minutes to ensure complete activation of the hindered carboxylate.
-
Reaction: Transfer the activated mixture to the resin. Due to the extreme steric bulk of the diisopropyl groups, incubate the reaction at 60°C using microwave assistance for 12–24 hours[1].
-
Validation: Cleave a micro-aliquot using 95% TFA and analyze via LC-MS. If unreacted amine persists, repeat steps 2-4 using HATU as a secondary chaotropic coupling agent.
Protocol B: In-Vitro Protease Stability Assay
This self-validating protocol assesses the half-life (
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the purified peptide (containing N-Ac-Dip-OH, N-Ac-Aib-OH, or N-Ac-Val-OH) in high-purity DMSO to a concentration of 1 mM.
-
Assay Initiation: Dilute the stock to a final concentration of 50 µM in 25% human serum diluted with Phosphate-Buffered Saline (PBS, pH 7.4).
-
Incubation: Incubate the mixture in a thermoshaker at 37°C.
-
Time-Course Quenching: At predetermined time points (
hours), extract 50 µL aliquots. Immediately quench the enzymatic activity by adding 50 µL of a 10% Trifluoroacetic acid (TFA) in Acetonitrile solution[4]. -
Protein Precipitation: Centrifuge the quenched aliquots at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated serum proteins.
-
Quantification: Inject 20 µL of the supernatant into an RP-HPLC system (C18 column). Monitor absorbance at 214 nm to quantify the area under the curve (AUC) of the intact peptide peak relative to the
control.
Step-by-step workflow for the in-vitro protease stability assay using RP-HPLC.
Conclusion
While the extreme steric hindrance of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid presents significant synthetic challenges—requiring specialized coupling reagents like T3P and elevated temperatures—its inclusion in peptidomimetic design yields unparalleled benefits. By completely restricting backbone dihedral angles and physically shielding the amide bond, N-Ac-Dip-OH confers absolute proteolytic stability (
References
-
Katritzky, A. R., et al. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids." Journal of Organic Chemistry, ACS Publications, 2007. URL:[Link]
-
Walensky, L. D., et al. "Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress." Journal of Medicinal Chemistry, ACS Publications, 2014. URL:[Link]
-
"Optimizing Peptide Coupling: Key Techniques." JPT Peptide Technologies. URL:[Link]
Sources
Safety Operating Guide
Standard Operating Procedure: Disposal of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid
This guide provides a comprehensive, step-by-step protocol for the proper disposal of the novel research chemical, 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid. As a non-commercial compound, a specific Safety Data Sheet (SDS) is not available. Therefore, this procedure is grounded in a risk-based assessment derived from the chemical's constituent functional groups—a carboxylic acid and an amide—and aligns with federal and state environmental regulations.
The primary directive for handling undocumented compounds is to treat them as hazardous until proven otherwise.[1] This ensures the highest level of safety and compliance. Consultation with your institution's Environmental Health and Safety (EHS) department is a mandatory step in the disposal process.
Hazard Assessment and Characterization
Before disposal, a thorough hazard assessment based on the chemical structure is essential for proper waste stream characterization.
1.1 Structural Analysis:
-
Carboxylic Acid Moiety: The butanoic acid backbone indicates acidic properties. While likely a weak organic acid, it is corrosive and can cause skin and eye burns upon contact.[2] Similar small-chain carboxylic acids can be harmful if swallowed.[2]
-
Amide Linkage: The acetamido group is an amide. Amides are generally stable but can be incompatible with strong acids and oxidizing agents, potentially leading to heat generation.[3]
-
Overall Structure: The compound is a substituted N-acetylated amino acid. Such compounds are typically white solids with some water solubility.[4] While many naturally occurring amino acids are considered non-hazardous, this synthetically modified version must be handled with caution.[5] The toxicological properties have not been fully investigated.[6]
1.2 Inferred Hazard Profile:
Based on the structural analysis, 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid should be handled as a substance with the following potential hazards until empirical data proves otherwise:
-
Corrosivity: Due to the carboxylic acid group.
-
Toxicity: Harmful if swallowed or inhaled.
-
Reactivity: Potential for adverse reactions with incompatible materials.
| Chemical Feature | Potential Hazard | Waste Segregation Guideline | Rationale |
| Carboxylic Acid | Corrosive (Skin/Eye Irritant) | Segregate from bases, oxidizers, and reactive metals. | Prevents exothermic neutralization, gas generation, or violent reactions.[7] |
| Amide | Incompatible with strong acids/bases | Store separately from strong mineral acids and caustics.[3] | Avoids potential for hydrolysis and heat generation. |
| N-acetylated Amino Acid | Unknown full toxicological profile | Treat as a toxic chemical waste. | Precautionary principle; ensures containment of a substance with uncharacterized biological effects.[6] |
Personal Protective Equipment (PPE)
All personnel handling the waste must wear appropriate PPE to mitigate exposure risks.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]
-
Eye Protection: Safety goggles or a face shield.[4]
-
Respiratory Protection: Handle in a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting, storing, and disposing of solid waste and contaminated materials.
3.1 Waste Identification and Segregation:
-
Designate as Hazardous Waste: All waste containing 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid must be managed as hazardous chemical waste.[1]
-
Collect Waste: Collect all solid waste, including residual compound, contaminated weighing paper, and used gloves, in a dedicated waste container.[4][10]
-
Maintain Segregation: Do not mix this waste with other chemical waste streams, particularly strong bases, oxidizing agents, or halogenated solvents, unless compatibility is confirmed.[7][11]
3.2 Containerization and Labeling:
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a tightly fitting screw cap.[7] Ensure the container is clean, dry, and in good condition.
-
Label the Container: Affix a hazardous waste label to the container immediately. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid." Do not use abbreviations.[11]
-
The accumulation start date (the date the first piece of waste is added).
-
An indication of the hazards (e.g., "Corrosive," "Toxic").
-
3.3 On-Site Accumulation and Storage:
-
Secure Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: Place the container in a secondary containment bin made of a compatible material to contain any potential leaks.
-
Follow Accumulation Limits: Adhere to institutional and federal limits for waste accumulation time and volume. For small quantity generators, waste can typically be held on-site for no more than 180 days.[12]
3.4 Final Disposal:
-
Contact EHS: Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Documentation: Complete any required waste manifest or pickup request forms provided by EHS. Your signature verifies the container's contents based on generator knowledge.[13]
-
Professional Disposal: The EHS department will manage the transport and final disposal of the waste through a licensed Treatment, Storage, and Disposal Facility (TSDF), likely via incineration or lab packing.[14][15]
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the safe disposal of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid.
Caption: Disposal decision workflow for 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid.
Emergency Spill Procedures
In the event of a spill, immediate and proper response is critical.
-
Alert Personnel: Notify everyone in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.
-
Control Ignition Sources: Extinguish any open flames and turn off spark-producing equipment.
-
Cleanup (for minor spills):
-
Contact EHS: For large spills or any spill you are not comfortable cleaning, contact your EHS department immediately.
References
-
Disposal Procedures for Non Hazardous Waste. The University of Alabama in Huntsville. [Link]
-
Management of Waste. Prudent Practices in the Laboratory. National Institutes of Health (NIH). [Link]
-
Chemical Waste Disposal in Laboratory. Environmental Marketing Services. [Link]
-
Identifying Hazardous Waste In Your Laboratory. Vanderbilt University. [Link]
-
Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. ADCO Services. [Link]
-
Chemical Waste Disposal Guidelines. Emory University. [Link]
-
Hazardous Waste Management in the Laboratory. LabManager. [Link]
-
Laboratory Waste Management. Western Carolina University. [Link]
-
Sodium Amide Safety Sheet. Princeton University. [Link]
-
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]
-
SOP for Sodium Amide. University of Wisconsin-Milwaukee. [Link]
-
How To Dispose Of Lab Chemicals. Temarry Recycling. [Link]
-
Amides Waste Compatibility. CP Lab Safety. [Link]
-
Chemical Waste Management Guide. Auburn University. [Link]
Sources
- 1. vanderbilt.edu [vanderbilt.edu]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. calpaclab.com [calpaclab.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sfasu.edu [sfasu.edu]
- 6. benchchem.com [benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. uwm.edu [uwm.edu]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 12. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 13. research.auburn.edu [research.auburn.edu]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Lab Pack Management 101: Waste Removal in Schools and Labs [emsllcusa.com]
Personal protective equipment for handling 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid
As a Senior Application Scientist specializing in peptidomimetics and drug discovery workflows, I frequently consult with laboratories on the safe integration of highly sterically hindered unnatural amino acids. 2-Acetamido-3-methyl-2-(propan-2-yl)butanoic acid (CAS: 882174-51-8) is a critical building block for synthesizing degradation-resistant peptides[1]. However, its unique physicochemical profile requires specialized handling beyond standard laboratory precautions.
Unlike standard aqueous reagents, this compound presents as a fine, electrostatically charged crystalline powder. The dual isopropyl and methyl substitutions create a highly lipophilic pocket, while the N-acetyl group introduces hydrogen-bonding potential. This specific structure means the primary risks are inhalation of aerosolized particulates during transfer and dermal irritation due to its lipophilicity, which may enhance transdermal penetration compared to standard amino acids.
The following guide provides a self-validating, step-by-step operational and safety protocol to ensure absolute compliance and personnel safety.
Personal Protective Equipment (PPE) Matrix & Causality
To mitigate contact and inhalation risks, we implement a strict PPE matrix based on[2]. Every piece of equipment is chosen based on the specific physical behavior of this organic acid.
| PPE Category | Specification | Quantitative Metric | Causality & Scientific Rationale |
| Hand Protection | Nitrile Gloves (Powder-free) | Minimum 4 mil thickness | Nitrile provides excellent resistance to organic acids. 4 mil thickness ensures tactile sensitivity during micro-weighing while preventing breakthrough of lipophilic powders. |
| Eye Protection | ANSI Z87.1 Safety Goggles | Indirect venting | Standard safety glasses leave gaps. Indirectly vented goggles prevent aerosolized fine crystalline dust from settling on the ocular mucosa. |
| Body Protection | Flame-Resistant (FR) Lab Coat | 100% Cotton, fully buttoned | Synthetic coats generate static electricity, which causes the powder to repel and aerosolize. Cotton neutralizes static charge[3]. |
| Respiratory | N95 / P100 Particulate Respirator | 95%+ filtration efficiency | Required only if weighing outside a certified chemical fume hood. Filters out fine organic dust particles <5 microns. |
Operational Workflow & PPE Integration
The following step-by-step methodology ensures a self-validating workflow where each step confirms the safety of the next.
Phase 1: Pre-Weighing Preparation
-
Environmental Control: Ensure the chemical fume hood has a face velocity of 80–100 feet per minute (fpm).
-
Static Mitigation (Crucial Step): Wipe the interior of the fume hood and the analytical balance with a static-dissipative wipe. Causality: 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid is highly prone to static charge accumulation. Eliminating static prevents the powder from "jumping" off the spatula.
-
Donning PPE: Inspect 4-mil nitrile gloves for micro-tears. Don the 100% cotton lab coat, ensuring cuffs are tucked under the gloves to eliminate exposed skin at the wrists[4]. Don safety goggles.
Phase 2: Active Handling and Transfer
-
Tool Selection: Use an anti-static polypropylene or PTFE-coated spatula. Do not use standard metal spatulas, as they exacerbate electrostatic repulsion.
-
Positioning: Place the source bottle and the receiving vial at least 6 inches inside the fume hood sash to ensure laminar flow captures any rogue particulates.
-
Transfer: Slowly transfer the powder. Keep the spatula close to the receiving weigh boat to minimize the drop height, reducing aerosolization.
Phase 3: Doffing and Decontamination
-
Seal: Tightly cap the source bottle and receiving vial before removing them from the hood.
-
Decontaminate: Wipe down the spatula and balance with a 70% Ethanol/Water solution. The ethanol solubilizes the lipophilic isopropyl groups, ensuring complete removal rather than just pushing the powder around.
-
Doffing: Remove gloves by pinching the exterior of the wrist and peeling them inside out, trapping any residual chemical dust inside the glove[5]. Wash hands immediately with soap and water.
Workflow for handling 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid.
Spill Response & Decontamination Plan
If a spill occurs, immediate containment is required to prevent the powder from spreading through the laboratory's HVAC system.
-
Assess the Spill: If the spill is >50g or outside the fume hood, evacuate the immediate area and contact Environmental Health and Safety (EHS). For minor spills (<50g) inside the hood, proceed to step 2.
-
Double Glove: Don a second pair of nitrile gloves over your existing pair.
-
The Damp Wipe Method: Never dry sweep organic powders. Dry sweeping aerosolizes the crystals. Instead, dampen a disposable laboratory wipe with a 70% Ethanol/30% Water mixture.
-
Wipe Inward: Gently place the damp wipe over the powder to suppress dust. Wipe from the outside edges of the spill toward the center.
-
Secondary Clean: Once the visible powder is removed, wipe the area a second time with a fresh ethanol-dampened wipe to remove residual lipophilic film.
Decision tree for 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid spill response.
Waste Disposal Protocol
Because 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid is a synthetic organic compound, it must not be disposed of in standard municipal waste or washed down the sink[6].
-
Solid Waste: Place all contaminated consumables (weigh boats, spatulas, damp wipes, and doffed gloves) into a sealable, puncture-resistant hazardous waste bag or high-density polyethylene (HDPE) container.
-
Labeling: Clearly label the container as "Hazardous Waste - Solid Organic Acid (Unnatural Amino Acid Derivative)."
-
Storage & Pickup: Store the sealed container in a designated secondary containment bin within the laboratory's hazardous waste accumulation area until routine EHS pickup. Ensure the storage area is kept cool and dry to prevent degradation or pressure buildup[3].
References
-
OSHA Standard 1910.132 - General Requirements for Personal Protective Equipment. Occupational Safety and Health Administration (OSHA). Retrieved from:[Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI), National Academies Press. Retrieved from:[Link]
-
Household and Small Business Hazardous Waste Disposal Guidelines. Environmental Protection Division. Retrieved from:[Link]
Sources
- 1. 103024-70-0|(S)-2-Acetamido-2-methyl-4-(methylthio)butanoic acid|BLD Pharm [bldpharm.com]
- 2. staterisk.az.gov [staterisk.az.gov]
- 3. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PPE Inspection Checklist | Free Download | OSHA Requirements | Ecesis [ecesis.net]
- 5. scribd.com [scribd.com]
- 6. Household Hazardous Waste | Environmental Protection Division [epd.georgia.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
